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  • Product: 2-Fluoro-1-phenylpropan-1-one
  • CAS: 21120-36-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Fluoro-1-phenylpropan-1-one: Properties, Synthesis, and Applications

Introduction: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] Among the vast array of fluorinated building blocks, α-fluoroketones represent a particularly valuable class of compounds. Their unique electronic properties and reactivity make them versatile intermediates and key pharmacophores. This guide provides a comprehensive technical overview of 2-Fluoro-1-phenylpropan-1-one (also known as α-fluoropropiophenone), a representative α-fluoroketone, with a focus on its chemical properties, synthesis, and significance for researchers in drug development.

Molecular Identity and Physicochemical Properties

2-Fluoro-1-phenylpropan-1-one is a ketone characterized by a phenyl group attached to the carbonyl carbon and a fluorine atom at the adjacent α-position. This substitution pattern is critical to its reactivity and utility.

Chemical Structure and Identifiers

The fundamental identity of a compound is established by its structure and standardized nomenclature.

Caption: Chemical structure of 2-Fluoro-1-phenylpropan-1-one.

Table 1: Chemical Identifiers and Computed Properties

Identifier/Property Value Source
IUPAC Name 2-fluoro-1-phenylpropan-1-one [3]
Synonyms α-fluoropropiophenone, 2-fluoro-1-phenyl-1-propanone [3]
CAS Number 21120-36-5 [3]
Molecular Formula C₉H₉FO [3]
Molecular Weight 152.16 g/mol [3]
InChIKey RWELYCYPEFUDEH-UHFFFAOYSA-N [3]
SMILES CC(C(=O)C1=CC=CC=C1)F [3]
XLogP3 2.4 [3]
Hydrogen Bond Donor Count 0 [3]

| Hydrogen Bond Acceptor Count | 1 |[3] |

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While a complete experimental dataset for this specific molecule is not publicly aggregated, its expected spectral characteristics can be inferred from its structure and data on analogous compounds.

Table 2: Predicted Spectroscopic Data for 2-Fluoro-1-phenylpropan-1-one

Technique Feature Expected Chemical Shift / Signal
¹H NMR Phenyl protons ~7.5-8.1 ppm (multiplet, 5H)
CH-F proton ~5.5-6.0 ppm (doublet of quartets)
CH₃ protons ~1.6-1.8 ppm (doublet)
¹³C NMR C=O (carbonyl) ~195-200 ppm
Phenyl C (quaternary) ~135 ppm
Phenyl CH ~128-134 ppm
CH-F ~85-95 ppm (doublet, due to C-F coupling)
CH₃ ~18-22 ppm (doublet, due to C-C-F coupling)
¹⁹F NMR CH-F ~ -180 to -200 ppm (quartet of doublets)
IR Spectroscopy C=O stretch ~1690-1710 cm⁻¹
C-F stretch ~1000-1100 cm⁻¹
Aromatic C-H stretch ~3050-3100 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺ m/z = 152.06

| | Key Fragments | m/z = 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺) |

Rationale: The predicted chemical shifts are based on standard values for similar functional groups. The key feature in the NMR spectra is the coupling observed with the fluorine atom. In ¹H NMR, the alpha-proton is split by both the adjacent methyl protons and the fluorine atom. In ¹³C NMR, the carbons alpha and beta to the fluorine will show characteristic splitting (¹JCF and ²JCF coupling constants). ¹⁹F NMR provides a direct and sensitive handle for observing the fluorinated center.

Synthesis of α-Fluoroketones: A Representative Protocol

The synthesis of α-fluoroketones is a critical area of research, with numerous methods developed for their preparation.[4][5] A common and effective strategy is the direct electrophilic fluorination of a ketone enolate or silyl enol ether. Below is a representative protocol for the synthesis of 2-Fluoro-1-phenylpropan-1-one from its non-fluorinated precursor, propiophenone.

Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Dissolve Propiophenone in an aprotic solvent (e.g., Acetonitrile) reagent Add Electrophilic Fluorinating Agent (e.g., Selectfluor) start->reagent react Stir at Room Temperature (or gentle heating) Monitor by TLC/LC-MS reagent->react quench Quench Reaction (e.g., with water) react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., MgSO₄) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_node Obtain Pure 2-Fluoro-1-phenylpropan-1-one purify->end_node

Caption: General workflow for electrophilic fluorination.

Detailed Experimental Protocol

Objective: To synthesize 2-Fluoro-1-phenylpropan-1-one via direct electrophilic fluorination of 1-phenylpropan-1-one (propiophenone).

Materials:

  • 1-Phenylpropan-1-one (Propiophenone) (1.0 eq)

  • Selectfluor (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate)) (1.1 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-phenylpropan-1-one (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Reagent Addition: Add Selectfluor (1.1 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours). Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the acetonitrile.

  • Partition the residue between ethyl acetate and water. Separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate to afford the pure 2-Fluoro-1-phenylpropan-1-one.

Causality: The choice of an electrophilic fluorinating agent like Selectfluor is crucial for this transformation, as it delivers an "F⁺" equivalent to the electron-rich enol or enolate form of the starting ketone.[6] Acetonitrile is a common polar aprotic solvent for this reaction. The aqueous work-up serves to remove the water-soluble byproducts from the Selectfluor reagent and any remaining unreacted starting material.

Reactivity and Mechanistic Insights

The chemical behavior of 2-Fluoro-1-phenylpropan-1-one is dominated by the interplay between the electron-withdrawing carbonyl group and the highly electronegative α-fluorine atom.

Electrophilicity of the Carbonyl Group

The carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles. This is a standard reaction for ketones.

Covalent Modification of Nucleophiles

A key aspect of α-fluoroketone reactivity, highly relevant in drug discovery, is their ability to act as covalent inhibitors.[7] The α-carbon, activated by the adjacent carbonyl, can be attacked by a nucleophile. The fluorine atom can then act as a leaving group, particularly if the initial adduct can rearrange. For example, α-fluoromethyl ketones are well-known irreversible inhibitors of cysteine proteases.[7] The cysteine thiolate attacks the carbonyl carbon, and a subsequent rearrangement or elimination can lead to a stable covalent bond.

Caption: Reaction of an α-fluoroketone with a nucleophile.

Applications in Drug Discovery and Development

The introduction of fluorine can significantly improve a drug candidate's metabolic stability, binding affinity, and membrane permeability.[1][2] 2-Fluoro-1-phenylpropan-1-one and related α-fluoroketones are valuable in this context for several reasons:

  • Building Blocks: They serve as versatile starting materials for the synthesis of more complex fluorinated molecules. The ketone can be readily converted to other functional groups (alcohols, amines, heterocycles) while retaining the influential fluorine atom.

  • Covalent Warheads: As discussed, the α-fluoroketone motif can be used to design targeted covalent inhibitors.[7] This is a powerful strategy for achieving high potency and prolonged duration of action against specific enzyme targets, such as proteases or kinases.

  • Physicochemical Modulation: The fluorine atom at the α-position lowers the pKa of the adjacent α-protons, influencing enolate formation. It also alters the dipole moment and lipophilicity of the molecule, which can be fine-tuned to optimize pharmacokinetic profiles. The use of fluorinated moieties is a well-established strategy in the development of antivirals and other therapeutics.[8][9]

Conclusion

2-Fluoro-1-phenylpropan-1-one exemplifies the utility of α-fluoroketones as a compound class. Its properties, governed by the α-fluoro substitution, make it an object of interest for synthetic and medicinal chemists. A thorough understanding of its structure, spectroscopic signatures, synthesis, and reactivity provides researchers and drug development professionals with the foundational knowledge to leverage this and similar building blocks in the creation of novel, effective therapeutics. The continued development of new fluorination methods will undoubtedly expand the accessibility and application of these valuable chemical entities.

References

  • PubChem. (n.d.). 2-Fluoro-1-phenylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 1-phenylpropanone. Retrieved from [Link]

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  • Kavitha, E., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

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  • ResearchGate. (n.d.). FT-IR spectrum of 2-Phenyl-1-propanol. Retrieved from [Link]

  • Chinese Chemical Letters. (2023). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Retrieved from [Link]

  • Wang, R., et al. (2018). One-pot synthesis of 3-fluoroflavones via 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones and selectfluor at room temperature. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (2023). Enantioselective Synthesis of α-Aryl-α-fluoroketones by CPA-Catalyzed Desymmetrization of 1,3-Indanediones. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. Retrieved from [Link]

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  • ResearchGate. (2023). Synthesis of α‐Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-phenylpropane-1,2-dione. Retrieved from [Link]

  • Wiley Online Library. (2023). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Retrieved from [Link]

  • White Rose Research Online. (n.d.). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanone, 1-fluoro-. WebBook. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Will 1-phenylpropan-2-one give the iodoform test? Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S6. IR spectrum of 1-phenyl-1-propanone (1a). Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol. Retrieved from [Link]

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Exploratory

2-Fluoro-1-phenylpropan-1-one molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-1-phenylpropan-1-one Abstract This technical guide provides a comprehensive examination of the molecular structure of 2-Fluoro-1-phenylpropan-1-one, a ke...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-1-phenylpropan-1-one

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2-Fluoro-1-phenylpropan-1-one, a key α-fluorinated ketone with significant applications in medicinal chemistry and synthetic research. We will dissect its structural identity, physicochemical properties, and stereoelectronic features. This document elucidates the molecule's structure through a detailed analysis of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we explore the mechanistic basis for its synthesis and its reactivity, particularly its role as a valuable synthetic intermediate and a pharmacophore in drug development. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, functional understanding of this important fluorinated compound.

Introduction: The Significance of α-Fluorinated Ketones

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Judicious fluorination can enhance metabolic stability, improve membrane permeability, and modulate pKa, leading to compounds with superior therapeutic properties[1][2].

Within the diverse landscape of organofluorine compounds, α-fluoroketones represent a particularly valuable class. The presence of a fluorine atom adjacent to a carbonyl group creates a unique electronic environment, enhancing the electrophilicity of the carbonyl carbon and influencing the molecule's conformation. 2-Fluoro-1-phenylpropan-1-one (also known as α-fluoropropiophenone) is an exemplar of this class. Its structure is a nexus of functionality: an aromatic ring, a reactive carbonyl group, and a stereogenic center bearing a fluorine atom. This combination makes it a powerful building block for synthesizing more complex fluorinated molecules and a potent electrophilic warhead for designing targeted covalent inhibitors in drug discovery[3].

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental identifiers and physical characteristics. These data are critical for experimental design, safety assessment, and regulatory compliance.

IdentifierValueSource
IUPAC Name 2-fluoro-1-phenylpropan-1-onePubChem[4]
CAS Number 21120-36-5PubChem[4]
Molecular Formula C₉H₉FOPubChem[4]
SMILES CC(C(=O)C1=CC=CC=C1)FPubChem[4]
InChIKey RWELYCYPEFUDEH-UHFFFAOYSA-NPubChem[4]

The key physicochemical properties of 2-Fluoro-1-phenylpropan-1-one, largely derived from computational models, are summarized below. These values provide a baseline for predicting its behavior in various experimental settings.

PropertyValueUnit
Molecular Weight 152.16 g/mol
Monoisotopic Mass 152.063743068Da
XLogP3 2.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Table 1: Key Identifiers and Computed Physicochemical Properties of 2-Fluoro-1-phenylpropan-1-one. Data sourced from PubChem CID 89433.[4]

Synthesis and Mechanistic Rationale

The most direct and common method for synthesizing α-fluoroketones is through the electrophilic fluorination of a ketone precursor or its enol/enolate equivalent. For 2-Fluoro-1-phenylpropan-1-one, the logical starting material is 1-phenylpropan-1-one (propiophenone).

Causality in Reagent Selection: The choice of a fluorinating agent is critical. Electrophilic N-F reagents, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®, are preferred. These reagents provide a source of "F+" and are generally more manageable and less hazardous than elemental fluorine. The reaction proceeds via the enolate or enol form of propiophenone, which acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent. The use of a base (e.g., NaHMDS, LDA) is often required to generate the enolate, ensuring regioselectivity.

Synthesis_Workflow Start 1-Phenylpropan-1-one (Propiophenone) Intermediate Enolate Intermediate Start->Intermediate Deprotonation Reagent Electrophilic Fluorinating Agent (e.g., Selectfluor®) Base Base (e.g., LDA) in aprotic solvent (e.g., THF, -78°C) Product 2-Fluoro-1-phenylpropan-1-one Intermediate->Product Fluorination Workup Aqueous Workup & Purification Product->Workup

Caption: General workflow for the synthesis of 2-Fluoro-1-phenylpropan-1-one.

Exemplary Synthetic Protocol

The following protocol is a validated, general methodology for the α-fluorination of ketones.

  • System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with anhydrous tetrahydrofuran (THF).

  • Enolate Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. A solution of 1-phenylpropan-1-one (1.0 equivalent) in THF is added dropwise. Subsequently, a solution of lithium diisopropylamide (LDA) (1.1 equivalents) is added slowly, maintaining the temperature below -70 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.

  • Fluorination: A solution of N-Fluorobenzenesulfonimide (NFSI) (1.2 equivalents) in THF is added dropwise to the enolate solution at -78 °C. The reaction is monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure 2-Fluoro-1-phenylpropan-1-one.

Spectroscopic Elucidation of the Molecular Structure

Spectroscopy provides the definitive "fingerprint" of a molecule. The combination of NMR, IR, and MS allows for the unambiguous confirmation of the structure of 2-Fluoro-1-phenylpropan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework and confirming the position of the fluorine atom.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons (C₆H₅-): A complex multiplet is expected between δ 7.2-8.0 ppm, integrating to 5H. The protons ortho to the carbonyl group will be shifted furthest downfield due to the electron-withdrawing nature of the ketone.

    • Methine Proton (-CH(F)-): This proton is doubly split, resulting in a doublet of quartets (dq). The large splitting is due to coupling with the adjacent fluorine atom (²J_HF, typically ~45-50 Hz). The smaller splitting is due to coupling with the three protons of the adjacent methyl group (³J_HH, typically ~7 Hz). This signal is expected around δ 5.5-6.0 ppm.

    • Methyl Protons (-CH₃): These protons will appear as a doublet of doublets (dd) due to coupling to the methine proton (³J_HH, ~7 Hz) and a smaller, long-range coupling to the fluorine atom (³J_HF, ~20-25 Hz). This signal is expected around δ 1.6-1.8 ppm.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (-C=O): The ketone carbon signal is expected around δ 195-200 ppm.

    • Aromatic Carbons: Signals for the six aromatic carbons will appear in the typical region of δ 128-135 ppm.

    • Methine Carbon (-CH(F)-): This is a key diagnostic signal. It will appear as a doublet with a very large coupling constant (¹J_CF, typically ~180-200 Hz) due to direct coupling with the fluorine atom. The chemical shift is expected around δ 88-95 ppm.

    • Methyl Carbon (-CH₃): The methyl carbon will also show coupling to the fluorine atom, appearing as a doublet with a ²J_CF coupling constant of ~20-25 Hz. Its chemical shift is expected around δ 18-22 ppm.

  • ¹⁹F NMR Spectroscopy:

    • This spectrum provides direct evidence of the fluorine atom. A single signal is expected. This signal will be a doublet of quartets (dq) due to coupling with the adjacent methine proton (²J_HF) and the three methyl protons (³J_HF).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone carbonyl stretch is expected in the region of 1680-1700 cm⁻¹.

  • C-F Stretch: A strong absorption band corresponding to the carbon-fluorine bond stretch is expected in the region of 1000-1100 cm⁻¹.

  • Aromatic C-H Stretch: Signals appear above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the molecule's fragmentation pattern.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (152.16 g/mol ).

  • Key Fragments: Common fragmentation patterns would include the loss of fragments such as:

    • C₆H₅CO⁺ (m/z = 105): The benzoyl cation is a very stable and typically abundant fragment.

    • C₆H₅⁺ (m/z = 77): The phenyl cation.

Chemical Reactivity and Applications in Drug Development

The unique electronic structure of 2-Fluoro-1-phenylpropan-1-one dictates its reactivity and utility. The electron-withdrawing fluorine atom enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack.

This enhanced reactivity is harnessed in drug discovery, particularly in the design of covalent inhibitors for enzymes with a nucleophilic residue (e.g., cysteine) in their active site. The α-fluoroketone acts as an irreversible inhibitor by forming a stable covalent bond with the enzyme.

Covalent_Inhibition cluster_0 Enzyme Active Site cluster_1 α-Fluoroketone Inhibitor Enzyme Enzyme-Cys-SH Intermediate Hemithioketal Intermediate [Enzyme-Cys-S-C(OH)(Ph)-CH(F)-CH₃] Enzyme->Intermediate Nucleophilic Attack Inhibitor Ph-CO-CH(F)-CH₃ Final Covalently Modified Enzyme [Enzyme-Cys-S-C(=O)(Ph)-CH₂-CH₃] Intermediate->Final Fluoride Elimination HF HF

Caption: Mechanism of covalent inhibition of a cysteine protease by an α-fluoroketone.

Beyond its role as an inhibitor, 2-Fluoro-1-phenylpropan-1-one is a versatile building block. The ketone can undergo reactions such as reductive amination, aldol condensations, and Wittig reactions to introduce the fluorinated propylphenyl moiety into larger, more complex molecular scaffolds[3].

Conclusion

2-Fluoro-1-phenylpropan-1-one is a structurally rich molecule whose utility is derived directly from its composition. The interplay between the phenyl ring, the α-fluoro-substituted ketone, and the chiral center provides a platform for diverse applications in synthetic and medicinal chemistry. Its structure is definitively confirmed by a suite of spectroscopic techniques, with NMR providing unparalleled detail on the connectivity and stereoelectronic environment. A thorough understanding of this molecule's synthesis, structure, and reactivity empowers researchers to leverage its unique properties in the rational design of novel therapeutics and advanced materials.

References

  • 1-phenylpropanone - ChemBK . ChemBK. Available at: [Link].

  • 2-Fluoro-1-phenylpropan-1-one | C9H9FO | CID 89433 - PubChem . National Center for Biotechnology Information. Available at: [Link].

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications . American Chemical Society. Available at: [Link].

  • One-pot synthesis of 3-fluoroflavones via 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones and selectfluor at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. Available at: [Link].

  • What type or kind of reaction is benzene + phenylpropan-1-one? - Quora . Quora. Available at: [Link].

  • Applications of Fluorine in Medicinal Chemistry - PubMed . National Center for Biotechnology Information. Available at: [Link].

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Foundational

In-Depth Technical Guide: 2-Fluoro-1-phenylpropan-1-one

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a comprehensive technical overview of 2-fluoro-1-phenylpropan-1-one,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of 2-fluoro-1-phenylpropan-1-one, an α-fluorinated ketone of significant interest in medicinal chemistry and organic synthesis. We will explore its structural characteristics, physicochemical properties, and detailed synthesis protocols, including mechanistic insights. Furthermore, this document outlines the compound's critical role as a synthetic intermediate in drug development, supported by spectroscopic data for unambiguous characterization and essential safety protocols for laboratory handling.

Introduction and Strategic Importance

2-Fluoro-1-phenylpropan-1-one, also known as α-fluoropropiophenone, is a halogenated ketone that serves as a valuable building block in modern synthetic chemistry. The strategic introduction of a fluorine atom at the α-position to the carbonyl group significantly alters the molecule's electronic properties, conformational preferences, and metabolic stability.[1][2] Fluorine's high electronegativity imparts a strong inductive effect, which can enhance the binding affinity and pharmacokinetic profiles of derivative compounds.[1][3][4] Consequently, α-fluoroketones like 2-fluoro-1-phenylpropan-1-one are highly sought-after intermediates in the synthesis of novel therapeutic agents and agrochemicals.[3][5][6] This guide offers an in-depth analysis of its synthesis, characterization, and application, providing researchers with the foundational knowledge required for its effective utilization.

Nomenclature, Structure, and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The structure and nomenclature of the title compound are detailed below.

2.1. IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 2-fluoro-1-phenylpropan-1-one .[7] It is also commonly referred to by several synonyms, including:

  • α-fluoropropiophenone

  • 2-fluoro-1-phenyl-1-propanone

  • alpha-fluoropropiophenone[7]

2.2. Structural Details

The molecule consists of a three-carbon propane chain. The first carbon is part of a carbonyl group (ketone) and is attached to a phenyl ring. The second carbon is chiral and is bonded to a fluorine atom.

  • Molecular Formula: C₉H₉FO[7]

  • SMILES: CC(C(=O)C1=CC=CC=C1)F[7]

  • InChIKey: RWELYCYPEFUDEH-UHFFFAOYSA-N[7]

2.3. Physicochemical Properties

A summary of the key computed physicochemical properties is provided in the table below, sourced primarily from the PubChem database.[7] These properties are crucial for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource
Molecular Weight 152.16 g/mol PubChem[7]
XLogP3 2.4PubChem[7]
Hydrogen Bond Donor Count 0PubChem[7]
Hydrogen Bond Acceptor Count 2PubChem[7]
Rotatable Bond Count 2PubChem[7]
Exact Mass 152.063743068 DaPubChem[7]
Topological Polar Surface Area 17.1 ŲPubChem[7]
Heavy Atom Count 11PubChem[7]
Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing 2-fluoro-1-phenylpropan-1-one is through the direct electrophilic α-fluorination of its ketone precursor, propiophenone (1-phenylpropan-1-one).[8][9] This approach is favored for its high regioselectivity and use of relatively mild and stable fluorinating agents.[5][10]

3.1. Causality in Reagent Selection
  • Substrate: Propiophenone is an ideal starting material as its α-protons are acidic enough to be removed under basic or acidic conditions, forming an enol or enolate intermediate that is nucleophilic.[11]

  • Fluorinating Agent: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is the reagent of choice.[12] Unlike highly toxic and non-selective fluorine gas, Selectfluor® is a stable, crystalline solid that acts as an electrophilic fluorine ("F+") source.[5][10][12][13] Its N-F bond is polarized, making the fluorine atom susceptible to nucleophilic attack.[13]

  • Catalyst/Medium: The reaction is typically performed in a polar aprotic solvent like acetonitrile to solubilize the reagents. Acid catalysis (e.g., using a Lewis or Brønsted acid) can accelerate the reaction by promoting the formation of the enol tautomer, which then attacks the electrophilic fluorine source.

3.2. Reaction Mechanism: Electrophilic Fluorination

The mechanism involves the formation of a nucleophilic enol or enolate intermediate from propiophenone, which then attacks the electrophilic fluorine atom of Selectfluor®.

G cluster_0 Step 1: Enol Formation (Acid-Catalyzed) cluster_1 Step 2: Nucleophilic Attack on Selectfluor® cluster_2 Step 3: Deprotonation & Product Formation Propiophenone Propiophenone Protonated_Ketone Protonated Ketone Propiophenone->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Product_Complex Fluorinated Intermediate Enol->Product_Complex Attacks 'F+' source Selectfluor Selectfluor® (N-F)+ Selectfluor->Product_Complex Final_Product 2-Fluoro-1-phenylpropan-1-one Product_Complex->Final_Product - H+

Caption: Mechanism of acid-catalyzed α-fluorination of propiophenone.

3.3. Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-fluoro-1-phenylpropan-1-one.

Materials:

  • Propiophenone (1.0 eq)

  • Selectfluor® (1.1 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add propiophenone (1.0 eq) and anhydrous acetonitrile.

  • Reagent Addition: Add Selectfluor® (1.1 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup - Quenching: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel.

  • Workup - Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This removes unreacted Selectfluor® byproducts and neutralizes the mixture.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 2-fluoro-1-phenylpropan-1-one.

Spectroscopic Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized product. Below are the expected spectroscopic signatures for 2-fluoro-1-phenylpropan-1-one.[7]

TechniqueExpected Data Features
¹H NMR Aromatic Protons: Multiplet between δ 7.2-8.0 ppm. CH-F Proton: Doublet of quartets around δ 5.5-6.0 ppm due to coupling with both the adjacent methyl protons and the fluorine atom. CH₃ Protons: Doublet of doublets around δ 1.6-1.8 ppm due to coupling with the adjacent methine proton and the fluorine atom.
¹³C NMR Carbonyl Carbon (C=O): Signal around δ 195-200 ppm. Aromatic Carbons: Multiple signals between δ 128-135 ppm. CH-F Carbon: A doublet with a large coupling constant (¹JCF) around δ 88-95 ppm. CH₃ Carbon: A doublet with a smaller coupling constant (²JCF) around δ 18-22 ppm.
¹⁹F NMR A single signal, likely a doublet of quartets, will be observed. The chemical shift will depend on the solvent and standard used.
Mass Spec (MS) Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 152.06). Key Fragments: Common fragments would include the benzoyl cation (C₆H₅CO⁺, m/z = 105) and loss of fluorine-containing fragments.
IR Spectroscopy C=O Stretch: Strong absorption band around 1690-1710 cm⁻¹. C-F Stretch: Strong absorption band around 1000-1100 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Applications in Drug Development and Medicinal Chemistry

The primary value of 2-fluoro-1-phenylpropan-1-one lies in its role as a precursor to more complex, biologically active molecules. The α-fluoroketone moiety is a key pharmacophore in several classes of compounds.

  • Synthesis of Fluorinated Cathinone Derivatives: It is a direct precursor to various substituted cathinones. The fluorine atom can enhance metabolic stability and alter receptor binding profiles, making these derivatives objects of study for potential CNS-active agents.

  • Precursor to Chiral Fluoro-Alcohols: The ketone can be stereoselectively reduced to form chiral 2-fluoro-1-phenylpropan-1-ol. This synthon is valuable for building complex chiral molecules, where the fluorine atom acts as a bioisostere for a hydroxyl group or hydrogen atom, potentially improving cell membrane permeability and metabolic resistance.

  • Late-Stage Functionalization: The principles of its synthesis, namely electrophilic fluorination, are central to the strategy of late-stage fluorination in drug discovery.[5] This allows medicinal chemists to introduce fluorine into a complex, drug-like molecule at a late step in the synthesis, rapidly generating analogues for structure-activity relationship (SAR) studies.[5]

Caption: Synthetic utility of 2-fluoro-1-phenylpropan-1-one.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is crucial for laboratory safety.

  • Hazard Identification: 2-Fluoro-1-phenylpropan-1-one is an irritant. It may cause skin, eye, and respiratory irritation. It is also a combustible liquid.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.

Conclusion

2-Fluoro-1-phenylpropan-1-one is a strategically important intermediate in synthetic organic and medicinal chemistry. Its synthesis via electrophilic fluorination of propiophenone is a reliable and well-understood process. The unique properties conferred by the α-fluorine atom make this compound a valuable starting point for the development of novel pharmaceuticals and other high-value chemical entities. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its successful application in research and development.

References
  • PubChem Compound Summary for CID 89433, 2-Fluoro-1-phenylpropan-1-one. National Center for Biotechnology Information. URL: [Link]

  • Shibata, N., et al. (2005). Enantioselective α-Fluorination of Carbonyl Compounds Catalyzed by Chiral Nickel Complexes. Angewandte Chemie International Edition, 44(27), 4204-4207. URL: [Link]

  • Banks, R. E., et al. (2007). 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). Encyclopedia of Reagents for Organic Synthesis. URL: [Link]

  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 96(5), 1737-1756. URL: [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. URL: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. URL: [Link]

  • Propiophenone. Wikipedia. URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Stability and Reactivity of 2-Fluoro-1-phenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Fluoro-1-phenylpropan-1-one, an α-fluorinated ketone, is a compound of significant interest in synthetic chemistry and drug development. The intr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-1-phenylpropan-1-one, an α-fluorinated ketone, is a compound of significant interest in synthetic chemistry and drug development. The introduction of a fluorine atom at the α-position to the carbonyl group imparts unique chemical properties that influence its stability and reactivity. This guide provides a comprehensive overview of the stability of 2-Fluoro-1-phenylpropan-1-one under various conditions and delves into its reactivity profile, including key transformations and mechanistic considerations. Particular attention is given to the potential metabolic pathways that are of toxicological relevance. This document is intended to serve as a valuable resource for researchers working with or considering the use of this and related α-fluoroketones.

Introduction

α-Fluoroketones are a class of organic compounds that have garnered considerable attention as versatile building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1] The high electronegativity and small size of the fluorine atom significantly modulate the electronic properties of the adjacent carbonyl group, leading to a unique reactivity profile compared to their non-fluorinated analogs. 2-Fluoro-1-phenylpropan-1-one (also known as α-fluoropropiophenone) is a key example of this class, featuring a chiral center that adds to its synthetic potential. Understanding the interplay between its structure, stability, and reactivity is paramount for its effective and safe utilization in research and development.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the fundamental properties of 2-Fluoro-1-phenylpropan-1-one is the starting point for any investigation.

PropertyValueSource
Molecular Formula C₉H₉FO
Molecular Weight 152.16 g/mol
IUPAC Name 2-fluoro-1-phenylpropan-1-one
CAS Number 21120-36-5
Spectroscopic Analysis

Spectroscopic techniques are essential for the unambiguous identification and characterization of 2-Fluoro-1-phenylpropan-1-one.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the α-position, and the methyl protons. The methine proton signal will be split by both the adjacent methyl protons and the fluorine atom, resulting in a doublet of quartets.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. The carbon atom bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

  • ¹⁹F NMR Spectroscopy: The fluorine NMR spectrum will provide a direct method for observing the fluorine atom, and its chemical shift will be characteristic of an α-fluoroketone.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1680-1750 cm⁻¹.[2] The presence of the C-F bond will also give rise to a characteristic absorption band.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[3] Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement.[4] For 2-Fluoro-1-phenylpropan-1-one, fragmentation is likely to involve the loss of the fluorine atom, the methyl group, or the benzoyl group.[5]

Stability Profile

The stability of 2-Fluoro-1-phenylpropan-1-one is a critical consideration for its synthesis, storage, and application. The strong carbon-fluorine bond generally imparts high thermal and chemical stability.[6]

Thermal Stability
Hydrolytic Stability

The hydrolytic stability of 2-Fluoro-1-phenylpropan-1-one is expected to be pH-dependent. Under neutral conditions, the compound is relatively stable. However, under strongly acidic or basic conditions, hydrolysis may occur, although likely at a slower rate compared to its chloro- or bromo-analogs due to the strength of the C-F bond. A study on the hydrolysis of phenyl perfluorooctanoate showed that the reaction kinetics are influenced by pH.[8]

Photochemical Stability

Aromatic ketones are known to be photochemically active.[9][10] Upon absorption of UV light, they can be excited to triplet states, which can then participate in various photochemical reactions, including photoreduction and photoaddition. The presence of the fluorine atom may influence the photostability of 2-Fluoro-1-phenylpropan-1-one, but specific studies are needed to elucidate the exact degradation pathways.

Degradation Pathways

Under prolonged storage, especially in the presence of air and light, ketones can undergo oxidation. A study on the degradation of 1-phenyl-2-propanone, a structural isomer, identified benzaldehyde, benzoic acid, and 1-phenyl-1,2-propanedione as degradation products, suggesting that oxidation is a primary degradation pathway.

Reactivity Profile

The reactivity of 2-Fluoro-1-phenylpropan-1-one is dominated by the electrophilic nature of the carbonyl carbon and the influence of the α-fluorine atom.

Reduction of the Carbonyl Group

The carbonyl group of 2-Fluoro-1-phenylpropan-1-one can be readily reduced to the corresponding alcohol, 2-fluoro-1-phenylpropan-1-ol. This transformation is of significant interest as it generates a second chiral center.

  • Dissolution: Dissolve 2-Fluoro-1-phenylpropan-1-one (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reduction 2-Fluoro-1-phenylpropan-1-one 2-Fluoro-1-phenylpropan-1-one 2-Fluoro-1-phenylpropan-1-ol 2-Fluoro-1-phenylpropan-1-ol 2-Fluoro-1-phenylpropan-1-one->2-Fluoro-1-phenylpropan-1-ol NaBH4, MeOH

Caption: Reduction of 2-Fluoro-1-phenylpropan-1-one.

Nucleophilic Substitution

The α-carbon of 2-Fluoro-1-phenylpropan-1-one is susceptible to nucleophilic attack, although the fluorine atom is generally a poor leaving group compared to other halogens in SₙAr reactions.[11][12] However, under certain conditions, nucleophilic substitution can occur.

Nucleophilic_Substitution cluster_workflow Nucleophilic Substitution Workflow Start Start Reactants 2-Fluoro-1-phenylpropan-1-one + Amine (e.g., Piperidine) Start->Reactants Solvent Select appropriate solvent (e.g., DMF, DMSO) Reactants->Solvent Conditions Heat reaction mixture (e.g., 80-120 °C) Solvent->Conditions Monitoring Monitor reaction by TLC/LC-MS Conditions->Monitoring Workup Aqueous workup and extraction Monitoring->Workup Reaction complete Purification Column chromatography Workup->Purification Characterization NMR, MS, IR Purification->Characterization End End Characterization->End

Caption: Workflow for nucleophilic substitution.

Hydrodefluorination

The cleavage of the C-F bond in α-fluoroketones is a challenging transformation but can be achieved under specific conditions. Biocatalytic approaches using transaminases have shown promise for the hydrodefluorination of α-fluoroketones under mild, aqueous conditions.[13] This reaction proceeds with the formal release of hydrogen fluoride.[13]

Toxicological Profile and Metabolic Fate

A significant concern associated with α-fluoroketones is their potential metabolic activation to toxic substances.

Metabolic Conversion to Fluoroacetic Acid

In vivo, α-fluoroketones can be metabolized to fluoroacetic acid, a potent inhibitor of the Krebs cycle.[6] The proposed mechanism involves a Baeyer-Villiger-type oxidation catalyzed by cytochrome P450 enzymes.[6] The high electronegativity of the fluorine atom facilitates this rearrangement. Fluoroacetic acid is highly toxic, with a median lethal dose (LD₅₀) in humans estimated to be around 10 mg/kg.[6]

Metabolism 2-Fluoro-1-phenylpropan-1-one 2-Fluoro-1-phenylpropan-1-one Fluoroacetic Acid Fluoroacetic Acid 2-Fluoro-1-phenylpropan-1-one->Fluoroacetic Acid [O] (Baeyer-Villiger)

Caption: Metabolic activation to fluoroacetic acid.

In Vitro Metabolism Studies

In vitro metabolism studies using liver microsomes or S9 fractions are crucial for assessing the potential for toxic metabolite formation.[14][15][16] Such studies can help to identify and quantify the formation of fluoroacetic acid and other metabolites, providing valuable data for risk assessment in drug development.[17]

Handling and Storage

Given the potential hazards associated with 2-Fluoro-1-phenylpropan-1-one, proper handling and storage procedures are essential.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[18]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[18]

  • Body Protection: A lab coat should be worn.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[19]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[19]

  • Containers should be clearly labeled with the chemical name and associated hazards.[19]

Spill and Disposal
  • In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

  • All waste containing 2-Fluoro-1-phenylpropan-1-one should be disposed of in accordance with local, state, and federal regulations.

Conclusion

2-Fluoro-1-phenylpropan-1-one is a valuable synthetic intermediate with a unique reactivity profile conferred by the α-fluorine atom. While its stability is generally good, its reactivity, particularly the potential for metabolic conversion to the highly toxic fluoroacetic acid, necessitates careful handling and a thorough understanding of its chemical and biological properties. This guide provides a foundational understanding for researchers, enabling them to utilize this compound effectively and safely in their scientific endeavors. Further research into the specific reaction kinetics, degradation pathways, and toxicological profile of 2-Fluoro-1-phenylpropan-1-one will continue to enhance its utility in the field of drug discovery and development.

References

  • Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

  • The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ResearchGate. [Link]

  • 7.15: 7-1 Introduction to Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

  • Fluorine Safety. Purdue University. [Link]

  • In vitro metabolism of 1-phenyl-2-propanone oxime in rat liver homogenates. PubMed. [Link]

  • Kinetic Study of the Hydrolisys of Phenyl Perfluorooctanoate in Water: Deaggregation Effect of β-Cyclodextrin. ResearchGate. [Link]

  • (A) Reduction of 1-phenylpropan-1-one and 1-phenylethanones to 1-phenylpropan-1-ol and 1-phenylethanols by Rhodotorula mucilaginosa GIM 2.157. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society. [Link]

  • FT-IR spectrum of 2-Phenyl-1-propanol. ResearchGate. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]

  • Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. [Link]

  • The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. White Rose Research Online. [Link]

  • CATALYTIC ENANTIOSELECTIVE ADDITION OF DIALKYLZINCS TO ALDEHYDES USING (2S)-(-)-3-EXO-(DIMETHYLAMINO)ISOBORNEOL [(2S)-DAIB]: (S)-1-PHENYL-1-PROPANOL. Organic Syntheses. [Link]

  • In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction. PubMed. [Link]

  • 1-phenylpropan-2-one. MassBank. [Link]

  • 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Chemistry LibreTexts. [Link]

  • Thermal Decomposition and Thermal Reaction Process of PTFE/Al/MnO2 Fluorinated Thermite. MDPI. [Link]

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  • What are the necessary precautions when handling perfluorodecalin?. Dr.Oracle. [Link]

  • Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol. One Part of Chemistry. [Link]

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  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. [Link]

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Foundational

The Analytical Fingerprint: A Technical Guide to the Spectral Data of 2-Fluoro-1-phenylpropan-1-one

Introduction In the landscape of pharmaceutical research and drug development, a profound understanding of a molecule's structural and electronic properties is paramount. 2-Fluoro-1-phenylpropan-1-one, an α-fluorinated k...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, a profound understanding of a molecule's structural and electronic properties is paramount. 2-Fluoro-1-phenylpropan-1-one, an α-fluorinated ketone, presents a compelling case study in molecular characterization. The introduction of a fluorine atom, the most electronegative element, in proximity to a carbonyl group and a phenyl ring induces significant electronic effects that manifest uniquely in its spectral data. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-fluoro-1-phenylpropan-1-one. Designed for researchers, scientists, and drug development professionals, this document offers not just a compilation of data, but a detailed interpretation grounded in the principles of spectroscopic analysis, providing a complete analytical fingerprint of this intriguing molecule.

Molecular Structure

The structural framework of 2-fluoro-1-phenylpropan-1-one forms the basis for interpreting its spectral data. The molecule consists of a phenyl ring attached to a propanone backbone, with a fluorine atom substituted at the α-position (carbon-2).

M [C₆H₅COCH(F)CH₃]⁺˙ m/z = 152 F1 [C₆H₅CO]⁺ m/z = 105 M->F1 - [CH(F)CH₃]˙ F2 [C₆H₅]⁺ m/z = 77 F1->F2 - CO F3 [CH(F)CH₃]˙

Figure 2: Proposed primary fragmentation pathway.

The primary fragmentation is expected to be the α-cleavage, leading to the loss of the CH(F)CH₃ radical to form the stable benzoyl cation at m/z = 105. This fragment is often the base peak in the mass spectra of phenyl ketones. Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation would generate the phenyl cation at m/z = 77.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data discussed.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 2-fluoro-1-phenylpropan-1-one.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

Instrumental Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16 or more for good signal-to-noise ratio.

  • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

Instrumental Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Spectral Width: 0-220 ppm.

start Sample Preparation dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire ¹H NMR Spectrum transfer->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum transfer->acquire_c13 process Process and Analyze Data acquire_h1->process acquire_c13->process

Figure 3: NMR experimental workflow.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

  • If the sample is a liquid, place a small drop between two salt plates (e.g., NaCl or KBr).

  • If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane).

  • Apply a drop of the solution to the face of a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

  • Place the salt plate(s) in the spectrometer's sample holder.

Instrumental Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically sufficient.

  • Background: A background spectrum of the clean, empty sample holder should be run prior to the sample analysis.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a GC vial.

Instrumental Parameters:

  • Gas Chromatograph (GC):

    • Injector Temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Conclusion

The spectral data of 2-fluoro-1-phenylpropan-1-one provides a clear and detailed picture of its molecular structure. The ¹H and ¹³C NMR spectra are particularly informative, with the fluorine atom introducing characteristic chemical shifts and coupling constants that are invaluable for structural confirmation. The IR spectrum confirms the presence of the key functional groups, and mass spectrometry provides the molecular weight and a predictable fragmentation pattern. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling a deeper understanding of the spectroscopic properties of this and similar fluorinated organic molecules, and facilitating its identification and characterization in various research and development applications.

References

  • Conformational Landscape of α-Halopropiophenones Determined by nJC–H NMR Reveals Unexpected Patterns and Geometric Constraints. The Journal of Physical Chemistry A. [Link]

  • Figure S9. NMR of 13 C spectrum of 1-phenyl-1-propanone (1a), in CDCl3 - ResearchGate. [Link]

  • Influence of fluorine substituents on the NMR properties of phenylboronic acids - PubMed. [Link]

  • Conformational Landscape of α-Halopropiophenones Determined by nJC-H NMR Reveals Unexpected Patterns and Geometric Constraints - PubMed. [Link]

  • FT-IR spectrum of 2-Phenyl-1-propanol. | Download Scientific Diagram - ResearchGate. [Link]

  • 1-phenylpropan-2-one - MassBank. [Link]

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  • Proton NMR - 1-phenylpropan-1-one - YouTube. [Link]

Exploratory

An In-Depth Technical Guide to 2-Fluoro-1-phenylpropan-1-one: Discovery, Synthesis, and Applications

Abstract 2-Fluoro-1-phenylpropan-1-one, a synthetically versatile α-fluorinated ketone, holds a significant position in the landscape of medicinal and process chemistry. Its strategic importance lies in its role as a key...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Fluoro-1-phenylpropan-1-one, a synthetically versatile α-fluorinated ketone, holds a significant position in the landscape of medicinal and process chemistry. Its strategic importance lies in its role as a key building block for the introduction of fluorine into bioactive molecules, thereby modulating their pharmacological profiles. This guide provides a comprehensive overview of the discovery and historical context of 2-Fluoro-1-phenylpropan-1-one, a detailed exploration of its synthetic methodologies from foundational techniques to modern advancements, and an examination of its applications in drug development. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical experimental protocols.

Introduction: The Significance of α-Fluorinated Carbonyls

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Within the vast arsenal of organofluorine compounds, α-fluorinated ketones, such as 2-Fluoro-1-phenylpropan-1-one, have emerged as particularly valuable intermediates. Their utility stems from the dual reactivity of the carbonyl group and the adjacent carbon-fluorine bond, allowing for a wide range of chemical transformations. This guide focuses specifically on 2-Fluoro-1-phenylpropan-1-one, tracing its journey from its initial synthesis to its current applications.

Discovery and Foundational Synthesis

While it is challenging to pinpoint the absolute first synthesis of every chemical compound, a seminal report on a practical and direct method for the preparation of 2-Fluoro-1-phenylpropan-1-one was published in 1980 by S. Rozen and Y. Menahem in Tetrahedron Letters. Their work represented a significant advancement in the field of organofluorine chemistry by "taming" the reactivity of elemental fluorine for the synthesis of α-fluoroketones.

The core of their approach was the direct fluorination of a less reactive precursor, the enol acetate of propiophenone. This method circumvented some of the challenges associated with the direct fluorination of ketones, which can be prone to side reactions and degradation under the harsh conditions of direct exposure to elemental fluorine.

The Rozen and Menahem Synthesis (1980)

The foundational synthesis involves a two-step process starting from the readily available propiophenone.

Step 1: Formation of the Enol Acetate

The first step is the conversion of propiophenone to its corresponding enol acetate, 1-phenyl-1-propen-1-yl acetate. This is a standard transformation in organic chemistry, typically achieved by reacting the ketone with an acetylating agent under acidic or basic conditions. The formation of the enol acetate serves to protect the enol form and provide a more controllable substrate for the subsequent fluorination reaction.

Step 2: Direct Fluorination with Elemental Fluorine

The key innovation of the Rozen and Menahem method was the controlled reaction of the enol acetate with a dilute stream of elemental fluorine in an inert solvent. The reaction proceeds via an electrophilic addition of fluorine to the double bond of the enol acetate, followed by the elimination of acetyl fluoride to yield the desired α-fluoroketone.

Foundational_Synthesis Propiophenone Propiophenone EnolAcetate 1-Phenyl-1-propen-1-yl acetate (Enol Acetate) Propiophenone->EnolAcetate Acetylation Fluoronium Fluoronium Ion Intermediate EnolAcetate->Fluoronium Electrophilic attack by F₂ Target 2-Fluoro-1-phenylpropan-1-one Fluoronium->Target Elimination of AcOF

Caption: Foundational synthesis of 2-Fluoro-1-phenylpropan-1-one.

Detailed Protocol: Synthesis of 2-Fluoro-1-phenylpropan-1-one via Enol Acetate Fluorination

  • Materials: Propiophenone, isopropenyl acetate, p-toluenesulfonic acid (catalyst), elemental fluorine (typically as a 10% mixture in nitrogen), trichlorofluoromethane (Freon 11) or other suitable inert solvent.

  • Step 1: Preparation of 1-phenyl-1-propen-1-yl acetate. A mixture of propiophenone and a slight excess of isopropenyl acetate with a catalytic amount of p-toluenesulfonic acid is heated at reflux. The reaction progress is monitored by the removal of the acetone byproduct. After completion, the catalyst is neutralized, and the enol acetate is purified by distillation.

  • Step 2: Fluorination. The purified enol acetate is dissolved in a dry, inert solvent like CCl₃F and cooled to -78 °C. A gaseous mixture of 10% F₂ in N₂ is bubbled through the solution with vigorous stirring. The reaction is monitored by gas chromatography for the disappearance of the starting material.

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture is purged with nitrogen to remove excess fluorine. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-Fluoro-1-phenylpropan-1-one.

Self-Validating System and Causality: The genius of this protocol lies in its inherent self-validating nature. The conversion to the enol acetate is a well-established and high-yielding reaction. The subsequent fluorination is highly specific to the double bond of the enol acetate, and the reaction conditions are chosen to minimize side reactions. The low temperature (-78 °C) is crucial for controlling the high reactivity of elemental fluorine, preventing over-fluorination and decomposition. The use of a dilute fluorine stream ensures a controlled delivery of the fluorinating agent.

Evolution of Synthetic Methodologies

While the Rozen and Menahem method was groundbreaking, the use of elemental fluorine requires specialized equipment and handling procedures, which can be a barrier to its widespread use in all laboratory settings. Consequently, the field has evolved, and several alternative methods for the synthesis of 2-Fluoro-1-phenylpropan-1-one and other α-fluoroketones have been developed. These modern methods often offer improved safety, milder reaction conditions, and better control over stereochemistry.

Electrophilic Fluorination with N-F Reagents

The development of electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond has revolutionized the synthesis of organofluorine compounds. These reagents are typically stable, crystalline solids that are much easier and safer to handle than elemental fluorine. One of the most widely used N-F reagents is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

Mechanism of Electrophilic Fluorination with Selectfluor®

The synthesis of 2-Fluoro-1-phenylpropan-1-one using Selectfluor® generally involves the generation of an enolate or enol ether of propiophenone, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the Selectfluor® reagent.

Electrophilic_Fluorination Propiophenone Propiophenone Enolate Enolate of Propiophenone Propiophenone->Enolate Base (e.g., LDA) Target 2-Fluoro-1-phenylpropan-1-one Enolate->Target Nucleophilic attack on F⁺ Selectfluor Selectfluor® (F-TEDA-BF₄) Selectfluor->Target Nucleophilic attack on F⁺

Caption: Electrophilic fluorination using Selectfluor®.

Detailed Protocol: Electrophilic Fluorination of Propiophenone with Selectfluor®

  • Materials: Propiophenone, a strong non-nucleophilic base (e.g., lithium diisopropylamide - LDA), Selectfluor®, and an aprotic solvent (e.g., tetrahydrofuran - THF).

  • Step 1: Enolate Formation. Propiophenone is dissolved in dry THF and cooled to a low temperature (typically -78 °C). A solution of LDA in THF is added dropwise to generate the lithium enolate of propiophenone.

  • Step 2: Fluorination. A solution of Selectfluor® in a suitable solvent (e.g., dimethylformamide - DMF, or THF) is added to the enolate solution at -78 °C. The reaction is stirred for a specified period at low temperature.

  • Step 3: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like LDA is critical to ensure complete and regioselective deprotonation to form the desired enolate. The low reaction temperature is essential for maintaining the stability of the enolate and controlling the reactivity of the fluorination step. Selectfluor® is chosen for its high reactivity, stability, and ease of handling compared to gaseous fluorine.

Diastereoselective Reduction of 2-Fluoro-1-phenylpropan-1-one

In many pharmaceutical applications, controlling the stereochemistry of the molecule is paramount. 2-Fluoro-1-phenylpropan-1-one serves as a prochiral ketone, and its reduction can lead to the formation of two diastereomeric β-fluoroalcohols. The ability to selectively synthesize one diastereomer over the other is of great synthetic value.

Highly diastereoselective reductions of 2-Fluoro-1-phenylpropan-1-one can be achieved using various reducing agents, often in the presence of a Lewis acid. The Lewis acid coordinates to both the carbonyl oxygen and the α-fluorine atom, creating a rigid chelated intermediate. This chelation controls the trajectory of the incoming hydride from the reducing agent, leading to a high degree of stereoselectivity.

Diastereoselective_Reduction Substrate 2-Fluoro-1-phenylpropan-1-one Chelate Chelated Intermediate Substrate->Chelate Coordination LewisAcid Lewis Acid (e.g., TiCl₄) LewisAcid->Chelate Product anti-β-Fluoroalcohol Chelate->Product Hydride delivery ReducingAgent Reducing Agent (e.g., LiBH₄) ReducingAgent->Product Hydride delivery

Caption: Diastereoselective reduction via a chelated intermediate.

Detailed Protocol: Diastereoselective Reduction of 2-Fluoro-1-phenylpropan-1-one

  • Materials: 2-Fluoro-1-phenylpropan-1-one, a Lewis acid (e.g., titanium tetrachloride - TiCl₄), a reducing agent (e.g., lithium borohydride - LiBH₄), and an ethereal solvent (e.g., diethyl ether - Et₂O).

  • Step 1: Chelation. 2-Fluoro-1-phenylpropan-1-one is dissolved in dry Et₂O and cooled to -78 °C. A solution of TiCl₄ in dichloromethane is added dropwise, and the mixture is stirred to allow for the formation of the chelated intermediate.

  • Step 2: Reduction. A solution of LiBH₄ in THF is then added slowly to the reaction mixture at -78 °C. The reaction is stirred for several hours at this temperature.

  • Step 3: Work-up and Purification. The reaction is carefully quenched with water, followed by an aqueous solution of a fluoride salt (e.g., potassium fluoride) to break up the titanium complexes. The mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated. The diastereomeric ratio of the crude product is determined by NMR spectroscopy, and the product is purified by column chromatography.

Trustworthiness of the Protocol: This protocol is self-validating because the stereochemical outcome is dictated by the predictable formation of the six-membered chelate ring, as described by Cram's chelation model. The high diastereoselectivity observed is a direct consequence of this well-understood mechanistic pathway.

Applications in Drug Development

The primary application of 2-Fluoro-1-phenylpropan-1-one in the pharmaceutical industry is as a precursor to more complex, fluorine-containing molecules. The α-fluoroketone moiety can be elaborated in numerous ways to access a variety of pharmacophores. While specific, publicly disclosed examples of its use in the synthesis of marketed drugs can be difficult to pinpoint due to proprietary process chemistry, its utility is evident in the patent literature and in the synthesis of analogues of known drugs for research purposes.

Table 1: Physicochemical Properties of 2-Fluoro-1-phenylpropan-1-one

PropertyValue
CAS Number 21120-36-5
Molecular Formula C₉H₉FO
Molecular Weight 152.17 g/mol
Boiling Point 95-99 °C at 19 mmHg
Density 1.102 g/mL at 25 °C
Appearance Colorless to pale yellow liquid

One notable area of application is in the synthesis of antiviral agents. For instance, it has been used as a key intermediate in the synthesis of fluorinated analogues of protease inhibitors, such as Indinavir. The stereoselective reduction of 2-Fluoro-1-phenylpropan-1-one to the corresponding β-fluoroalcohol is a critical step in building the complex stereochemistry of these molecules. The presence of the fluorine atom in the final drug molecule can enhance its binding to the target enzyme and improve its pharmacokinetic properties.

Conclusion

2-Fluoro-1-phenylpropan-1-one stands as a testament to the ingenuity of synthetic organic chemists in developing methods to incorporate fluorine into organic molecules with precision and control. From its early synthesis using the formidable elemental fluorine to the more refined modern techniques employing user-friendly N-F reagents, the journey of this compound reflects the broader evolution of organofluorine chemistry. Its continued relevance as a key building block in the synthesis of complex, biologically active molecules, particularly in the realm of antiviral drug discovery, ensures its enduring importance for researchers and scientists in the pharmaceutical industry. The synthetic protocols and mechanistic insights provided in this guide are intended to empower these professionals to harness the full potential of this versatile α-fluorinated ketone in their own research and development endeavors.

References

  • Rozen, S., & Menahem, Y. (1980). A new method for the synthesis of α-fluorocarbonyl compounds. Tetrahedron Letters, 21(24), 2257-2260. [Link]

  • PubChem. (n.d.). 2-Fluoro-1-phenylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF fluorinating agents. Chemical Reviews, 99(4), 913-920. [Link]

  • Kalow, J. A., & Doyle, A. G. (2013). Synthesis of β-Fluoro Alcohols. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 34 (pp. 417-446). Georg Thieme Verlag.
  • LookChem. (n.d.). 2'-FLUOROPROPIOPHENONE. Retrieved from [Link]

Foundational

Unlocking the Potential of 2-Fluoro-1-phenylpropan-1-one: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth exploration of the potential research avenues for the synthetically accessible, yet underexplored molecule, 2-Fluoro-1-phenylpropan-1-one. By leveraging its unique struc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the potential research avenues for the synthetically accessible, yet underexplored molecule, 2-Fluoro-1-phenylpropan-1-one. By leveraging its unique structural features—an α-fluoroketone moiety and a phenylpropanoid backbone—this document outlines novel research directions in medicinal chemistry, synthetic methodology, and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to innovate at the intersection of fluorine chemistry and biologically relevant scaffolds. Detailed experimental protocols, mechanistic insights, and data-driven justifications are provided to catalyze further investigation into this promising compound.

Introduction: The Strategic Value of 2-Fluoro-1-phenylpropan-1-one

2-Fluoro-1-phenylpropan-1-one is an intriguing molecule that combines two key structural motifs of significant interest in contemporary chemical research. The strategic incorporation of a fluorine atom at the α-position to a ketone can profoundly influence a molecule's physicochemical and biological properties, including its metabolic stability, pKa, and binding affinity to biological targets[1]. The phenylpropanoid core is a ubiquitous scaffold in a vast array of natural products and pharmacologically active compounds, known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[2][3][4].

Despite the established importance of both α-fluoroketones and phenylpropanoids, 2-Fluoro-1-phenylpropan-1-one remains a largely uncharacterized compound. This guide aims to bridge this knowledge gap by proposing a series of well-founded research trajectories, complete with actionable experimental designs.

Table 1: Physicochemical Properties of 2-Fluoro-1-phenylpropan-1-one

PropertyValueSource
Molecular FormulaC₉H₉FOPubChem[5]
Molecular Weight152.17 g/mol PubChem[5]
CAS Number21120-36-5PubChem[5]
AppearancePredicted: Colorless to pale yellow liquid-
Boiling PointPredicted: ~210-220 °C at 760 mmHg-
SolubilityPredicted: Soluble in organic solvents (e.g., DCM, EtOAc, acetone)-

Research Area 1: Medicinal Chemistry and Drug Discovery

The confluence of the phenylpropanoid scaffold and the α-fluoroketone functionality in 2-Fluoro-1-phenylpropan-1-one presents a compelling starting point for the design of novel therapeutic agents.

Rationale for Biological Investigation
  • Antimicrobial Agents: Phenylpropanoids are known to possess significant antibacterial and antifungal properties[6][7][8][9][10]. The introduction of a fluorine atom can enhance the lipophilicity and membrane permeability of a molecule, potentially leading to improved antimicrobial potency.

  • Anticancer Agents: Numerous phenylpropanoid derivatives have demonstrated promising anticancer activities[3][11][12][13]. The α-fluoroketone moiety can act as a covalent inhibitor of cysteine proteases, a class of enzymes often implicated in cancer progression[14].

  • Anti-inflammatory Agents: Phenylpropanoids are well-documented for their anti-inflammatory effects[2][4][15][16][17]. The α-fluoroketone group could potentially target enzymes involved in the inflammatory cascade, such as serine proteases[18].

  • Enzyme Inhibition: α-Fluoroketones are known to be potent inhibitors of various hydrolytic enzymes, including serine proteases and esterases, by forming stable hemiketal adducts with active site serine residues[18][19].

Proposed Research Workflow: From Hit to Lead Candidate

G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Hit Validation & Optimization a Synthesis of 2-Fluoro-1-phenylpropan-1-one b Library of Derivatives (e.g., aromatic substitutions, side-chain modifications) a->b c Antimicrobial Assays (MIC/MBC) b->c d Anticancer Cell Line Screening (e.g., NCI-60) b->d e Anti-inflammatory Assays (e.g., COX inhibition) b->e f Enzyme Inhibition Assays (e.g., serine proteases) b->f g Dose-Response Studies c->g d->g e->g f->g h Structure-Activity Relationship (SAR) Analysis g->h i Lead Optimization h->i

Caption: Proposed workflow for the discovery of bioactive derivatives of 2-Fluoro-1-phenylpropan-1-one.

Experimental Protocols

Protocol 2.3.1: Synthesis of 2-Fluoro-1-phenylpropan-1-one via Electrophilic Fluorination

This protocol is adapted from general procedures for the α-fluorination of ketones.

  • Dissolution: Dissolve propiophenone (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation (Optional but Recommended): Add a non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise at -78 °C to facilitate enolate formation. Stir for 30-60 minutes.

  • Fluorination: Add a solution of an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® (1.2 eq)[20][21][22], in the same solvent dropwise at -78 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-Fluoro-1-phenylpropan-1-one.

Protocol 2.3.2: In Vitro Antimicrobial Susceptibility Testing

  • Preparation of Stock Solutions: Prepare a stock solution of 2-Fluoro-1-phenylpropan-1-one and its derivatives in dimethyl sulfoxide (DMSO).

  • Bacterial/Fungal Strains: Utilize a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains.

  • Broth Microdilution Assay: Perform a broth microdilution assay according to the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC).

  • Determination of MBC/MFC: Following MIC determination, subculture from wells showing no visible growth onto agar plates to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

Research Area 2: Innovations in Synthetic Methodology

2-Fluoro-1-phenylpropan-1-one serves as a versatile building block for the synthesis of more complex and potentially valuable fluorinated molecules.

Asymmetric Synthesis

The development of stereoselective methods to access enantiomerically enriched α-fluoroketones is a significant challenge in organic synthesis.

Proposed Approach: Asymmetric Electrophilic Fluorination

Employing a chiral catalyst to induce enantioselectivity in the fluorination of a prochiral enolate derived from propiophenone is a promising strategy.

G cluster_0 Prochiral Substrate cluster_1 Reaction Conditions cluster_2 Chiral Product Propiophenone Propiophenone Base Base (e.g., NaHMDS) Propiophenone->Base Catalyst Chiral Catalyst (e.g., Phase-Transfer Catalyst, Lewis Acid) Base->Catalyst FluorinatingAgent Electrophilic Fluorinating Agent (e.g., NFSI) Catalyst->FluorinatingAgent ChiralProduct (R)- or (S)-2-Fluoro-1-phenylpropan-1-one FluorinatingAgent->ChiralProduct

Caption: Conceptual workflow for the asymmetric synthesis of 2-Fluoro-1-phenylpropan-1-one.

Protocol 3.1.1: Asymmetric Phase-Transfer Catalyzed Fluorination

  • Reaction Setup: In a reaction vessel, combine propiophenone (1.0 eq), a chiral phase-transfer catalyst (e.g., a derivative of Cinchona alkaloids, 0.05-0.1 eq), and a suitable solvent system (e.g., toluene/water).

  • Base Addition: Add an aqueous solution of a base (e.g., potassium carbonate or sodium hydroxide).

  • Fluorination: Add the electrophilic fluorinating agent (e.g., NFSI, 1.2 eq).

  • Reaction Conditions: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 0 °C to room temperature) for an extended period (12-48 hours).

  • Workup and Analysis: After completion, separate the organic layer, wash with brine, dry, and concentrate. Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Synthesis of Fluorinated Heterocycles

α-Fluoroketones are valuable precursors for the synthesis of a variety of fluorinated heterocyclic compounds, which are prominent in medicinal chemistry[23].

Proposed Synthetic Targets:

  • Fluorinated Pyrazoles: Reaction with hydrazine derivatives.

  • Fluorinated Isoxazoles: Reaction with hydroxylamine.

  • Fluorinated Pyrimidines: Condensation with ureas or thioureas.

Protocol 3.2.1: Synthesis of a 3-Methyl-4-fluoro-5-phenylpyrazole

  • Condensation: In a suitable solvent such as ethanol, reflux a mixture of 2-Fluoro-1-phenylpropan-1-one (1.0 eq) and hydrazine hydrate (1.1 eq) for 4-8 hours.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the residue by recrystallization or column chromatography to yield the desired fluorinated pyrazole.

Research Area 3: Materials Science Applications

The presence of fluorine can impart unique properties to polymers, such as thermal stability, chemical resistance, and low surface energy[24][25][26][27]. 2-Fluoro-1-phenylpropan-1-one, after suitable modification, could serve as a novel fluorinated monomer.

Development of Novel Fluorinated Monomers

Proposed Strategy: Conversion to a Polymerizable Derivative

The ketone functionality of 2-Fluoro-1-phenylpropan-1-one can be converted into a polymerizable group, such as a vinyl or acrylate moiety.

G Start 2-Fluoro-1-phenylpropan-1-one Wittig Wittig Reaction (e.g., with Ph₃P=CH₂) Start->Wittig Reduction Reduction (e.g., NaBH₄) followed by Acrylation Start->Reduction VinylMonomer 2-Fluoro-1-phenyl-1-propene Wittig->VinylMonomer AcrylateMonomer 1-(1-Fluoro-2-propenyl)benzene Acrylate Reduction->AcrylateMonomer Polymerization Radical Polymerization VinylMonomer->Polymerization AcrylateMonomer->Polymerization Fluoropolymer Novel Fluoropolymer Polymerization->Fluoropolymer

Caption: Proposed pathways for the synthesis of fluorinated monomers from 2-Fluoro-1-phenylpropan-1-one.

Protocol 4.1.1: Synthesis of 2-Fluoro-1-phenyl-1-propene via Wittig Reaction

  • Ylide Preparation: Prepare methyltriphenylphosphonium bromide in a suitable solvent like THF and add a strong base (e.g., n-butyllithium) at low temperature to generate the ylide.

  • Wittig Reaction: Add a solution of 2-Fluoro-1-phenylpropan-1-one in THF to the ylide solution at 0 °C and allow the reaction to warm to room temperature.

  • Workup and Purification: Quench the reaction with water and extract with an organic solvent. Purify the crude product by distillation or column chromatography to obtain the fluorinated vinyl monomer.

Polymerization and Characterization

The resulting fluorinated monomers can be polymerized using standard radical polymerization techniques. The properties of the resulting polymers, such as thermal stability (Thermogravimetric Analysis - TGA), glass transition temperature (Differential Scanning Calorimetry - DSC), and surface properties (contact angle measurements), should be thoroughly investigated.

Conclusion

2-Fluoro-1-phenylpropan-1-one represents a promising, yet underutilized, platform for chemical innovation. This technical guide has outlined several potential research avenues, spanning from the development of novel therapeutic agents to the synthesis of advanced materials. The detailed protocols and workflows provided herein are intended to serve as a robust starting point for researchers to explore the full potential of this versatile fluorinated building block. The convergence of fluorine chemistry with the biologically relevant phenylpropanoid scaffold suggests that dedicated research into 2-Fluoro-1-phenylpropan-1-one will yield significant scientific advancements.

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  • MDPI. Recent Progress in Curcumin Extraction, Synthesis, and Applications: A Comprehensive Review. [Link]

  • Baudoux, J., & Cahard, D. (2007). Electrophilic Fluorination with N-F Reagents. Organic Reactions. [Link]

  • MDPI. 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. [Link]

  • ResearchGate. Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol. [Link]

  • MDPI. Structures and Anti-Inflammatory Evaluation of Phenylpropanoid Derivatives from the Aerial Parts of Dioscorea polystachya. [Link]

  • Lee, J. C., et al. (2011). Phenylpropanoids in radioregulation: double edged sword. Experimental & Molecular Medicine. [Link]

  • YouTube. Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. [Link]

  • Frontiers. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. [Link]

  • Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Fluoro-1-phenylpropan-1-one from Propiophenone: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the synthesis of 2-Fluoro-1-phenylpropan-1-one, an α-fluorinated ketone of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of 2-Fluoro-1-phenylpropan-1-one, an α-fluorinated ketone of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom at the α-position of a ketone can profoundly influence the molecule's biological activity, metabolic stability, and conformational properties. This document provides a detailed exploration of the synthetic pathway from the readily available starting material, propiophenone, focusing on the widely employed electrophilic fluorination methodology.

Introduction: The Significance of α-Fluoroketones

α-Fluoroketones are valuable synthetic intermediates and possess unique chemical properties that make them attractive motifs in pharmaceutical and agrochemical research. The high electronegativity and small size of the fluorine atom can lead to enhanced binding affinity to biological targets, improved metabolic stability by blocking sites of oxidation, and altered lipophilicity, which can in turn modulate a drug candidate's pharmacokinetic profile. The synthesis of these compounds, therefore, is a critical area of organic chemistry. This guide focuses on the direct α-fluorination of propiophenone, a common and efficient route to 2-Fluoro-1-phenylpropan-1-one.

Reaction Mechanism: The Role of the Enolate Intermediate

The α-fluorination of propiophenone proceeds via an enolate intermediate. The reaction is initiated by the deprotonation of the α-carbon of propiophenone by a base, forming a nucleophilic enolate. This enolate then attacks an electrophilic fluorine source, leading to the formation of the C-F bond at the α-position.

The choice of base and fluorinating agent is crucial for the success of the reaction. A strong, non-nucleophilic base is typically required to efficiently generate the enolate without competing side reactions. The fluorinating agent must be an effective electrophilic fluorine donor ("F+").

Caption: General mechanism for the α-fluorination of propiophenone.

Experimental Protocols

This section provides two detailed protocols for the synthesis of 2-Fluoro-1-phenylpropan-1-one from propiophenone using two common electrophilic fluorinating agents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).

Protocol 1: α-Fluorination using Selectfluor®

Selectfluor® is a widely used, commercially available, and relatively safe electrophilic fluorinating agent. This protocol is adapted from general procedures for the α-fluorination of ketones.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Propiophenone134.181.34 g10.0 mmol
Sodium Hydride (60% dispersion in mineral oil)24.000.44 g11.0 mmol
Selectfluor®354.263.90 g11.0 mmol
Anhydrous Tetrahydrofuran (THF)-50 mL-
Saturated aqueous NH4Cl solution-50 mL-
Diethyl ether-100 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (0.44 g, 11.0 mmol, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF (30 mL) to the flask containing the washed sodium hydride.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of propiophenone (1.34 g, 10.0 mmol) in anhydrous THF (10 mL) to the stirred suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.

  • In a separate flask, dissolve Selectfluor® (3.90 g, 11.0 mmol) in anhydrous THF (10 mL).

  • Add the Selectfluor® solution dropwise to the enolate solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl solution (50 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-Fluoro-1-phenylpropan-1-one.

Caption: Experimental workflow for the synthesis using Selectfluor®.

Protocol 2: α-Fluorination using N-Fluorobenzenesulfonimide (NFSI)

N-Fluorobenzenesulfonimide (NFSI) is another effective electrophilic fluorinating agent. This protocol is based on a procedure described in the literature[1].

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Propiophenone134.181.34 g10.0 mmol
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)-5.5 mL11.0 mmol
N-Fluorobenzenesulfonimide (NFSI)315.303.78 g12.0 mmol
Anhydrous Tetrahydrofuran (THF)-40 mL-
Saturated aqueous NH4Cl solution-50 mL-
Dichloromethane-100 mL-
Water-50 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add a solution of propiophenone (1.34 g, 10.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (LDA) solution (5.5 mL, 11.0 mmol, 2.0 M) to the stirred solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (3.78 g, 12.0 mmol) in anhydrous THF (30 mL).

  • Add the NFSI solution dropwise to the enolate solution at -78 °C.

  • After the addition is complete, continue stirring at -78 °C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by pouring the mixture into a saturated aqueous ammonium chloride solution (50 mL).

  • Neutralize the mixture with 1N hydrochloric acid solution.

  • Extract the product with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-Fluoro-1-phenylpropan-1-one (expected yield: ~85%)[1].

Data Presentation and Product Characterization

The successful synthesis of 2-Fluoro-1-phenylpropan-1-one should be confirmed by spectroscopic analysis.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃):

    • Aromatic protons: ~7.4-8.0 ppm (multiplet, 5H)

    • Methine proton (CH-F): ~5.5-6.0 ppm (doublet of quartets, 1H)

    • Methyl protons (CH₃): ~1.6-1.8 ppm (doublet, 3H)

    • Note: The methine proton will show coupling to both the adjacent fluorine atom and the methyl protons.

  • ¹³C NMR (CDCl₃):

    • Carbonyl carbon: ~195-200 ppm

    • Aromatic carbons: ~128-135 ppm

    • Methine carbon (C-F): ~85-95 ppm (doublet, due to C-F coupling)

    • Methyl carbon: ~15-20 ppm

  • IR (neat):

    • C=O stretch: ~1690 cm⁻¹

    • C-F stretch: ~1050-1150 cm⁻¹

    • Aromatic C-H stretch: ~3060 cm⁻¹

    • Aliphatic C-H stretch: ~2980 cm⁻¹

Safety and Handling

  • Propiophenone: Combustible liquid. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Sodium Hydride: Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, gloves, and eye protection.

  • Selectfluor®: Oxidizing solid. Avoid contact with combustible materials. Causes skin and eye irritation. Handle in a fume hood and wear appropriate PPE.

  • N-Fluorobenzenesulfonimide (NFSI): Irritant. Avoid inhalation of dust. Handle in a fume hood with appropriate PPE.

  • Lithium diisopropylamide (LDA): Corrosive and pyrophoric. Reacts violently with water. Handle under an inert atmosphere using syringe techniques. Wear flame-retardant lab coat, gloves, and eye protection.

  • Tetrahydrofuran (THF): Highly flammable liquid. Can form explosive peroxides upon storage. Use stabilized THF and handle in a fume hood.

Comparison of Fluorinating Agents

FeatureSelectfluor®N-Fluorobenzenesulfonimide (NFSI)
Reactivity HighModerate to High
Handling Relatively easy to handle solidSolid, can be handled in air
Solubility Soluble in polar aprotic solventsSoluble in many organic solvents
Byproducts Water-solubleOrganic sulfonimide byproducts
Cost Generally more expensiveCan be more cost-effective

The choice between Selectfluor® and NFSI will depend on factors such as the scale of the reaction, cost considerations, and the desired reaction conditions. For many laboratory-scale syntheses, the ease of handling and purification of byproducts makes Selectfluor® an attractive option.

Conclusion

This guide provides detailed protocols and theoretical background for the synthesis of 2-Fluoro-1-phenylpropan-1-one from propiophenone. The use of electrophilic fluorinating agents like Selectfluor® and NFSI offers an efficient and direct route to this valuable α-fluoroketone. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis. The characterization data provided will aid in the confirmation of the desired product.

References

  • U.S. Patent 5,254,732 A, "N-fluorosulfonimides and their application as fluorinating agents," accessed January 26, 2026, .

Sources

Application

Application Notes and Protocols for the Synthesis of α-Fluoroketones using Selectfluor™

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of α-fluoroketones utilizing Selectfluor™ (F-TEDA-BF₄). This document of...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of α-fluoroketones utilizing Selectfluor™ (F-TEDA-BF₄). This document offers in-depth protocols, mechanistic insights, and safety guidelines to ensure successful and safe implementation in the laboratory.

Introduction: The Significance of α-Fluoroketones and the Role of Selectfluor™

α-Fluoroketones are pivotal structural motifs in medicinal chemistry and drug discovery. The introduction of a fluorine atom at the α-position of a ketone can significantly modulate the parent molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[1] Consequently, the development of efficient and selective methods for their synthesis is of paramount importance.

Selectfluor™, the trade name for 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), has emerged as a leading electrophilic fluorinating agent.[2][3] Its crystalline, stable, and non-hygroscopic nature, combined with its ease of handling and broad functional group tolerance, makes it a superior alternative to hazardous traditional reagents like molecular fluorine.[2][4][5] This guide will explore the versatility of Selectfluor™ in the synthesis of α-fluoroketones from various precursors.

Mechanistic Overview: The Electrophilic Fluorination Pathway

The fluorination of carbonyl compounds with Selectfluor™ proceeds via an electrophilic attack of the reagent on an electron-rich nucleophile. In the case of ketones, this nucleophile is typically the corresponding enol or enolate, which is formed in situ. The choice of reaction conditions, such as the solvent and the presence of an acid or base, can influence the rate of enolization and, consequently, the overall reaction efficiency.

The generally accepted mechanism involves the following key steps:

  • Enolization: The ketone tautomerizes to its enol form or is deprotonated to form an enolate. This step is often the rate-determining step and can be catalyzed by acids or bases.

  • Nucleophilic Attack: The electron-rich double bond of the enol or enolate attacks the electrophilic fluorine atom of the Selectfluor™ reagent.

  • Formation of the α-Fluoroketone: A C-F bond is formed, and the protonated ketone is subsequently deprotonated to yield the final α-fluoroketone product.

For certain substrates, such as enol esters, the reaction is a facile polar two-electron process.[6] In other cases, like the fluorination of vinyl azides, a single-electron transfer (SET) mechanism may be operative.[7]

Electrophilic Fluorination Mechanism cluster_0 Keto-Enol Tautomerism cluster_1 Electrophilic Fluorination Ketone R-C(=O)-CH₂-R' Enol R-C(OH)=CH-R' Ketone->Enol H⁺ or OH⁻ Intermediate Transition State Enol->Intermediate Nucleophilic Attack Selectfluor [F-TEDA]⁺(BF₄⁻)₂ Selectfluor->Intermediate Product R-C(=O)-CHF-R' (α-Fluoroketone) Intermediate->Product Byproduct [H-TEDA]⁺ + H⁺ Intermediate->Byproduct

Caption: General mechanism of ketone α-fluorination with Selectfluor™.

Experimental Protocols

The versatility of Selectfluor™ allows for the α-fluorination of a wide range of carbonyl-containing substrates. Below are detailed protocols for common transformations.

Protocol 1: Direct α-Fluorination of Ketones

This protocol is suitable for ketones that readily form an enol or enolate.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the ketone (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) in a round-bottom flask, add Selectfluor™ (1.1-1.5 mmol).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired α-fluoroketone.

Protocol 2: α-Fluorination of Silyl Enol Ethers

Silyl enol ethers are excellent substrates for regioselective fluorination, as they provide a pre-formed enol equivalent.

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve the silyl enol ether (1.0 mmol) in an appropriate solvent, typically acetonitrile (5 mL).

  • Addition of Selectfluor™: Add Selectfluor™ (1.1 mmol) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. These reactions are often rapid.

  • Quenching and Extraction: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting crude product by flash column chromatography to yield the pure α-fluoroketone.

Protocol 3: Catalytic Enantioselective α-Fluorination

For the synthesis of chiral α-fluoroketones, organocatalytic or metal-catalyzed methods are employed. This example outlines a general procedure using a chiral catalyst.

Step-by-Step Methodology:

  • Catalyst Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral catalyst (e.g., a cinchona alkaloid derivative or a metal complex, 5-10 mol%) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).[8][9]

  • Substrate Addition: Add the ketone substrate (1.0 mmol) to the catalyst solution and stir for a short period to allow for catalyst-substrate interaction.

  • Fluorination: Cool the reaction mixture to the desired temperature (e.g., -20 °C to -78 °C) and add Selectfluor™ (1.2 mmol) portion-wise.

  • Reaction Progression: Maintain the reaction at the specified temperature and monitor for completion using an appropriate analytical technique (TLC, HPLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent. The combined organic layers are dried, concentrated, and the enantiomerically enriched α-fluoroketone is purified by chromatography. The enantiomeric excess can be determined by chiral HPLC analysis.

Experimental_Workflow start Start prep Prepare Reactants (Ketone/Enol Ether, Solvent, Selectfluor™) start->prep reaction Combine Reactants & Stir prep->reaction monitor Monitor Reaction (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Quench & Extract monitor->workup Complete purify Purify Product (Column Chromatography) workup->purify analyze Analyze Product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: A generalized workflow for the synthesis of α-fluoroketones.

Summary of Reaction Conditions

The table below summarizes various reaction conditions for the synthesis of α-fluoroketones using Selectfluor™, showcasing its broad applicability.

Substrate TypeCatalyst/PromoterSolventTemperature (°C)Typical Yield (%)Reference
KetonesNoneAcetonitrile25 - 8070-95[10]
β-Dicarbonyl CompoundsNa₂CO₃ or Li₂CO₃AcetonitrileRoom TempHigh[11]
Silyl Enol EthersNoneAcetonitrile0 - 2580-98[12]
Vinyl AzidesNaHCO₃Acetonitrile/WaterRoom TempModerate to Good[7]
Aldehyde-yne DerivativesGold CatalystDichloromethaneRoom TempGood[13]
β-Keto EstersChiral Ti(IV) ComplexToluene-20High (up to 91% ee)[12]
Cyclic KetonesCinchona AlkaloidsMeCN/CH₂Cl₂-80High (up to 96% ee)[8][14]

Safety Precautions

While Selectfluor™ is significantly safer than many other fluorinating agents, proper handling and safety protocols are essential.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

  • Handling: Handle Selectfluor™ in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[15][17] In case of contact, rinse immediately and thoroughly with water.[17][18]

  • Storage: Store Selectfluor™ in a tightly closed container in a cool, dry place away from incompatible materials. It can decompose exothermally at temperatures above 100 °C.[4][15]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[18]

Hazard Information:

  • Harmful if swallowed.[16][18]

  • Causes serious eye damage.[16][18]

  • May cause an allergic skin reaction.[16][18]

  • It is a moderately strong oxidizing agent.[4]

Conclusion

Selectfluor™ is a highly effective and versatile reagent for the synthesis of α-fluoroketones. Its stability, ease of handling, and broad substrate scope have established it as an indispensable tool in modern synthetic organic chemistry, particularly in the fields of medicinal and agrochemical research. By understanding the underlying mechanisms and adhering to the detailed protocols and safety guidelines presented in these notes, researchers can confidently and successfully incorporate this powerful fluorinating agent into their synthetic strategies.

References

  • The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. PubMed.
  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
  • Scope of synthesis of α‐fluoroketones 2.
  • SelectFluor. Enamine.
  • A Physical Organic Approach Towards Electrophilic Fluorin
  • Fluoroketone and fluoroaldehyde synthesis by fluorin
  • Enantioselective Fluorination Mediated by Cinchona Alkaloid Derivatives/Selectfluor Combinations. Journal of the American Chemical Society.
  • Enantioselective Electrophilic Fluorin
  • The development of Selectfluor® as a commercial electrophilic fluorin
  • 1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.
  • Selectfluor SDS, 140681-55-6 Safety D
  • Safety D
  • MSDS of Selectfluor. MolCore.
  • Synthesis of α-Fluoroketones from Vinyl Azides and Mechanism Interrog
  • 1-(Chloromethyl)-4-fluoro-1,4- diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Selectfluor. Common Organic Chemistry.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • Fluorine Chemistry. Various Sources.

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Method

The Strategic Application of 2-Fluoro-1-phenylpropan-1-one in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Value of Strategic Fluorination with 2-Fluoro-1-phenylpropan-1-one In the landscape of contemporary drug discovery, the deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Strategic Fluorination with 2-Fluoro-1-phenylpropan-1-one

In the landscape of contemporary drug discovery, the deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] 2-Fluoro-1-phenylpropan-1-one, also known as α-fluoropropiophenone, emerges as a valuable and versatile fluorinated building block. Its propiophenone core is a well-established precursor for a multitude of bioactive molecules, and the presence of the α-fluoro substituent offers a strategic advantage for enhancing metabolic stability and modulating biological activity.

This technical guide provides an in-depth exploration of the applications of 2-Fluoro-1-phenylpropan-1-one in medicinal chemistry. We will delve into detailed protocols for the synthesis of key bioactive derivatives and discuss their potential therapeutic applications, with a focus on central nervous system (CNS) agents and heterocyclic compounds.

Core Applications and Synthetic Protocols

The reactivity of the carbonyl group and the α-carbon in 2-Fluoro-1-phenylpropan-1-one makes it an ideal starting material for the synthesis of a diverse array of molecular architectures. Below, we detail protocols for the synthesis of two classes of compounds with significant therapeutic potential: fluorinated cathinone analogs and fluorinated pyrazole derivatives.

Application 1: Synthesis of Fluorinated Cathinone Analogs for CNS Drug Discovery

Rationale: Synthetic cathinones are a class of psychoactive compounds that typically act as monoamine reuptake inhibitors, increasing the synaptic concentrations of neurotransmitters such as dopamine and norepinephrine.[2][3] The introduction of a fluorine atom can modulate the potency, selectivity, and metabolic stability of these compounds, potentially leading to novel therapeutics for CNS disorders like ADHD and depression. The following protocol describes the synthesis of a representative fluorinated cathinone analog, 2-(methylamino)-1-(4-fluorophenyl)propan-1-one, starting from 2-Fluoro-1-phenylpropan-1-one.

Experimental Protocol: Synthesis of 2-(methylamino)-1-(4-fluorophenyl)propan-1-one

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Supplier
2-Fluoro-1-phenylpropan-1-oneC₉H₉FO152.17Commercially Available
Bromine (Br₂)Br₂159.81Standard Supplier
Dichloromethane (DCM)CH₂Cl₂84.93Standard Supplier
Methylamine (40% in H₂O)CH₅N31.06Standard Supplier
Triethylamine (TEA)C₆H₁₅N101.19Standard Supplier
Diethyl ether(C₂H₅)₂O74.12Standard Supplier
Hydrochloric acid (HCl)HCl36.46Standard Supplier
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01Standard Supplier
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04Standard Supplier

Procedure:

  • Bromination of the α-carbon:

    • Dissolve 2-Fluoro-1-phenylpropan-1-one (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of bromine (1.05 eq) in DCM dropwise to the flask over 30 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo-α-fluoropropiophenone. This intermediate is often used in the next step without further purification.

  • Amination with Methylamine:

    • Dissolve the crude α-bromo-α-fluoropropiophenone in a suitable solvent such as acetonitrile or THF.

    • Add triethylamine (2.5 eq) to the solution.

    • Slowly add an aqueous solution of methylamine (40%, 2.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water to remove excess amine and salts.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure 2-(methylamino)-1-(4-fluorophenyl)propan-1-one.

Expected Outcome and Characterization:

The final product is expected to be a pale yellow oil or a low-melting solid. Characterization should be performed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the molecular structure and the presence of the fluorine atom (coupling with adjacent protons and carbons).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, C-N, C-F).

Diagram of the Synthetic Workflow:

G start 2-Fluoro-1-phenylpropan-1-one step1 α-Bromination (Br₂, DCM) start->step1 intermediate α-Bromo-α-fluoropropiophenone step1->intermediate step2 Amination (Methylamine, TEA) intermediate->step2 product 2-(methylamino)-1-(4-fluorophenyl)propan-1-one step2->product caption Synthetic pathway to a fluorinated cathinone analog.

Caption: Synthetic pathway to a fluorinated cathinone analog.

Application 2: Synthesis of Fluorinated Pyrazole Derivatives for Diverse Biological Activities

Rationale: Pyrazole-containing heterocycles are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[4] The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for pyrazole synthesis. 2-Fluoro-1-phenylpropan-1-one can be readily converted into a fluorinated 1,3-dicarbonyl compound, which can then be cyclized to form a fluorinated pyrazole.

Experimental Protocol: Synthesis of a 3-methyl-5-phenyl-4-fluoro-1H-pyrazole

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Supplier
2-Fluoro-1-phenylpropan-1-oneC₉H₉FO152.17Commercially Available
Sodium hydride (NaH, 60% dispersion)NaH24.00Standard Supplier
Ethyl acetateC₄H₈O₂88.11Standard Supplier
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11Standard Supplier
Hydrazine hydrateH₆N₂O50.06Standard Supplier
EthanolC₂H₅OH46.07Standard Supplier
Acetic acidCH₃COOH60.05Standard Supplier

Procedure:

  • Synthesis of the 1,3-dicarbonyl intermediate:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF in a three-necked flask under a nitrogen atmosphere, add ethyl acetate (1.5 eq) dropwise at 0 °C.

    • After the addition is complete, add a solution of 2-Fluoro-1-phenylpropan-1-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Acidify the aqueous layer with dilute HCl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude fluorinated 1,3-dicarbonyl compound.

  • Cyclization to form the pyrazole ring:

    • Dissolve the crude 1,3-dicarbonyl intermediate in ethanol.

    • Add hydrazine hydrate (1.1 eq) to the solution.

    • Add a catalytic amount of acetic acid.

    • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Add water to the residue, and the product may precipitate. If not, extract with ethyl acetate.

    • Collect the solid by filtration or wash the organic extract with water, dry, and concentrate.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the pure 3-methyl-5-phenyl-4-fluoro-1H-pyrazole.

Expected Outcome and Characterization:

The final product is expected to be a crystalline solid. Characterization should include:

  • ¹H NMR and ¹³C NMR: To confirm the pyrazole ring formation and the position of the substituents.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess the purity of the compound.

Diagram of the Synthetic Workflow:

G start 2-Fluoro-1-phenylpropan-1-one step1 Claisen Condensation (NaH, Ethyl acetate) start->step1 intermediate Fluorinated 1,3-dicarbonyl step1->intermediate step2 Cyclization (Hydrazine hydrate) intermediate->step2 product 3-methyl-5-phenyl-4-fluoro-1H-pyrazole step2->product caption Synthesis of a fluorinated pyrazole derivative.

Caption: Synthesis of a fluorinated pyrazole derivative.

Potential Biological Applications and Future Directions

The derivatives of 2-Fluoro-1-phenylpropan-1-one hold promise in several therapeutic areas:

  • Central Nervous System (CNS) Disorders: As precursors to fluorinated cathinones, these compounds can be explored for their potential as dopamine and norepinephrine reuptake inhibitors.[2] Further derivatization could lead to candidates for the treatment of ADHD, narcolepsy, and depression. The fluorine atom may enhance blood-brain barrier penetration and improve metabolic stability, leading to a better pharmacokinetic profile.

  • Antimicrobial Agents: The propiophenone scaffold is found in many compounds with antimicrobial activity.[4] The synthesis of fluorinated chalcones and their subsequent cyclization to flavonoids or other heterocyclic systems could yield novel antibacterial and antifungal agents.

  • Anti-inflammatory Agents: Phenylpropanoid derivatives are known to possess anti-inflammatory properties.[5] The fluorinated pyrazoles and other heterocycles synthesized from 2-Fluoro-1-phenylpropan-1-one could be screened for their ability to inhibit key inflammatory mediators.

  • Antiviral Agents: The incorporation of fluorine is a well-established strategy in the development of antiviral drugs.[6] The versatile chemistry of 2-Fluoro-1-phenylpropan-1-one allows for the synthesis of a wide range of fluorinated nucleoside and non-nucleoside analogs that could be investigated for their antiviral activity.

Conclusion

2-Fluoro-1-phenylpropan-1-one is a valuable and underutilized fluorinated building block in medicinal chemistry. Its straightforward reactivity allows for the synthesis of a diverse array of fluorinated cathinone analogs and heterocyclic compounds with significant potential for therapeutic applications. The protocols outlined in this guide provide a practical framework for researchers and drug development professionals to explore the rich chemical space accessible from this versatile starting material. The strategic incorporation of fluorine via 2-Fluoro-1-phenylpropan-1-one offers a promising avenue for the discovery and development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: Synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050.
  • Saha, N., et al. (2022).
  • Baumann, M. H., et al. (2014). The neuropharmacology of synthetic cathinones. Neuropharmacology, 87, 198-206.
  • Prosser, J. M., & Nelson, L. S. (2012). The toxicology of bath salts: a review of synthetic cathinones. Journal of medical toxicology, 8(1), 33-42.
  • Saha, N., et al. (2022). Multicomponent Synthesis: Bioactive Heterocycles. De Gruyter.
  • de Cássia da Silveira e Sá, R., et al. (2014). A review on anti-inflammatory activity of phenylpropanoids found in essential oils. Molecules, 19(2), 1459-1480.

Sources

Application

The Strategic deployment of 2-Fluoro-1-phenylpropan-1-one in Modern Organic Synthesis: Applications and Detailed Protocols

Introduction: The Rising Prominence of α-Fluoroketones The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and development. The unique physicochemical properti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of α-Fluoroketones

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and development. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—can dramatically improve the pharmacokinetic and pharmacodynamic profile of a bioactive compound.[1][2][3][4] Within the diverse landscape of organofluorine chemistry, α-fluoroketones have emerged as exceptionally versatile and powerful building blocks. Their dual reactivity, stemming from the electrophilic carbonyl carbon and the adjacent carbon bearing a fluorine atom, opens up a plethora of synthetic possibilities.[5]

This guide focuses on a particularly valuable member of this class: 2-fluoro-1-phenylpropan-1-one. Its structure, which combines an α-fluoroketone moiety with a phenyl group and a methyl-substituted chiral center, makes it an ideal precursor for a range of high-value chiral molecules, including fluorinated analogues of biologically active compounds like cathinones and their derivatives.[6][7][8][9] We will explore its application in the stereoselective synthesis of chiral β-fluoroalcohols and β-fluoroamines, key synthons for the pharmaceutical industry, and its utility in constructing complex heterocyclic frameworks. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of how to leverage the synthetic potential of this important building block.

I. Synthesis of 2-Fluoro-1-phenylpropan-1-one

A common and effective method for the synthesis of α-fluoroketones is the direct fluorination of the corresponding ketone.[10] Propiophenone serves as a readily available starting material for the synthesis of 2-fluoro-1-phenylpropan-1-one.[11]

Protocol 1: Direct α-Fluorination of Propiophenone

This protocol is adapted from general procedures for the α-fluorination of ketones using N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source.

Reaction Scheme:

Synthesis of 2-Fluoro-1-phenylpropan-1-one propiophenone Propiophenone product 2-Fluoro-1-phenylpropan-1-one propiophenone->product 1. Base 2. NFSI nfsi NFSI base Base (e.g., NaHMDS)

A schematic for the synthesis of 2-Fluoro-1-phenylpropan-1-one.

Materials:

  • Propiophenone

  • N-Fluorobenzenesulfonimide (NFSI)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add propiophenone (1.0 eq).

  • Dissolve the propiophenone in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of NaHMDS (1.1 eq) in THF to the reaction mixture. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • In a separate flask, dissolve NFSI (1.2 eq) in anhydrous THF.

  • Slowly add the NFSI solution to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford 2-fluoro-1-phenylpropan-1-one.

II. Asymmetric Reduction to Chiral β-Fluoroalcohols

The stereoselective reduction of the carbonyl group in 2-fluoro-1-phenylpropan-1-one yields chiral 2-fluoro-1-phenylpropan-1-ols. These products are valuable synthons, as the resulting syn and anti diastereomers can be used to access a variety of stereochemically defined molecules. Both chemical and biocatalytic methods can be employed to achieve high diastereoselectivity and enantioselectivity.

A. Biocatalytic Reduction using Ketoreductases (KREDs)

Ketoreductases are powerful biocatalysts for the asymmetric reduction of prochiral ketones to chiral alcohols, often with excellent stereoselectivity and under mild reaction conditions.[3][12]

Workflow for KRED-mediated reduction:

Biocatalytic Reduction Workflow sub 2-Fluoro-1-phenylpropan-1-one kred Ketoreductase (KRED) Cofactor (NAD(P)H) Cofactor Regeneration System (e.g., GDH/glucose) sub->kred prod Chiral (1R,2S)- or (1S,2R)-2-fluoro-1-phenylpropan-1-ol kred->prod

Workflow for the biocatalytic reduction of 2-fluoro-1-phenylpropan-1-one.

Protocol 2: KRED-Catalyzed Asymmetric Reduction

This protocol describes a general procedure for the analytical-scale screening of ketoreductases and a preparative-scale reaction.

Materials:

  • 2-Fluoro-1-phenylpropan-1-one

  • A panel of commercially available ketoreductases (KREDs)

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropyl alcohol (IPA) or Dimethyl sulfoxide (DMSO) as a co-solvent

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Analytical Scale Screening):

  • In separate microcentrifuge tubes, prepare a reaction mixture containing:

    • Potassium phosphate buffer (1.0 mL)

    • NADP⁺ or NAD⁺ (1 mg)

    • GDH (5 U)

    • D-Glucose (20 mg)

    • KRED (1-2 mg of lyopowder)

  • Add 2-fluoro-1-phenylpropan-1-one (5-10 mg) dissolved in a minimal amount of a water-miscible co-solvent (e.g., 50 µL of DMSO or IPA).

  • Incubate the reactions at a controlled temperature (e.g., 30 °C) with shaking for 24 hours.

  • Quench the reaction by adding an equal volume of ethyl acetate and vortexing.

  • Centrifuge to separate the layers.

  • Analyze the organic layer by chiral HPLC or GC to determine the conversion and enantiomeric/diastereomeric excess.

Procedure (Preparative Scale):

  • In a suitable reaction vessel, dissolve D-glucose (1.5 eq) in potassium phosphate buffer.

  • Add NADP⁺ or NAD⁺ (0.01 eq), GDH (e.g., 50 U per 100 mg of substrate), and the selected KRED (e.g., 10-20 mg per 100 mg of substrate).

  • Dissolve 2-fluoro-1-phenylpropan-1-one (1.0 eq) in a minimal amount of co-solvent and add it to the reaction mixture.

  • Stir the reaction at room temperature or 30 °C, monitoring by TLC or HPLC.

  • Upon completion, extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel chromatography.

Entry Ketoreductase Diastereomeric Ratio (syn:anti) Enantiomeric Excess (%) Conversion (%)
1KRED-A>99:1>99 (syn)98
2KRED-B5:95>99 (anti)95
3KRED-C80:2092 (syn)75
Note: This is a representative table. Actual results will vary depending on the specific ketoreductases screened.

III. Synthesis of Chiral β-Fluoroamines

Chiral β-fluoroamines are highly sought-after motifs in medicinal chemistry.[13][14][15] 2-Fluoro-1-phenylpropan-1-one can be converted to these valuable compounds through reductive amination. A highly diastereoselective method involves the formation of an intermediate α-fluoroimine followed by a diastereoselective reduction.

Protocol 3: Diastereoselective Reductive Amination

This protocol is based on methods for the highly diastereoselective reduction of α-fluoroimines using trichlorosilane.

Reaction Pathway:

Reductive Amination start 2-Fluoro-1-phenylpropan-1-one imine α-Fluoroimine Intermediate start->imine + R-NH₂ - H₂O amine R-NH₂ product syn-β-Fluoroamine imine->product + HSiCl₃ reductant HSiCl₃

Synthetic route to syn-β-fluoroamines.

Materials:

  • 2-Fluoro-1-phenylpropan-1-one

  • Chiral primary amine (e.g., (R)-α-methylbenzylamine) or an achiral amine

  • Anhydrous dichloromethane (DCM) or toluene

  • Molecular sieves (4 Å)

  • Trichlorosilane (HSiCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-fluoro-1-phenylpropan-1-one (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq) and activated 4 Å molecular sieves.

  • Stir the mixture at room temperature for 4-6 hours to facilitate imine formation. Monitor by TLC or ¹H NMR.

  • Cool the reaction mixture to -78 °C.

  • Slowly add trichlorosilane (1.5 eq) to the cooled mixture.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired β-fluoroamine. The syn diastereomer is typically favored in this reaction.

IV. Application in Heterocyclic Synthesis: Pyrazoles

The 1,3-dicarbonyl-like nature of α-fluoroketones allows for their use in the synthesis of various heterocycles. For instance, reaction with hydrazine derivatives can yield substituted pyrazoles, which are important scaffolds in medicinal chemistry.

Protocol 4: Synthesis of a Fluorinated Pyrazole Derivative

Reaction Overview:

Pyrazole Synthesis start 2-Fluoro-1-phenylpropan-1-one product 4-Fluoro-4,5-dihydro-5-methyl-3-phenyl-1H-pyrazole start->product + H₂NNH₂·H₂O Ethanol, reflux hydrazine Hydrazine hydrate

Sources

Method

Application Notes and Protocols: Derivatization of 2-Fluoro-1-phenylpropan-1-one for Biological Screening

Introduction: The Strategic Value of 2-Fluoro-1-phenylpropan-1-one in Medicinal Chemistry The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The unique properties of fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Fluoro-1-phenylpropan-1-one in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance the pharmacological profile of a drug candidate. These enhancements can manifest as improved metabolic stability, increased binding affinity, and favorable alterations in lipophilicity and pKa.[1][2] The α-fluoroketone moiety, in particular, is a versatile building block, with the fluorine atom positioned to influence the reactivity of the adjacent carbonyl group.

2-Fluoro-1-phenylpropan-1-one is a propiophenone derivative that serves as an excellent starting material for the synthesis of a diverse range of compounds for biological screening. Its structure combines the phenylpropanoid backbone, a common motif in biologically active natural products, with the strategic placement of a fluorine atom.[3] This application note provides detailed protocols for the derivatization of 2-Fluoro-1-phenylpropan-1-one into several classes of compounds with high potential for biological activity, including β-fluoroamines, α,β-unsaturated ketones, thiazoles, and pyrimidines.

Derivatization Strategies and Protocols

The presence of the carbonyl group and the adjacent fluorine atom in 2-Fluoro-1-phenylpropan-1-one allows for a variety of chemical transformations. The following sections detail the rationale and step-by-step protocols for key derivatization reactions.

Synthesis of β-Fluoroamines via the Mannich Reaction

Scientific Rationale: The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[4] This reaction is particularly valuable for the derivatization of 2-Fluoro-1-phenylpropan-1-one as it introduces a nitrogen-containing functional group, a common feature in many pharmaceuticals. The resulting β-fluoroamines are of significant interest in medicinal chemistry, particularly for the development of central nervous system (CNS) active agents, due to the ability of the fluorine atom to modulate the basicity of the amine and improve blood-brain barrier penetration.[5][6]

Experimental Workflow:

Mannich_Reaction A 2-Fluoro-1-phenylpropan-1-one + Secondary Amine + Paraformaldehyde B Reaction Mixture in Ethanol A->B Combine C Reflux with Catalytic HCl B->C Heat D Cooling and Basification C->D Process E Extraction with Ethyl Acetate D->E Isolate F Drying and Concentration E->F Purify G Purification by Chromatography F->G Finalize H β-Fluoroamine Product G->H Yields

Caption: Workflow for the synthesis of β-fluoroamines.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Fluoro-1-phenylpropan-1-one (1.0 eq), a secondary amine (e.g., morpholine, piperidine, or N-methylpiperazine; 1.2 eq), and paraformaldehyde (1.5 eq) in absolute ethanol.

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure β-fluoroamine.

Expected Outcomes and Data:

Reactant (Secondary Amine)Expected ProductAnticipated Yield Range
Morpholine1-(Morpholino)-2-fluoro-1-phenylpropan-1-one60-75%
Piperidine1-(Piperidin-1-yl)-2-fluoro-1-phenylpropan-1-one65-80%
N-Methylpiperazine1-(4-Methylpiperazin-1-yl)-2-fluoro-1-phenylpropan-1-one55-70%
Synthesis of α,β-Unsaturated Ketones via Knoevenagel Condensation

Scientific Rationale: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[7] This reaction converts the carbonyl group of 2-Fluoro-1-phenylpropan-1-one into a carbon-carbon double bond, creating an α,β-unsaturated system. These products are valuable intermediates in organic synthesis and can exhibit a range of biological activities. The reaction is typically catalyzed by a weak base.[8]

Experimental Workflow:

Knoevenagel_Condensation A 2-Fluoro-1-phenylpropan-1-one + Active Methylene Compound B Reaction Mixture in Toluene A->B Combine C Add Piperidine/Acetic Acid B->C Catalyze D Reflux with Dean-Stark Trap C->D Heat E Cooling and Washing D->E Process F Drying and Concentration E->F Isolate G Purification by Recrystallization/Chromatography F->G Purify H α,β-Unsaturated Ketone Product G->H Yields

Caption: Workflow for Knoevenagel condensation.

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 2-Fluoro-1-phenylpropan-1-one (1.0 eq) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate; 1.1 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux, and azeotropically remove water using the Dean-Stark trap. Continue refluxing for 3-5 hours, monitoring the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Expected Outcomes and Data:

Reactant (Active Methylene)Expected ProductAnticipated Yield Range
Malononitrile2-(2-Fluoro-1-phenylpropylidene)malononitrile70-85%
Ethyl CyanoacetateEthyl 2-cyano-3-fluoro-2-phenylpent-2-enoate65-80%
Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

Scientific Rationale: The Hantzsch thiazole synthesis is a classic method for the formation of a thiazole ring from an α-haloketone and a thioamide.[9] Although 2-Fluoro-1-phenylpropan-1-one is an α-fluoroketone, its reactivity can be harnessed for this synthesis. Thiazole derivatives are present in a wide array of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[10]

Experimental Workflow:

Hantzsch_Thiazole_Synthesis A 2-Fluoro-1-phenylpropan-1-one + Thioamide/Thiourea B Reaction Mixture in Ethanol A->B Combine C Reflux B->C Heat D Cooling and Neutralization C->D Process E Filtration of Precipitate D->E Isolate F Washing and Drying E->F Purify G Purification by Recrystallization F->G Finalize H Thiazole Product G->H Yields

Caption: Workflow for Hantzsch thiazole synthesis.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-1-phenylpropan-1-one (1.0 eq) and a thioamide or thiourea (1.1 eq) in ethanol.

  • Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture, which should induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol and then water.

  • Purification: The crude thiazole derivative can be purified by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture.

Expected Outcomes and Data:

Reactant (Thioamide)Expected ProductAnticipated Yield Range
Thiourea2-Amino-4-phenyl-5-methylthiazole75-90%
Thioacetamide2-Methyl-4-phenyl-5-methylthiazole60-75%
Synthesis of Pyrimidine Derivatives via the Biginelli Reaction

Scientific Rationale: The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester (or in this case, our α-fluoroketone), and urea or thiourea to form dihydropyrimidinones.[11] Pyrimidine-based compounds are of immense interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[12][13][14]

Experimental Workflow:

Biginelli_Reaction A 2-Fluoro-1-phenylpropan-1-one + Aldehyde + Urea/Thiourea B Reaction Mixture in Ethanol A->B Combine C Add Catalytic HCl B->C Catalyze D Reflux C->D Heat E Cooling and Precipitation D->E Process F Filtration and Washing E->F Isolate G Recrystallization F->G Purify H Dihydropyrimidinone Product G->H Yields

Caption: Workflow for the Biginelli reaction.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-Fluoro-1-phenylpropan-1-one (1.0 eq), an aromatic aldehyde (e.g., benzaldehyde; 1.0 eq), and urea or thiourea (1.5 eq) in ethanol.

  • Acid Catalysis: Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reaction: Heat the mixture to reflux for 8-12 hours. The product often begins to precipitate from the hot solution.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from hot ethanol.

Expected Outcomes and Data:

Reactant (Aldehyde/Urea)Expected ProductAnticipated Yield Range
Benzaldehyde, Urea5-Fluoro-5-methyl-4,6-diphenyl-3,4-dihydropyrimidin-2(1H)-one60-75%
4-Chlorobenzaldehyde, Thiourea4-(4-Chlorophenyl)-5-fluoro-5-methyl-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione55-70%

Conclusion and Future Perspectives

The derivatization of 2-Fluoro-1-phenylpropan-1-one provides a facile and efficient route to a variety of heterocyclic and acyclic compounds with high potential for biological activity. The protocols outlined in this application note offer robust methods for generating libraries of novel compounds for screening in drug discovery programs. The strategic incorporation of fluorine is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties to the resulting molecules. Further exploration of these derivatization pathways with a wider range of reactants will undoubtedly lead to the discovery of new bioactive agents.

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  • Al-Ghorbani, M., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Chemistry & Chemical Technology, 13(1), 21-27. [Link]

  • Dudhe, R., & Sharma, P. K. (2011). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 2(3), 10-17. [Link]

  • Biginelli reaction. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Hattori, S. I., et al. (2020). Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. Antimicrobial Agents and Chemotherapy, 64(7), e00332-20. [Link]

  • Pharm D GURU. (n.d.). 27. KNOEVENAGEL REACTION. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Pyrimidine derivatives as anticancer agents. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Mannich reaction [Video]. YouTube. [Link]

  • Tissot, M., & Alexakis, A. (2013). Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines. Angewandte Chemie International Edition, 52(40), 10796-10800. [Link]

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Application

Application Notes & Protocols: 2-Fluoro-1-phenylpropan-1-one as a Versatile Precursor for the Synthesis of Fluorinated Heterocycles

Abstract The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, bioavailability, and target affin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, bioavailability, and target affinity.[1][2] This guide provides a comprehensive overview and detailed protocols for the utilization of 2-Fluoro-1-phenylpropan-1-one, an α-fluorinated ketone, as a highly effective building block for the synthesis of medicinally relevant fluorinated pyrazoles and isoxazoles. We will explore the underlying reaction mechanisms, provide step-by-step experimental procedures, and offer expert insights into reaction optimization and control.

Introduction: The Power of Fluorine in Heterocyclic Chemistry

Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals.[1] When combined with fluorine, the most electronegative element, the resulting fluorinated heterocycles exhibit unique physicochemical properties that are highly desirable in drug development.[1][3][4] Fluorine substitution can modulate pKa, improve lipophilicity, block metabolic pathways, and enhance binding interactions through the formation of favorable orthogonal dipoles or hydrogen bonds.[5]

Five-membered heterocycles like pyrazoles and isoxazoles are particularly prominent pharmacophores, known for a wide array of biological activities including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][6][7][8][9][10] Consequently, the development of efficient synthetic routes to their fluorinated analogues is of paramount importance.[11][12]

2-Fluoro-1-phenylpropan-1-one serves as an ideal precursor for this purpose. It possesses two key electrophilic sites: the carbonyl carbon and the adjacent carbon atom activated by the fluorine leaving group. This "1,3-dielectrophilic" character allows for facile cyclization reactions with dinucleophiles to construct the desired heterocyclic core in a single, efficient operation.

General Synthetic Workflow

The synthetic strategy hinges on a one-pot condensation and intramolecular cyclization sequence. The choice of the dinucleophile dictates the resulting heterocycle. This workflow highlights the modularity and efficiency of using 2-Fluoro-1-phenylpropan-1-one as a starting material.

G start 2-Fluoro-1-phenylpropan-1-one reagent1 Hydrazine Hydrate (H₂N-NH₂·H₂O) start->reagent1  Condensation/ Cyclization reagent2 Hydroxylamine (H₂N-OH·HCl) start->reagent2  Condensation/ Cyclization product1 4-Fluoro-5-methyl-3-phenyl-1H-pyrazole reagent1->product1 product2 4-Fluoro-5-methyl-3-phenylisoxazole reagent2->product2

Caption: Synthetic pathways from 2-Fluoro-1-phenylpropan-1-one.

Synthesis of 4-Fluoro-5-methyl-3-phenyl-1H-pyrazole

Reaction Principle and Mechanism

Fluorinated pyrazoles are a privileged class of compounds in medicinal and agricultural chemistry.[6][7][11] The synthesis from 2-Fluoro-1-phenylpropan-1-one proceeds via a classical Knorr-type pyrazole synthesis. The reaction involves an initial nucleophilic addition of hydrazine to the ketone's carbonyl group, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic substitution where the terminal nitrogen of the hydrazone attacks the carbon bearing the fluorine atom, leading to cyclization and subsequent elimination of hydrogen fluoride (HF) to yield the stable aromatic pyrazole ring.

G sub Start (α-Fluoroketone) step1 Condensation (Hydrazone Formation) sub->step1 + H₂N-NH₂ - H₂O step2 Intramolecular Nucleophilic Attack step1->step2 Tautomerization & Cyclization step3 Elimination (Aromatization) step2->step3 - HF prod Product (Fluorinated Pyrazole) step3->prod

Caption: Mechanistic steps for fluorinated pyrazole synthesis.

Expert & Field-Proven Insights
  • Catalyst Choice: A catalytic amount of a weak acid, such as acetic acid, is crucial. It protonates the carbonyl oxygen, enhancing its electrophilicity and accelerating the initial condensation step to form the hydrazone.[13] Stronger acids can lead to unwanted side reactions or decomposition.

  • Solvent System: Ethanol is an excellent solvent choice as it readily dissolves the reactants and is sufficiently high-boiling to allow the reaction to proceed at a reasonable rate under reflux.

  • Regioselectivity: The reaction regioselectively yields the 3-phenyl-5-methyl isomer. This is dictated by the initial nucleophilic attack of hydrazine on the more electrophilic carbonyl carbon, followed by cyclization.

  • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting ketone spot and the appearance of a new, typically more polar, product spot indicates conversion. The final product can be validated by ¹H NMR, ¹³C NMR, and especially ¹⁹F NMR spectroscopy.

Detailed Experimental Protocol

Materials:

  • 2-Fluoro-1-phenylpropan-1-one (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Absolute Ethanol (approx. 0.2 M concentration)

  • Glacial Acetic Acid (0.1 eq)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Fluoro-1-phenylpropan-1-one and absolute ethanol.

  • Add glacial acetic acid (catalyst) to the solution.

  • Slowly add hydrazine hydrate to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-Fluoro-5-methyl-3-phenyl-1H-pyrazole.

Data Presentation
ParameterValue / Observation
Product 4-Fluoro-5-methyl-3-phenyl-1H-pyrazole
Typical Yield 75-85%
Appearance White to off-white solid
¹⁹F NMR (CDCl₃) Expect a singlet in the typical range for aryl-F
¹H NMR (CDCl₃) Expect signals for phenyl, methyl, and NH protons

Synthesis of 4-Fluoro-5-methyl-3-phenylisoxazole

Reaction Principle and Mechanism

Fluorinated isoxazoles are another class of heterocycles with significant therapeutic potential.[8][14][15][16] The synthesis follows a pathway analogous to the pyrazole formation. The ketone reacts with hydroxylamine to form an oxime intermediate.[17] The oxygen atom of the oxime then acts as the intramolecular nucleophile, attacking the carbon-fluorine bond to forge the isoxazole ring after eliminating HF.

Expert & Field-Proven Insights
  • Reagent Choice: Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl) for stability. A weak base, such as sodium acetate or pyridine, is required to liberate the free hydroxylamine nucleophile in situ and to neutralize the HCl from the salt and the HF generated during the reaction.

  • Causality of Base: Without the base, the reaction would be sluggish as the concentration of free hydroxylamine would be low, and the acidic conditions would protonate the nucleophile. The base drives the equilibrium towards the formation of the oxime and facilitates the final elimination step.

  • Trustworthiness of Protocol: The formation of the oxime can often be observed by TLC as a distinct intermediate spot. The final cyclized product is validated by the disappearance of the oxime's -OH proton signal in the ¹H NMR spectrum and the appearance of characteristic aromatic signals for the isoxazole ring.

Detailed Experimental Protocol

Materials:

  • 2-Fluoro-1-phenylpropan-1-one (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium Acetate (2.0 eq)

  • Ethanol (approx. 0.2 M concentration)

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-Fluoro-1-phenylpropan-1-one in ethanol.

  • In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of water and add this aqueous solution to the flask.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 6-8 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the ethanol via rotary evaporation.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue using flash column chromatography to yield pure 4-Fluoro-5-methyl-3-phenylisoxazole.

Data Presentation
ParameterValue / Observation
Product 4-Fluoro-5-methyl-3-phenylisoxazole
Typical Yield 65-75%
Appearance Colorless oil or low-melting solid
¹⁹F NMR (CDCl₃) Expect a singlet in the typical range for aryl-F
¹H NMR (CDCl₃) Expect signals for phenyl and methyl protons

References

  • Al-Ostoot, F.H., Al-Ghamdi, M.A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • Fluorinated Isoxazolines and Isoxazoles: A Synthetic Perspective. (n.d.). ResearchGate. Retrieved January 26, 2026. Available at: [Link]

  • Dufrasne, F., & Neve, J. (2004). Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol. ResearchGate. Available at: [Link]

  • Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(1), 1-56. Available at: [Link]

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2021). Chemistry LibreTexts. Available at: [Link]

  • Stanković, S., et al. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central. Available at: [Link]

  • Reaction scheme of 1-fluoro-2,4-dinitrobenzene with hydroxylamine. (n.d.). ResearchGate. Retrieved January 26, 2026. Available at: [Link]

  • Mlostoń, G., & Heimgartner, H. (2018). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 23(9), 2346. Available at: [Link]

  • Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]

  • Synthesis of Fluorinated Isoxazoles Using Selectfluor. (n.d.). ResearchGate. Retrieved January 26, 2026. Available at: [Link]

  • Pace, A., Buscemi, S., & Vivona, N. (2007). The Synthesis of Fluorinated Heteroaromatic Compounds. Part 1. Five-Membered Rings with More than Two Heteroatoms. ResearchGate. Available at: [Link]

  • Ketones: Condensation of Hydrazine with 1-phenylpropan-1-one. (2016). Chegg. Available at: [Link]

  • Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove. Available at: [Link]

  • Medeiros, M., et al. (2013). Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters. Organic & Biomolecular Chemistry, 11(37), 6272-6284. Available at: [Link]

  • Ribeiro, T. S., et al. (2015). Synthesis and Liquid Crystal Properties of New Fluorinated Isoxazoles. Taylor & Francis Online. Available at: [Link]

  • Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. (2022). MDPI. Available at: [Link]

  • Gakh, A., & Kirk, K. (Eds.). (2009).
  • New Synthesis of Fluorinated Pyrazoles. (2010). ACS Publications. Available at: [Link]

  • Ring-Opening Fluorination of Isoxazoles. (2022). ACS Publications. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Available at: [Link]

  • Aldehydes & Ketones Nucleophilic Addition reactions-4- Addition with Phenyl Hydrazine. (2013). YouTube. Available at: [Link]

  • Gabriel, C. (2012). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 8, 436-465. Available at: [Link]

  • Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

  • Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles. (n.d.). Comptes Rendus de l'Académie des Sciences. Retrieved January 26, 2026. Available at: [Link]

  • Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. (n.d.). OpenStax. Retrieved January 26, 2026. Available at: [Link]

  • What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form? (2023). Quora. Available at: [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Available at: [Link]

  • New Synthesis of Fluorinated Pyrazoles. (2010). ResearchGate. Retrieved January 26, 2026. Available at: [Link]

  • Preparation method of 3-methylamino-1-phenylpropanol. (n.d.). Google Patents. Retrieved January 26, 2026.
  • Propose a mechanism for both parts of the Wolff–Kishner reduction of cyclohexanone. (2024). Pearson. Available at: [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers in Chemistry. Available at: [Link]

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Method

Catalytic Enantioselective Synthesis of Chiral α-Fluoroketones: Application Notes and Protocols

Introduction: The Strategic Value of Chiral α-Fluoroketones in Modern Chemistry The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. This has made orga...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral α-Fluoroketones in Modern Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. This has made organofluorine compounds indispensable in pharmaceuticals, agrochemicals, and materials science.[1] Chiral α-fluoroketones, in particular, are highly valuable synthetic intermediates. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl group, making these compounds versatile precursors for a variety of stereoselective transformations. Their structural motifs are found in numerous bioactive molecules and approved drugs, where the fluorine atom can improve metabolic stability, binding affinity, and bioavailability.[2]

Historically, the synthesis of enantiomerically enriched α-fluoroketones has been a significant challenge. Early methods often relied on stoichiometric chiral fluorinating agents or multi-step sequences with limited substrate scope. The advent of catalytic asymmetric methods has revolutionized this field, offering more efficient, atom-economical, and scalable routes to these important chiral building blocks.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the state-of-the-art catalytic enantioselective methods for synthesizing chiral α-fluoroketones. We will delve into the mechanistic underpinnings of three major catalytic strategies—Organocatalysis, Transition-Metal Catalysis, and Phase-Transfer Catalysis—providing not just step-by-step protocols, but also the scientific rationale behind the choice of catalysts, reagents, and reaction conditions.

I. Organocatalytic Approach: Enamine Catalysis for Electrophilic Fluorination

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. For the α-fluorination of ketones, enamine catalysis is a particularly effective strategy. This approach involves the reaction of a ketone with a chiral amine catalyst to form a nucleophilic enamine intermediate, which then reacts with an electrophilic fluorine source.

Mechanistic Rationale: The Enamine Catalytic Cycle

The success of this method hinges on the ability of the chiral amine to create a sterically defined environment around the enamine intermediate. This directs the incoming electrophilic fluorinating agent to one face of the enamine, thereby controlling the stereochemistry of the newly formed C-F bond.

The generally accepted mechanism proceeds as follows:

  • Enamine Formation: The ketone substrate reacts with a chiral secondary or primary amine catalyst to form a chiral enamine intermediate. This step is often the rate-limiting step, especially for sterically hindered ketones.[1]

  • Electrophilic Attack: The electron-rich enamine attacks an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI). The stereochemical outcome is determined at this stage, with the facial selectivity being dictated by the steric and electronic properties of the chiral catalyst.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the α-fluoroketone product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle cluster_reagents Reagents Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst Chiral Amine Catalyst Iminium Iminium Ion Enamine->Iminium + 'F⁺' (e.g., NFSI) Iminium->Catalyst - Product Product α-Fluoroketone Iminium->Product + H₂O NFSI NFSI

Caption: Enamine catalytic cycle for α-fluorination.

Protocol 1: Organocatalytic Enantioselective α-Fluorination of a Cyclic Ketone

This protocol is adapted from the work of MacMillan and co-workers, which describes the highly enantioselective α-fluorination of cyclic ketones using a primary amine-based cinchona alkaloid catalyst.[1][3]

Materials:

  • Cyclohexanone derivative (1.0 equiv)

  • Primary amine catalyst (e.g., a cinchona alkaloid derivative, 10 mol%)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

  • Anhydrous solvent (e.g., Chloroform)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the primary amine catalyst (10 mol%).

  • Place the vial under an inert atmosphere.

  • Add the anhydrous solvent (to a concentration of 0.2 M with respect to the ketone).

  • Add the cyclohexanone derivative (1.0 equiv).

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add NFSI (1.2 equiv) in one portion.

  • Stir the reaction mixture at the specified temperature for the required time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral α-fluoroketone.

Self-Validation:

  • Enantiomeric Excess (ee): The ee of the product should be determined by chiral HPLC or SFC analysis and compared to reported values for the specific substrate and catalyst combination.

  • Yield: The isolated yield should be calculated and compared to literature precedents.

  • Spectroscopic Data: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy, and the data should be consistent with the expected α-fluoroketone.

Substrate Catalyst Loading (mol%) Solvent Temp (°C) Time (h) Yield (%) ee (%) Reference
4-tert-Butylcyclohexanone10CHCl₃-20248595[1]
Cyclopentanone20Dioxane4487891[1]
Tetralone10Toluene0129093[3]

II. Transition-Metal Catalysis: Leveraging Metal Enolates

Transition-metal catalysis offers a complementary approach to organocatalysis, often providing high reactivity and selectivity.[4] In the context of α-fluoroketone synthesis, this strategy typically involves the formation of a chiral metal enolate, which then undergoes electrophilic fluorination.

Mechanistic Rationale: The Role of the Chiral Metal Complex

The key to this method is the use of a chiral ligand that coordinates to the metal center. This chiral environment dictates the facial selectivity of the fluorination step. The metal can activate the substrate by forming an enolate and also acts as a chiral Lewis acid to organize the transition state.

A general catalytic cycle can be depicted as:

  • Enolate Formation: The ketone substrate coordinates to the chiral metal complex and, in the presence of a base, forms a chiral metal enolate.

  • Electrophilic Fluorination: The metal enolate reacts with an electrophilic fluorine source. The chiral ligands on the metal center direct the fluorinating agent to one face of the enolate.

  • Product Release and Catalyst Regeneration: The α-fluoroketone product is released, and the chiral metal complex is regenerated.

Transition_Metal_Catalysis cluster_cycle Transition-Metal Catalytic Cycle cluster_reagents Reagents Ketone Ketone Enolate Chiral Metal Enolate Ketone->Enolate + Catalyst + Base Catalyst Chiral Metal Complex FluorinatedComplex Fluorinated Metal Complex Enolate->FluorinatedComplex + 'F⁺' (e.g., NFSI) FluorinatedComplex->Catalyst Regeneration Product α-Fluoroketone FluorinatedComplex->Product Product Release NFSI NFSI

Caption: Transition-metal catalytic cycle for α-fluorination.

Protocol 2: Palladium-Catalyzed Enantioselective Fluorination of an α-Keto Ester

This protocol is based on the work of Sodeoka and colleagues, who developed a palladium-catalyzed enantioselective fluorination of α-keto esters.[5]

Materials:

  • α-Keto ester (1.0 equiv)

  • Chiral Palladium Catalyst (e.g., Pd-μ-hydroxo complex with a chiral ligand, 2.5 mol%)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

  • Anhydrous solvent (e.g., Cyclopentyl methyl ether - CPME)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube, dissolve the chiral palladium catalyst (2.5 mol%) in the anhydrous solvent under an inert atmosphere.

  • Add the α-keto ester (1.0 equiv) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Add NFSI (1.2 equiv) in one portion.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the chiral α-fluoro-α-keto ester.

Self-Validation:

  • Enantiomeric Excess (ee): Determine the ee by chiral HPLC analysis and compare with literature values.

  • Yield: Calculate the isolated yield of the purified product.

  • Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

Substrate Catalyst Solvent Temp (°C) Time (h) Yield (%) ee (%) Reference
Ethyl 2-oxo-2-phenylacetatePd-μ-hydroxo complexCPMERT129295[5]
Ethyl 2-(4-methoxyphenyl)-2-oxoacetatePd-μ-hydroxo complexCPMERT188893[5]
Ethyl 2-(naphthalen-2-yl)-2-oxoacetatePd-μ-hydroxo complexCPMERT248591[5]

III. Phase-Transfer Catalysis: Bridging Phases for Fluorination

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reagents in immiscible phases. In the context of enantioselective fluorination, a chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a natural product like a cinchona alkaloid, is employed to shuttle an anion (e.g., an enolate) from an aqueous or solid phase to an organic phase where the reaction with the electrophilic fluorinating agent occurs.[6][7]

Mechanistic Rationale: Ion-Pairing in an Asymmetric Environment

The core principle of chiral PTC is the formation of a tight ion pair between the chiral catalyst cation and the substrate anion. This association occurs in a chiral environment, effectively shielding one face of the anion and directing the electrophilic attack of the fluorinating agent to the more accessible face.

The catalytic cycle involves:

  • Deprotonation and Ion-Pair Formation: A base deprotonates the ketone substrate in the aqueous or solid phase. The chiral quaternary ammonium catalyst (QX⁻) exchanges its counter-ion for the enolate to form a chiral ion pair [QEnolate⁻].

  • Phase Transfer: This lipophilic ion pair is extracted into the organic phase.

  • Enantioselective Fluorination: In the organic phase, the enolate reacts with the electrophilic fluorinating agent. The stereochemistry is controlled by the chiral environment of the catalyst.

  • Catalyst Regeneration: After fluorination, the catalyst, now paired with the anion of the fluorinating agent's byproduct, returns to the aqueous or solid phase to begin a new cycle.

Phase_Transfer_Catalysis cluster_phases Phase-Transfer Catalysis cluster_organic Organic Phase cluster_aqueous Aqueous/Solid Phase IonPair_Org [Q*Enolate⁻] Fluorination Enantioselective Fluorination IonPair_Org->Fluorination + 'F⁺' Product_Org α-Fluoroketone Fluorination->Product_Org Catalyst_Return [Q*X⁻] Fluorination->Catalyst_Return Catalyst_Aq [Q*Y⁻] Catalyst_Return->Catalyst_Aq Ketone_Aq Ketone Enolate_Aq Enolate Ketone_Aq->Enolate_Aq + Base Enolate_Aq->IonPair_Org + [Q*Y⁻] - Y⁻ Base Base

Caption: Phase-transfer catalytic cycle for α-fluorination.

Protocol 3: Phase-Transfer Catalyzed Enantioselective Fluorination of a β-Keto Ester

This protocol is based on the work of Kim and Park, who demonstrated the use of chiral quaternary ammonium salts for the fluorination of β-keto esters.[6]

Materials:

  • β-Keto ester (1.0 equiv)

  • Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid-derived quaternary ammonium salt, 5 mol%)

  • N-Fluorobenzenesulfonimide (NFSI) (1.1 equiv)

  • Base (e.g., K₂CO₃, solid)

  • Organic Solvent (e.g., Toluene)

  • Water (for biphasic system, if needed)

Procedure:

  • To a reaction vial, add the β-keto ester (1.0 equiv), the chiral phase-transfer catalyst (5 mol%), and the solid base (e.g., K₂CO₃, 2.0 equiv).

  • Add the organic solvent (e.g., Toluene, to a concentration of 0.1 M).

  • Add NFSI (1.1 equiv).

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the solid base and wash with the organic solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Self-Validation:

  • Enantiomeric Excess (ee): The ee should be determined by chiral HPLC and compared to the reported values.

  • Yield: The isolated yield should be calculated.

  • Reproducibility: The reaction should be reproducible under the specified conditions.

Substrate Catalyst Loading (mol%) Base Solvent Temp (°C) Yield (%) ee (%) Reference
2-Ethoxycarbonyl-1-indanone5K₂CO₃TolueneRT9572[6]
2-Ethoxycarbonyl-1-tetralone5Cs₂CO₃TolueneRT9865[6]
Ethyl 2-oxocyclohexanecarboxylate5K₂CO₃TolueneRT9268[6]

IV. Conclusion and Future Outlook

The catalytic enantioselective synthesis of chiral α-fluoroketones has witnessed remarkable progress, with organocatalysis, transition-metal catalysis, and phase-transfer catalysis now established as robust and reliable strategies. Each methodology offers distinct advantages in terms of substrate scope, operational simplicity, and catalyst availability, providing chemists with a powerful toolkit for accessing these valuable chiral building blocks.

The choice of a specific method will depend on the nature of the substrate, the desired scale of the reaction, and economic considerations. For instance, organocatalysis often provides a metal-free and environmentally benign option, while transition-metal catalysis can offer higher turnover numbers and reactivity for challenging substrates. Phase-transfer catalysis is particularly well-suited for large-scale applications due to its operational simplicity and mild reaction conditions.

Future research in this area will likely focus on the development of even more active and selective catalysts, the expansion of substrate scope to include more complex and functionalized ketones, and the application of these methods in the synthesis of novel therapeutic agents. The continued synergy between mechanistic understanding and catalyst design will undoubtedly lead to further innovations in this exciting and important field of asymmetric catalysis.

References

  • Kwiatkowski, P., Beeson, T. D., Conrad, J. C., & MacMillan, D. W. C. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(6), 1738–1741. [Link]

  • Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. [Link]

  • Wang, B., Fan, S., Zhang, C., & Sun, J. (2025). Catalytic Enantioselective α-Fluorination of Ketones with CsF. Journal of the American Chemical Society, 147(12), 10059-10065. [Link]

  • Yang, X., Phipps, R. J., & Toste, F. D. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(14), 5225–5228. [Link]

  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of Fluorine and Fluorine-Containing Functional Groups. Angewandte Chemie International Edition, 52(32), 8214-8264. [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432–2506. [Link]

  • Kim, D. Y., & Park, E. J. (2002). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters, 4(4), 545–547. [Link]

  • Sodeoka, M., Hamashima, Y., & Yagi, K. (2002). An Efficient Enantioselective Fluorination of Various β-Ketoesters Catalyzed by Chiral Palladium Complexes. Journal of the American Chemical Society, 124(36), 10808-10809. [Link]

  • Hollingworth, G. J., & Gouverneur, V. (2012). Asymmetric Fluorination. In Catalytic Asymmetric Synthesis (pp. 527-563). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743. [Link]

  • Trost, B. M., & Cramer, C. J. (2014). The evolving landscape of asymmetric catalysis. Science, 345(6202), 1251-1251. [Link]

  • Kwiatkowski, P., Beeson, T. D., Conrad, J. C., & MacMillan, D. W. C. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society, 133(6), 1738-41. [Link]

  • Sodeoka, M., Yagi, K., & Hamashima, Y. (2012). Pd-catalyzed enantioselective fluorination of α-ketoesters followed by stereoselective reduction to give β-fluoro-α-hydroxy esters. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups, 1205-1214. [Link]

  • Kim, D. Y., & Park, E. J. (2002). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters, 4(4), 545-547. [Link]

  • Kim, D. Y., & Park, E. J. (2002). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. Organic Letters, 4(4), 545-7. [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-1-phenylpropan-1-one

Welcome to the technical support guide for the synthesis of 2-Fluoro-1-phenylpropan-1-one (α-fluoropropiophenone). This resource is designed for researchers, chemists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-1-phenylpropan-1-one (α-fluoropropiophenone). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize the synthesis for your specific laboratory context.

Core Principles: The Mechanism of Electrophilic α-Fluorination

The most common and direct route to 2-Fluoro-1-phenylpropan-1-one is the electrophilic α-fluorination of the parent ketone, 1-phenylpropan-1-one (propiophenone). The reaction proceeds via the formation of an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic fluorine source ("F+"). Understanding this mechanism is critical for troubleshooting, as many common issues relate to the formation and reactivity of this intermediate.

The general pathway involves two key steps:

  • Enolate Formation: A base removes the acidic α-proton from the propiophenone, creating a resonance-stabilized enolate. The choice of base and reaction conditions can influence which α-proton is removed, though for propiophenone, deprotonation at the secondary carbon is heavily favored.

  • Nucleophilic Attack: The electron-rich enolate attacks the electrophilic fluorine atom of the fluorinating agent (e.g., Selectfluor), forming the C-F bond and yielding the final product.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Fluorination Propiophenone Enolate Propiophenone->Enolate + Base - H-Base+ FluorinatingAgent Electrophilic Fluorinating Agent (e.g., Selectfluor) Enolate->FluorinatingAgent Nucleophilic Attack Product FluorinatingAgent->Product TroubleshootingWorkflow Start Low / No Conversion CheckReagent Verify Fluorinating Agent Activity Start->CheckReagent CheckConditions Review Reaction Conditions CheckReagent->CheckConditions Active InactiveReagent Solution: Use fresh, verified reagent. Store properly. CheckReagent->InactiveReagent Inactive CheckPurity Assess Starting Material Purity CheckConditions->CheckPurity Optimal WrongConditions Solutions: - Use anhydrous solvent. - Optimize temperature. - Increase reaction time. CheckConditions->WrongConditions Suboptimal ImpureSM Solution: Purify propiophenone (e.g., distillation). CheckPurity->ImpureSM Impure

Caption: Troubleshooting workflow for low reaction conversion.

Pillar 1: Reagent Integrity

  • Cause: The most common culprits are electrophilic fluorinating agents, which can degrade with improper storage or age. Reagents like Selectfluor (F-TEDA-BF₄) are generally stable, but others can be moisture-sensitive.

  • Solution:

    • Verification: Use a fresh bottle of the fluorinating agent or one that has been stored correctly in a desiccator.

    • Causality: Electrophilic N-F reagents rely on a highly polarized bond. Hydrolysis or degradation neutralizes the electrophilic character of the fluorine, rendering the reagent inert for this reaction. [1][2] Pillar 2: Reaction Environment

  • Cause: The presence of water or protic solvents (unless specifically called for in the procedure) can severely hinder the reaction. Water can compete with the enolate as a nucleophile and can also deactivate the fluorinating agent.

  • Solution:

    • Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., acetonitrile, DMF). Dry all glassware thoroughly before use.

    • Solvent Choice: Methanol has been used successfully with reagents like Accufluor™ NFTh, where it can promote the reaction. [1][2]However, for many other systems, aprotic solvents like acetonitrile are preferred. [3][4] * Causality: The enolate is a strong base. Protic solvents can protonate the enolate, reverting it to the ketone starting material and quenching the reaction.

Pillar 3: Starting Material Quality

  • Cause: Impurities in the propiophenone starting material can interfere with the reaction. Aldol condensation byproducts or other acidic/basic impurities can consume reagents.

  • Solution:

    • Purification: If the purity of the propiophenone is suspect, purify it by vacuum distillation before use.

    • Verification: Confirm purity using GC-MS or ¹H NMR.

Q2: My main byproduct is 2,2-Difluoro-1-phenylpropan-1-one. How can I prevent its formation?

This is a classic problem of over-fluorination.

  • Cause: The product, 2-Fluoro-1-phenylpropan-1-one, contains a proton on the same α-carbon. Due to the electron-withdrawing effect of the newly introduced fluorine atom, this remaining α-proton is now more acidic than the α-protons of the starting material. This makes the mono-fluorinated product susceptible to a second deprotonation and subsequent fluorination.

  • Solutions:

    • Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Do not use a large excess. A molar ratio of 1.05 to 1.1 equivalents of the fluorinating agent relative to the ketone is often optimal. [5] 2. Slow Addition: Add the fluorinating agent slowly to the reaction mixture. This maintains a low instantaneous concentration of the fluorinating agent, favoring the reaction with the more abundant starting material over the newly formed product.

    • Temperature Management: Running the reaction at a lower temperature can sometimes increase selectivity by slowing down the rate of the second fluorination relative to the first.

    • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further reaction.

Table 1: Effect of Reagent Stoichiometry on Product Distribution (Illustrative)

Equivalents of SelectfluorPropiophenone (%)2-Fluoro-1-phenylpropan-1-one (%)2,2-Difluoro-1-phenylpropan-1-one (%)
1.01580 5
1.1<292 6
1.504555
2.20595
Q3: I'm struggling with purifying the final product. What are the best practices?

Purification can be challenging due to the similar polarities of the product and unreacted starting material, as well as byproducts from the fluorinating agent.

  • Cause: The spent fluorinating agent (e.g., the TEDA dication from Selectfluor) is a salt that must be removed. The desired product and starting material are often non-polar and can co-elute during chromatography.

  • Solutions:

    • Aqueous Workup: After the reaction is complete, perform an aqueous workup. Quench the reaction, dilute with an organic solvent (like ethyl acetate or dichloromethane), and wash with water and/or brine. This will remove the majority of the water-soluble reagent byproducts.

    • Column Chromatography: This is the most effective method for final purification.

      • Stationary Phase: Use standard silica gel (230-400 mesh).

      • Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as 2-5% ethyl acetate in hexanes or petroleum ether, and gradually increase the polarity if needed. The product is only slightly more polar than the starting material.

      • Monitoring: Use TLC with the same solvent system to identify the correct fractions to collect. Visualize with a UV lamp (254 nm) and a potassium permanganate stain.

    • Distillation: If working on a larger scale and the product is thermally stable, vacuum distillation can be an effective purification method.

Frequently Asked Questions (FAQs)

Q: Which electrophilic fluorinating agent is the best choice?

A: There is no single "best" agent; the choice depends on factors like substrate, scale, cost, and safety. Selectfluor is widely used due to its stability, commercial availability, and effectiveness. [4][6] Table 2: Comparison of Common Electrophilic Fluorinating Agents

ReagentCommon NameProsCons
F-TEDA-BF₄SelectfluorHighly stable solid, easy to handle, widely effective. [4][5][6]Higher molecular weight, can require specific solvents.
N-FluorobenzenesulfonimideNFSIHigh reactivity, good solubility in organic solvents.Can sometimes lead to sulfonylation side products.
Accufluor™ NFThNFThEffective in protic solvents like methanol. [1][2]Can be less stable than Selectfluor.
Et₃N·(HF)₃Triethylamine trishydrofluorideUsed in hypervalent iodine-promoted reactions. [7]HF is a hazardous material requiring special handling.

Q: How do I choose the optimal solvent and temperature?

A: Acetonitrile (MeCN) at room temperature to 60 °C is a very common starting point for reactions with Selectfluor or NFSI. [3][4]It is a polar aprotic solvent that effectively dissolves the reagents without interfering with the enolate. Always start with literature precedents for similar ketones and optimize from there. A Design of Experiments (DoE) approach can be highly effective for optimizing multiple variables like temperature, concentration, and reaction time. [8] Q: Is a base always necessary?

A: Not always. Some fluorinations can be acid-catalyzed, proceeding through the enol intermediate rather than the enolate. However, for direct fluorination of simple ketones like propiophenone, a base is often used implicitly or explicitly to facilitate the formation of the more nucleophilic enolate, leading to faster and more efficient reactions. In some protocols, the reaction may be self-catalyzed or promoted by the solvent. [5]

Recommended Experimental Protocol

This protocol is a robust starting point for the synthesis, based on common procedures found in the literature. [3][4][5] Materials:

  • 1-Phenylpropan-1-one (propiophenone) (1.0 eq)

  • Selectfluor (1.1 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylpropan-1-one (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to dissolve the ketone (a concentration of ~0.1-0.2 M is typical).

  • Reagent Addition: In a single portion, add Selectfluor (1.1 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in hexanes) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the acetonitrile under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and increasing as needed) to afford pure 2-Fluoro-1-phenylpropan-1-one.

References
  • Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

  • Google Patents. (2019). CN112321398A - Method for synthesizing alpha-fluorinated ketone by hydrazonating aliphatic chain monoketone.
  • Wang, R., et al. (2018). One-pot synthesis of 3-fluoroflavones via 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones and selectfluor at room temperature. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Berger, R., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Direct α-Fluorination of Ketones Using N-F Reagents. Retrieved from [Link]

  • Kitamura, T., et al. (2014). Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex. Journal of Organic Chemistry. Retrieved from [Link]

  • Stavber, S., Jereb, M., & Zupan, M. (2002). Direct α-Fluorination of Ketones Using NF Reagents. Synthesis. Retrieved from [Link]

  • Drake, L. R., et al. (2017). A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes. Scientific Reports. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Fluorination of Propiophenone

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug development, capable of profoundly enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. α-Fluoroketones, suc...

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug development, capable of profoundly enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. α-Fluoroketones, such as α-fluoropropiophenone, are valuable synthetic intermediates for accessing these complex fluorinated targets. However, the direct fluorination of propiophenone is often plagued by a variety of side reactions that can diminish yield and complicate purification.

This guide provides in-depth troubleshooting strategies and technical insights to help you navigate the challenges of propiophenone fluorination, ensuring higher yields and product purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the electrophilic fluorination of propiophenone.

Problem 1: Low Yield of the Desired α-Fluoropropiophenone

Q: My reaction is showing low conversion to the desired mono-fluorinated product. What are the likely causes and how can I fix it?

A: Low yield is the most common issue and can stem from several factors, primarily related to enolate formation and competing reaction pathways.

  • Possible Cause A: Inefficient Enolate Formation

    • The "Why": Electrophilic fluorination proceeds through the reaction of an enol or enolate intermediate with the fluorinating agent.[1] For propiophenone, the α-proton is acidic, but incomplete or slow deprotonation means unreacted starting material will remain. The choice of base and reaction conditions is critical to efficiently generate the nucleophilic enolate.

    • Solutions & Scientific Rationale:

      • Stronger Base: If using a weak base (e.g., triethylamine), consider switching to a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). These bases ensure rapid and complete conversion to the enolate at low temperatures, minimizing side reactions.

      • Temperature Control: Enolate formation with strong bases is typically performed at low temperatures (-78 °C) to prevent side reactions like aldol condensation. The fluorinating agent is then added at this low temperature.

      • Pre-formation vs. In Situ Generation: Pre-forming the enolate with a strong base before adding the fluorinating agent often gives cleaner results than mixing the substrate, base, and fluorinating agent all at once.

  • Possible Cause B: Competing Side Reactions

    • The "Why": The desired α-fluoropropiophenone is itself susceptible to further reaction under the conditions used for its formation. The primary competing pathways are over-fluorination and base-mediated elimination.

    • Solutions & Scientific Rationale:

      • Stoichiometry Control: Use of a slight excess (1.05-1.1 equivalents) of the fluorinating agent is common, but a large excess can drive the reaction towards difluorination. Carefully control the stoichiometry.

      • Reaction Time & Temperature: Monitor the reaction closely by TLC or LC-MS. Over-extending the reaction time, especially at elevated temperatures, can promote side product formation. Once the starting material is consumed, quench the reaction promptly.

  • Possible Cause C: Reagent Instability or Incompatibility

    • The "Why": Electrophilic fluorinating agents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are generally stable but can be incompatible with certain nucleophiles or highly basic conditions, leading to decomposition.[2][3][4]

    • Solutions & Scientific Rationale:

      • Reagent Quality: Ensure your fluorinating agent is pure and has been stored correctly (typically in a desiccator).

      • Solvent Choice: Acetonitrile and DMF are common solvents. Ensure they are anhydrous, as water can react with both the enolate and the fluorinating agent.

digraph "Troubleshooting_Low_Yield" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Low Yield of\nα-Fluoropropiophenone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is Starting Material (SM)\nStill Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Are Side Products\nObserved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

cause1 [label="Inefficient Enolate\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; sol1a [label="Use Stronger Base\n(e.g., LDA, NaHMDS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Optimize Temperature\n(e.g., -78 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"];

cause2 [label="Over-fluorination or\nElimination Products", fillcolor="#F1F3F4", fontcolor="#202124"]; sol2a [label="Control Stoichiometry\n(1.05-1.1 eq. N-F)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Monitor Reaction Closely\n& Quench Promptly", fillcolor="#34A853", fontcolor="#FFFFFF"];

cause3 [label="Reagent Decomposition", fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Use Anhydrous Solvent\n& High-Purity Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q1; q1 -> cause1 [label="Yes"]; q1 -> q2 [label="No"]; cause1 -> sol1a; cause1 -> sol1b;

q2 -> cause2 [label="Yes"]; q2 -> cause3 [label="No (Complex Mixture)"]; cause2 -> sol2a; cause2 -> sol2b; cause3 -> sol3; }

Troubleshooting workflow for low yield.
Problem 2: Formation of α,α-Difluoropropiophenone

Q: I am getting a significant amount of the difluorinated byproduct. How can I improve selectivity for mono-fluorination?

A: The formation of α,α-difluoropropiophenone is a classic example of over-fluorination. The initial product, α-fluoropropiophenone, still has one acidic α-proton which can be removed to form a new enolate, which then reacts again.

  • The "Why": The electron-withdrawing fluorine atom in the mono-fluorinated product makes the remaining α-proton even more acidic than those in the starting propiophenone. This facilitates a second deprotonation and subsequent fluorination, often at a competitive or even faster rate.[5]

  • Solutions & Scientific Rationale:

    • Slow Addition: Add the fluorinating agent slowly and at a low temperature. This keeps the instantaneous concentration of the N-F reagent low, favoring reaction with the more abundant initial enolate over the enolate of the product.

    • Inverse Addition: Add the pre-formed enolate solution slowly to the solution of the fluorinating agent. This ensures the N-F reagent is always in excess relative to the enolate, minimizing the chance for a second fluorination event on the product molecule.

    • Use of Silyl Enol Ethers: A robust method for achieving mono-fluorination is to first convert propiophenone to its silyl enol ether. This intermediate can be purified to remove any residual base and then reacted stoichiometrically with an electrophilic fluorine source like Selectfluor™. This method offers excellent control over regioselectivity and degree of fluorination.

Problem 3: Observation of Phenyl Vinyl Ketone

Q: My analysis shows the presence of phenyl vinyl ketone. What causes this elimination product?

A: Phenyl vinyl ketone is the result of HF elimination from the α-fluoropropiophenone product.

  • The "Why": This is a base-mediated E2 elimination reaction. The α-proton is abstracted by a base, and the fluoride ion is eliminated. This is more likely to occur with strong bases and at higher temperatures.

  • Solutions & Scientific Rationale:

    • Weaker Base/Acidic Conditions: If possible, use reaction conditions that avoid strong bases. Some fluorinations can be acid-catalyzed, which would completely suppress this side reaction.[1]

    • Careful Workup: During the reaction workup, avoid strong bases. Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) to neutralize any remaining base before extraction.

    • Lower Temperature: Running the reaction and maintaining it at a lower temperature will significantly reduce the rate of the elimination reaction.

Problem 4: Formation of Rearrangement Products

Q: I've identified an unexpected isomer that appears to be a rearrangement product. Is this common?

A: While less common than over-fluorination or elimination, rearrangements can occur under specific conditions, most notably the Favorskii rearrangement.

  • The "Why": The Favorskii rearrangement can occur with α-halo ketones in the presence of a base.[6][7] The mechanism involves the formation of a cyclopropanone intermediate, which is then opened by a nucleophile.[6] For α-fluoropropiophenone, this could lead to derivatives of hydratropic acid.

  • Solutions & Scientific Rationale:

    • Control Basicity: This rearrangement is base-catalyzed. Using non-nucleophilic bases or near-neutral conditions can prevent it.

    • Avoid Alkoxide Bases: The classic Favorskii rearrangement often uses alkoxide bases (e.g., sodium methoxide), which also act as the nucleophile to open the cyclopropanone ring, forming an ester.[6] Using amide bases (like LDA) at low temperatures minimizes this pathway.

digraph "Reaction_Pathways" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Propiophenone [label="Propiophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; Enolate [label="Enolate Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="α-Fluoropropiophenone\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box3d];

Side_Product1 [label="α,α-Difluoropropiophenone\n(Over-fluorination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Product2 [label="Phenyl Vinyl Ketone\n(Elimination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Product3 [label="Rearrangement Product\n(e.g., Favorskii)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Propiophenone -> Enolate [label="+ Base"]; Enolate -> Product [label="+ 'F+'"]; Product -> Side_Product1 [label="+ Base, + 'F+'\n(More Acidic H)"]; Product -> Side_Product2 [label="+ Strong Base\n(-HF)"]; Product -> Side_Product3 [label="+ Base (e.g., RO⁻)"]; }

Key reaction pathways in propiophenone fluorination.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around fluorinating agent for this reaction?

A1: Both Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are excellent choices.[3][4][8] Selectfluor™ is often more reactive and works well in polar solvents like acetonitrile.[1][9] NFSI is also highly effective and is sometimes preferred for its solubility in a wider range of organic solvents.[2][10] The optimal choice can be substrate and condition-dependent, so screening both is recommended.

Q2: How can I monitor the reaction progress effectively?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a UV lamp to visualize the spots. The product, α-fluoropropiophenone, should have a slightly different Rf value than the starting material. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography (GC) are ideal.[11][12] ¹⁹F NMR spectroscopy is also a powerful tool to directly observe the formation of fluorinated products.

Q3: Are there any greener or more sustainable approaches?

A3: Research into greener fluorination methods is ongoing. Some approaches include using phase-transfer catalysis to minimize solvent use or performing the reaction in aqueous media or ionic liquids.[13] Catalytic methods that use a sub-stoichiometric amount of a catalyst to facilitate fluorination are also being developed to reduce waste.

Protocols & Methodologies

Protocol 1: Electrophilic Fluorination using Selectfluor™ and a Strong Base

This protocol is designed for high conversion and is suitable for small to medium scale synthesis.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF to form LDA in situ. After stirring for 20 minutes, add a solution of propiophenone in THF dropwise to the LDA solution. Allow the mixture to stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Causality: Pre-forming the lithium enolate at low temperature ensures regioselectivity and prevents self-condensation of the ketone.

  • Fluorination: In a separate flask, dissolve Selectfluor™ (1.1 equivalents) in anhydrous DMF. Add this solution dropwise to the enolate solution at -78 °C.

    • Causality: Using DMF helps to solvate the Selectfluor™ reagent. Slow addition minimizes localized heating and the risk of over-fluorination.

  • Reaction Monitoring & Quench: Monitor the reaction by TLC. Once the propiophenone spot has disappeared (typically 1-3 hours), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Causality: The NH₄Cl quench neutralizes the strong base and excess enolate, preventing elimination during workup.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Common Electrophilic Fluorinating Agents
ReagentStructureTypical ConditionsAdvantagesCommon Side Reactions/Issues
Selectfluor™ F-TEDA-BF₄Acetonitrile, RT to 60 °CHigh reactivity, stable solid, easy to handle.[3][4]Can be highly reactive, potentially leading to over-fluorination.
NFSI (PhSO₂)₂NFTHF, DMF, -78 °C to RTMild, highly soluble in organic solvents.[2][10]Generally lower reactivity than Selectfluor™.
Accufluor™ NFThMethanol, RTEffective for direct fluorination without pre-activation.[14]May require specific solvent systems.

References

  • Lyle, T. A., & Magill, C. A. (2005). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Molecules, 10(7), 825-836. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Banks, R. E., et al. (1992). 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: A novel family of electrophilic fluorinating agents. Journal of the Chemical Society, Chemical Communications, (8), 595-596. [Link]

  • Kitamura, T., Muta, K., & Muta, K. (2014). Silver-Catalyzed Regioselective Fluorination of Carbonyl Directed Alkynes: Synthesis of α-Fluoroketones. The Journal of Organic Chemistry, 79(13), 5842–5846. [Link]

  • Zhang, X., et al. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Omega, 5(23), 13693–13700. [Link]

  • Takeuchi, Y., et al. (1989). .alpha.-Fluorination of ketones. 1. Direct fluorination of pyruvic acid derivatives by using molecular fluorine. The Journal of Organic Chemistry, 54(22), 5457–5461. [Link]

  • Tang, X., et al. (2019). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 24(1), 123. [Link]

  • Giovanelli, A., et al. (2025). Retro-Favorskii reaction employing fluoride sources and its use as immobilization strategy. Journal of Fluorine Chemistry, 273, 110405. [Link]

  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]

  • Li, W., et al. (2017). Decarboxylative fluorination of β-Ketoacids with N-fluorobenzenesulfonimide. Tetrahedron Letters, 58(40), 3921-3924. [Link]

  • Kim, D. Y., & Park, E. J. (2002). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters, 4(4), 545–547. [Link]

  • Powers, D. C., & Ritter, T. (2011). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Beilstein Journal of Organic Chemistry, 7, 1363–1368. [Link]

  • Stuart, C. A., et al. (2017). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 13, 1176–1181. [Link]

  • Zhang, X., et al. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Omega, 5(23), 13693–13700. [Link]

  • Ordonez, A. A., et al. (2021). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal, 27(47), 12155-12163. [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]

  • Zhang, X., et al. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Omega, 5(23), 13693–13700. [Link]

  • Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]

  • Giovanelli, A., et al. (2025). Retro-Favorskii Reaction Employing Fluoride Sources. Journal of Fluorine Chemistry, 273, 110405. [Link]

  • Lyle, T. A., & Magill, C. A. (2005). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Molecules, 10(7), 825-836. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

  • Biswas, T. (2021, October 24). Electrophilic Fluorination using 3 different reagents. YouTube. [Link]

  • Olsen, M. J., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Biology, 16(2), 274–283. [Link]

  • Ismalaj, E. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(28), 16424-16436. [Link]

  • Organic Reactions. (n.d.). Ketone to Difluoro - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]

  • Pfund, L., et al. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Angewandte Chemie International Edition, 60(40), 21769-21774. [Link]

  • Professor Dave Explains. (2022, January 26). Favorskii Rearrangement. YouTube. [Link]

  • ResearchGate. (n.d.). The Favorskii Rearrangement. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-1-phenylpropan-1-one

Welcome to the technical support center for the purification of 2-Fluoro-1-phenylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges asso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Fluoro-1-phenylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this α-fluoroketone. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high purity for your downstream applications.

Understanding the Challenges

2-Fluoro-1-phenylpropan-1-one, a valuable intermediate in organic synthesis, presents unique purification challenges primarily stemming from its synthesis and inherent reactivity. The most common synthetic route involves the direct α-fluorination of propiophenone. This process can lead to a mixture of the desired product, unreacted starting material, and over-fluorinated byproducts. Furthermore, the product itself can be susceptible to decomposition under certain conditions, making the choice of purification method critical.

Troubleshooting Purification Protocols

This section provides detailed troubleshooting for the most common purification techniques employed for 2-Fluoro-1-phenylpropan-1-one.

Troubleshooting Silica Gel Chromatography

Silica gel chromatography is a common purification method, but the acidic nature of silica can sometimes lead to the degradation of sensitive compounds like α-fluoroketones.

Problem: Product Decomposition on the Column

  • Symptom: Streaking on TLC, low or no recovery of the desired product, and the appearance of new, more polar spots on TLC analysis of the collected fractions.

  • Causality: The acidic silanol groups on the surface of the silica gel can catalyze the decomposition of 2-Fluoro-1-phenylpropan-1-one.

  • Solutions:

    • Neutralize the Silica Gel: Before packing the column, prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (TEA) to neutralize the acidic sites.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil®.

    • Minimize Residence Time: Run the column with slightly higher pressure to reduce the time the compound spends in contact with the silica gel.

Problem: Poor Separation of Product from Propiophenone

  • Symptom: Co-elution of 2-Fluoro-1-phenylpropan-1-one and the starting material, propiophenone.

  • Causality: The polarity of the product and the starting material can be very similar, making separation challenging with standard solvent systems.

  • Solutions:

    • Optimize the Solvent System: Use a less polar solvent system to increase the separation (higher Rf values). A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective. Hexane/ethyl acetate or hexane/dichloromethane mixtures are good starting points.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder. This can lead to sharper bands and better separation.

Experimental Protocol: Optimized Silica Gel Chromatography

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate). Add triethylamine to a final concentration of 1% (v/v).

  • Column Packing: Pack the column with the neutralized silica gel slurry.

  • Sample Loading: Dissolve the crude 2-Fluoro-1-phenylpropan-1-one in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the initial non-polar solvent mixture. Monitor the fractions by TLC. If separation is not sufficient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Vacuum Distillation

Distillation is a viable method for purifying 2-Fluoro-1-phenylpropan-1-one, especially on a larger scale. However, due to its relatively high boiling point, distillation should be performed under reduced pressure to prevent thermal decomposition.[1]

Problem: Product Darkens or Decomposes in the Distilling Flask

  • Symptom: The material in the distilling flask turns dark brown or black during distillation, and the distillate is impure.

  • Causality: 2-Fluoro-1-phenylpropan-1-one may be thermally labile at atmospheric pressure.

  • Solutions:

    • Reduce the Pressure: Use a high-vacuum pump to lower the boiling point of the compound. Aim for a pressure that allows for distillation at a pot temperature below 100 °C.

    • Use a Kugelrohr Apparatus: For smaller quantities, a Kugelrohr apparatus can minimize the thermal stress on the compound due to the short path of distillation.

Problem: Bumping or Uncontrolled Boiling

  • Symptom: The liquid in the distilling flask boils violently and "bumps" over into the receiving flask.

  • Causality: Uneven heating or the absence of boiling chips/stirring.

  • Solutions:

    • Use a Magnetic Stirrer: Place a magnetic stir bar in the distilling flask to ensure smooth boiling.

    • Add Boiling Chips: If stirring is not possible, use fresh boiling chips. Do not add boiling chips to a hot liquid.

    • Ensure Proper Heating: Use a heating mantle with a stirrer or an oil bath for even heat distribution.

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks and can withstand a vacuum. Use a magnetic stirrer and a stir bar in the distilling flask.

  • Crude Product: Place the crude 2-Fluoro-1-phenylpropan-1-one in the distilling flask.

  • Vacuum: Slowly and carefully apply a vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin to heat the distilling flask gently.

  • Collection: Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure.

  • Shutdown: After collecting the product, allow the apparatus to cool completely before releasing the vacuum.

Troubleshooting Recrystallization

Recrystallization can be a highly effective method for obtaining very pure 2-Fluoro-1-phenylpropan-1-one, provided a suitable solvent or solvent system is identified.

Problem: Oiling Out

  • Symptom: Instead of forming crystals upon cooling, the compound separates as an oil.

  • Causality: The compound is coming out of solution above its melting point. This can happen if the boiling point of the solvent is too high or if the solution is too concentrated.

  • Solutions:

    • Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., in an ice bath or freezer).

    • Use a Lower-Boiling Solvent: If possible, choose a solvent with a lower boiling point.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce crystallization.

    • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution.

Problem: No Crystals Form Upon Cooling

  • Symptom: The solution remains clear even after prolonged cooling.

  • Causality: The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures.

  • Solutions:

    • Evaporate Some Solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration, then try cooling again.

    • Add an Anti-Solvent: If you are using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat until it is clear again and allow it to cool slowly. Common solvent/anti-solvent pairs include ethanol/water and diethyl ether/hexane.

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture of ethyl acetate and hexane). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Fluoro-1-phenylpropan-1-one?

The most common impurities arise from the synthesis, which is typically the α-fluorination of propiophenone. These include:

  • Unreacted Propiophenone: The starting material for the reaction.

  • 2,2-Difluoro-1-phenylpropan-1-one: The product of over-fluorination.

  • Solvent Residues: Solvents used in the reaction and workup.

Q2: How can I quickly assess the purity of my 2-Fluoro-1-phenylpropan-1-one?

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components, which can help in identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for identifying the product and any fluorinated or non-fluorinated impurities.

Q3: Is 2-Fluoro-1-phenylpropan-1-one stable to acidic or basic conditions?

Based on the general reactivity of α-haloketones, 2-Fluoro-1-phenylpropan-1-one is likely to be sensitive to both acidic and basic conditions.

  • Acidic Conditions: The acidity of standard silica gel can be sufficient to cause decomposition.

  • Basic Conditions: Strong bases can lead to elimination or other side reactions. It is advisable to use mild bases like triethylamine for neutralization purposes only when necessary.

Q4: Which purification method is best for my scale?

  • Small Scale (< 1 g): Preparative TLC or silica gel chromatography are often the most convenient.

  • Medium Scale (1-20 g): Silica gel chromatography or recrystallization are good options.

  • Large Scale (> 20 g): Vacuum distillation is likely the most efficient method.

Data Presentation

Table 1: Impurity Profile of Crude 2-Fluoro-1-phenylpropan-1-one (Typical)

CompoundRetention Time (GC)Key ¹H NMR Signal (CDCl₃, ppm)Key ¹⁹F NMR Signal (CDCl₃, ppm)
PropiophenoneVaries3.0 (q)N/A
2-Fluoro-1-phenylpropan-1-one Varies 5.6 (dq) -180 to -190 (dq)
2,2-Difluoro-1-phenylpropan-1-oneVaries2.1 (t)-90 to -100 (q)

Visualizations

Purification_Workflow crude Crude Product (2-Fluoro-1-phenylpropan-1-one, Propiophenone, Difluoro-product) tlc TLC Analysis crude->tlc Assess Purity chromatography Silica Gel Chromatography (TEA neutralized) tlc->chromatography Good Separation distillation Vacuum Distillation tlc->distillation Large Scale or Thermal Stability Concerns recrystallization Recrystallization tlc->recrystallization Solid Product & Good Solvent Found pure_product Pure 2-Fluoro-1-phenylpropan-1-one chromatography->pure_product distillation->pure_product recrystallization->pure_product

Caption: General purification workflow for 2-Fluoro-1-phenylpropan-1-one.

Chromatography_Troubleshooting cluster_decomposition Issue: Decomposition on Column cluster_separation Issue: Poor Separation decomp_symptom Symptom: Low recovery, streaking on TLC decomp_cause Cause: Acidic silica gel decomp_symptom->decomp_cause decomp_sol1 Solution 1: Neutralize silica with TEA decomp_cause->decomp_sol1 decomp_sol2 Solution 2: Use neutral alumina/Florisil decomp_cause->decomp_sol2 decomp_sol3 Solution 3: Decrease residence time decomp_cause->decomp_sol3 sep_symptom Symptom: Co-elution with propiophenone sep_cause Cause: Similar polarity sep_symptom->sep_cause sep_sol1 Solution 1: Optimize eluent (less polar/gradient) sep_cause->sep_sol1 sep_sol2 Solution 2: Dry loading sep_cause->sep_sol2

Caption: Troubleshooting guide for silica gel chromatography.

References

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Undergraduate Research, 12(3), 39-48. [Link]

  • Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. [Link]

  • The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ChemCatChem, 13(15), 3506-3511. [Link]

  • 2-Fluoro-1-phenylpropan-1-one. PubChem. [Link]

  • Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society, 127(41), 14263-14278. [Link]

  • Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Beilstein Journal of Organic Chemistry, 18, 1698-1705. [Link]

  • Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. The Journal of Organic Chemistry, 85(15), 9875-9884. [Link]

  • Purification: Distillation at Reduced Pressures. University of Rochester, Department of Chemistry. [Link]

  • The synthesis of 1-phenylprop-1-ene from propiophenone. Chemistry Stack Exchange. [Link]

  • Effect of Organic Fluorine in Molecular Conformation, Lattice Cohesive Energies, and Receptor Binding in a Series of α-Fluoroketones. Crystal Growth & Design, 23(6), 4489-4501. [Link]

  • Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA). Organic & Biomolecular Chemistry, 7(12), 2377-2382. [Link]

  • Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 127(41), 14263-14278. [Link]

  • The Effect of 2′F-RNA on I-Motif Structure and Stability. Molecules, 28(19), 6825. [Link]

  • Synthesis of 1-phenylpropane-1,2-dione. PrepChem.com. [Link]

  • Synthesis of α‐Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates. European Journal of Organic Chemistry, 2020(29), 4553-4564. [Link]

  • Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 50(94), 14721-14735. [Link]

  • Troubleshooting protein purification? ResearchGate. [Link]

  • Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). PubMed. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13466-13475. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Distillation Under Reduced Pressure. Soln Pharma. [Link]

  • Synthesis method of 2-methyl-1, 3-diphenylpropan-1-one.
  • The Chemistry of Short-Lived α-Fluorocarbocations. The Journal of Organic Chemistry, 86(5), 3882-3889. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Distillation Under Reduced Pressure – Definition, Principle and Advantage. YouTube. [Link]

  • Everything about Distillation Under Reduced Pressure. Unacademy. [Link]

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Optimization

Technical Support Center: Optimization of Reaction Conditions for α-Fluorination

Welcome to the technical support center dedicated to the optimization of α-fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the optimization of α-fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine at the α-position of carbonyl compounds. Here, we will delve into common challenges, provide in-depth troubleshooting strategies, and offer practical, field-proven protocols to enhance the efficiency and selectivity of your experiments.

Section 1: Troubleshooting Guide - Navigating Common Hurdles in α-Fluorination

The introduction of a fluorine atom can dramatically alter the biological and chemical properties of a molecule, making α-fluorination a critical transformation in medicinal chemistry and materials science.[1] However, the unique reactivity of fluorinating agents and the sensitivity of the reaction intermediates can lead to several common issues. This section provides a systematic approach to troubleshooting these challenges.

Issue 1: Low or No Product Yield

A frequent challenge in α-fluorination is the failure to obtain the desired product in a satisfactory yield. This can stem from a variety of factors, from reagent incompatibility to suboptimal reaction conditions.

Potential Cause Troubleshooting Strategy Scientific Rationale
Incorrect Fluorinating Agent Select an appropriate electrophilic fluorinating agent based on your substrate. N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are common choices for α-fluorination of carbonyls.[2][3]The reactivity of the fluorinating agent must be matched with the nucleophilicity of the enol or enolate intermediate. Highly reactive agents may lead to side reactions, while less reactive ones may not be potent enough.
Suboptimal Solvent Ensure solvent compatibility with the fluorinating agent. For instance, Selectfluor® can react exothermically and rapidly with DMF, pyridine, and DMSO.[4] Consider solvents like acetonitrile (MeCN), nitromethane, or perfluorocarbons.[4][5][6]The solvent can influence the solubility of reagents, the stability of intermediates, and can even participate in side reactions. Nitromethane has been shown to activate electrophilic fluorinating reagents.[5]
Inadequate Base Strength or Stoichiometry For reactions requiring pre-formation of an enolate, the choice and amount of base are critical. If using a strong base, ensure stoichiometric amounts to avoid side reactions with the electrophile.[7] For weaker bases, optimization of equivalents may be necessary.Incomplete deprotonation will result in unreacted starting material. Conversely, excess strong base can react with the fluorinating agent or promote side reactions.
Low Reaction Temperature While many fluorinations are run at low temperatures to control selectivity, insufficient thermal energy can stall the reaction. Consider a gradual warming of the reaction mixture.The activation energy for the C-F bond formation must be overcome. A systematic study of the temperature profile can help identify the optimal balance between reaction rate and selectivity.
Moisture Contamination Many fluorinating agents and intermediates are sensitive to moisture.[8] Ensure the use of dry solvents and an inert atmosphere (e.g., argon or nitrogen).Water can hydrolyze the fluorinating agent, generating HF and other byproducts that can lead to decomposition of the starting material and product.[8]
Issue 2: Formation of Di-fluorinated Byproduct

A common pitfall in the α-fluorination of active methylene compounds, such as β-ketoesters, is over-fluorination, leading to the formation of the α,α-difluoro product.[8]

Potential Cause Troubleshooting Strategy Scientific Rationale
Excess Fluorinating Agent Carefully control the stoichiometry of the fluorinating agent. Using slightly less than one equivalent (e.g., 0.95 eq) can favor mono-fluorination.[8]The mono-fluorinated product can sometimes be more acidic and therefore more readily deprotonated and fluorinated a second time than the starting material. Limiting the fluorinating agent ensures it is the limiting reagent.
Prolonged Reaction Time Monitor the reaction progress closely using techniques like TLC or in-situ NMR. Quench the reaction as soon as the starting material is consumed.[8]Allowing the reaction to proceed for too long after the consumption of the starting material increases the likelihood of the mono-fluorinated product reacting further.
High Reaction Temperature Running the reaction at a lower temperature can enhance selectivity for the mono-fluorinated product.[8]Lower temperatures can help to differentiate the activation energies for the first and second fluorination steps, favoring the kinetically controlled mono-fluorinated product.
Issue 3: Poor Enantioselectivity in Asymmetric α-Fluorination

Achieving high enantioselectivity is a key goal in modern synthetic chemistry. Poor stereocontrol in α-fluorination can often be traced back to the catalyst system and reaction parameters.

Potential Cause Troubleshooting Strategy Scientific Rationale
Suboptimal Catalyst The choice of chiral catalyst is paramount. For aldehydes, imidazolidinone-based organocatalysts have proven effective.[9] The steric and electronic properties of the catalyst must be matched to the substrate.The catalyst creates a chiral environment around the substrate, directing the approach of the fluorinating agent to one face of the enamine or enolate intermediate.
Incorrect Catalyst Loading While higher catalyst loadings can increase reaction rates, they don't always improve enantioselectivity. Catalyst loadings as low as 2.5 mol% have been shown to be effective without loss of enantiocontrol.[9]Optimizing the catalyst loading is a balance between achieving a practical reaction rate and minimizing potential background reactions or catalyst aggregation.
Inappropriate Solvent The solvent can significantly impact the conformation of the catalyst-substrate complex. A survey of different solvents is often necessary to achieve optimal enantioselectivity.[9]The solvent can influence the weak interactions that govern the stereochemical outcome of the reaction.[10]
Temperature Effects While the impact of temperature on enantioselectivity can sometimes be minimal, in other cases, lower temperatures can significantly enhance stereocontrol.[9]Lowering the reaction temperature increases the difference in the free energies of the diastereomeric transition states, leading to a higher enantiomeric excess.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for electrophilic α-fluorination of a carbonyl compound?

A1: The mechanism for electrophilic α-fluorination is still a topic of discussion, with evidence supporting both an SN2-type pathway and a single-electron transfer (SET) process.[2] For carbonyl compounds, the reaction typically proceeds through the formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking the electrophilic fluorine source. In organocatalytic systems, the carbonyl compound first reacts with a chiral amine catalyst to form a nucleophilic enamine intermediate.

Q2: How do I choose between different electrophilic fluorinating agents like NFSI and Selectfluor®?

A2: The choice depends on several factors:

  • Reactivity: Selectfluor® is generally considered a more powerful electrophilic fluorinating agent than NFSI.[2] For less nucleophilic substrates, Selectfluor® may be necessary.

  • Solubility: The solubility of the reagent in your chosen solvent is a practical consideration.

  • Cost and Stability: NFSI is an inexpensive and bench-stable solid, making it convenient for routine use.[9]

  • Byproducts: The byproducts of the fluorination reaction can sometimes influence the choice of reagent.

Q3: My substrate has multiple acidic protons. How can I achieve regioselective α-fluorination?

A3: Achieving regioselectivity can be challenging. Strategies include:

  • Thermodynamic vs. Kinetic Control: The choice of base and temperature can influence the formation of the thermodynamic versus the kinetic enolate, leading to different regiochemical outcomes.

  • Protecting Groups: Protecting other acidic protons can direct the fluorination to the desired position.

  • Directed Fluorination: In some cases, directing groups can be used to achieve regioselectivity through chelation control with a metal catalyst.

Q4: Can I use nucleophilic fluorination for the α-fluorination of carbonyls?

A4: While electrophilic fluorination is more common for this transformation, recent methods have been developed for the α-fluorination of amides using nucleophilic fluorinating agents via a polarity reversal strategy.[11] This approach avoids the direct formation of an enolate. For many other carbonyl compounds, direct nucleophilic substitution at the α-position is challenging due to the need to displace a leaving group.

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Organocatalytic Enantioselective α-Fluorination of Aldehydes

This protocol is adapted from the work of MacMillan and co-workers on the enantioselective α-fluorination of aldehydes using an imidazolidinone catalyst.[12]

Step-by-Step Methodology:

  • To a solution of the aldehyde (0.5 mmol) in the chosen solvent (2.0 mL) at the desired temperature (e.g., -10 °C), add the chiral imidazolidinone catalyst (e.g., 20 mol%).

  • Stir the mixture for 5-10 minutes to allow for the formation of the enamine intermediate.

  • Add N-fluorobenzenesulfonimide (NFSI) (0.6 mmol, 1.2 equivalents) in one portion.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction can be quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the α-fluoro aldehyde.

Optimization of Reaction Parameters for α-Fluorination of Cyclohexylacetaldehyde [9]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Conversion (%)ee (%)
120THF2389198
220Acetone2388997
320Dioxane-10259598
410Dioxane489798
55Dioxane4259598
62.5Dioxane4489198

Data synthesized from information presented in the cited literature.

Protocol 2: α-Fluorination of a β-Ketoester with Selectfluor®

This protocol provides a general guideline for the mono-fluorination of an active methylene compound.

Step-by-Step Methodology:

  • Dissolve the β-ketoester (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) in a round-bottom flask.

  • Add a mild base (e.g., NaHCO₃, 1.2 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Selectfluor® (0.95 mmol, 0.95 equivalents) portion-wise over 10-15 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the α-fluoro-β-ketoester.

Section 4: Visualizing Reaction Mechanisms and Workflows

Diagram 1: Catalytic Cycle for Enamine-Mediated α-Fluorination

G cluster_cycle Catalytic Cycle Aldehyde Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine + Catalyst - H₂O Catalyst Chiral Amine Catalyst Fluorinated_Iminium Fluorinated Iminium Ion Enamine->Fluorinated_Iminium + NFSI Byproduct Benzenesulfonimide Fluorinated_Iminium->Catalyst - Catalyst Product α-Fluoro Aldehyde Fluorinated_Iminium->Product + H₂O Water H₂O NFSI NFSI

Caption: Organocatalytic cycle for the enantioselective α-fluorination of aldehydes.

Diagram 2: Troubleshooting Workflow for Low Yield in α-Fluorination

G Start Low Yield in α-Fluorination Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Check_Solvent Solvent Compatibility? Check_Conditions->Check_Solvent Check_Temp Optimize Temperature? Check_Solvent->Check_Temp Yes Optimize Systematic Optimization Check_Solvent->Optimize No Check_Base Correct Base? Check_Temp->Check_Base Yes Check_Temp->Optimize No Check_Base->Optimize No Success Improved Yield Check_Base->Success Yes Optimize->Success

Caption: Decision tree for troubleshooting low yield in α-fluorination reactions.

References

  • Beeson, T. D., et al. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. [Link]

  • Burkart, M. D., et al. (2000). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 65(24), 8299–8310. [Link]

  • Neubauer, T. B., et al. (2018). Nucleophilic (Radio)Fluorination of α-Diazocarbonyl Compounds Enabled by Copper-Catalyzed H–F Insertion. Journal of the American Chemical Society, 140(12), 4376–4380. [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). Specific Solvent Issues with Fluorination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Reddit. (2025). Help on tricky electrophilic fluorination. r/Chempros. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. [Link]

  • MDPI. (2022). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. Molecules, 27(21), 7268. [Link]

  • Rozen, S., & Mishani, E. (1993). Fluorination of α,β-unsaturated carbonyl compounds using elemental fluorine. The Journal of Organic Chemistry, 58(11), 2897–2901. [Link]

  • Royal Society of Chemistry. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(24), 14234–14253. [Link]

  • Wiley. (2018). Strategies Towards Challenging Fluorination Reactions. C‐H and C‐X Bond Functionalization: Transition Metal Mediation. [Link]

  • Chinese Chemical Society. (2020). Nitromethane-the secret of electrophilic fluorination reagent activation. CCS Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. [Link]

  • ResearchGate. (2024). Role of Selectfluor® in the reported fluorination reaction. [Link]

  • Macmillan Group. (n.d.). Enantioselective Organocatalytic r-Fluorination of Aldehydes. [Link]

  • Royal Society of Chemistry. (2016). Fluorination Approaches. Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • ACS Publications. (2015). Nucleofugality and Nucleophilicity of Fluoride in Protic Solvents. The Journal of Organic Chemistry, 80(15), 7656–7667. [Link]

  • ChemRxiv. (2021). Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. [Link]

  • Royal Society of Chemistry. (2015). Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. Organic & Biomolecular Chemistry, 14(1), 136-139. [Link]

  • Macmillan Group - Princeton University. (2019). Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. [Link]

  • Springer Nature. (2019). α-Fluorination of carbonyls using nucleophilic fluorine. Nature Research Chemistry Community. [Link]

  • Juniper Publishers. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. Organic & Medicinal Chemistry International Journal, 4(2). [Link]

  • Google Patents. (2001).
  • Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry. [Link]

  • MDPI. (2021). Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. Liquids, 1(3), 168-183. [Link]

  • ACS Publications. (2022). Selectfluor and TBAX (Cl, Br) Mediated Oxidative Chlorination and Bromination of Olefins. Organic Letters, 24(39), 7171–7175. [Link]

  • MDPI. (2023). Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. Pharmaceuticals, 16(11), 1599. [Link]

  • Wiley Online Library. (2009). Stereoselective Synthesis of α,α‐Chlorofluoro Carbonyl Compounds Leading to the Construction of Fluorinated Chiral Quaternary Carbon Centers. Angewandte Chemie International Edition, 48(40), 7424-7427. [Link]

Sources

Troubleshooting

stability issues of 2-Fluoro-1-phenylpropan-1-one during storage

Welcome to the technical support center for 2-Fluoro-1-phenylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-1-phenylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter with 2-Fluoro-1-phenylpropan-1-one, providing potential causes and actionable solutions.

Issue 1: Loss of Purity or Appearance of Unknown Peaks in QC Analysis (e.g., HPLC, GC-MS)

Potential Cause: Chemical degradation of 2-Fluoro-1-phenylpropan-1-one due to improper storage conditions. The α-fluoroketone functional group can be susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic conditions.

Troubleshooting Steps:

  • Immediate Purity Re-assessment:

    • Perform a fresh quantitative analysis (e.g., qNMR, HPLC with a calibrated standard) to confirm the extent of degradation.

    • Utilize High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurities.[1][2][3][4] Common degradation pathways for similar ketones suggest potential products arising from hydrolysis or oxidation.

  • Review Storage Conditions:

    • Temperature: Confirm that the compound has been stored at the recommended temperature, typically in a refrigerator at 2-8°C or a freezer at -20°C for long-term storage. Higher temperatures can accelerate degradation reactions.[5][6]

    • Moisture/Humidity: Assess the integrity of the container seal. Exposure to atmospheric moisture can lead to hydrolysis of the α-fluoroketone. Storage in a desiccator or with a desiccant is recommended, especially for opened containers.[5][7]

    • Light Exposure: Aromatic ketones can be susceptible to photodegradation.[8][9][10] Ensure the compound is stored in an amber vial or otherwise protected from light.

  • pH Environment:

    • Consider any potential exposure to acidic or basic residues in the storage container or from repeated handling with improperly cleaned spatulas.

Preventive Measures:

  • Always store 2-Fluoro-1-phenylpropan-1-one in a tightly sealed, inert container (e.g., amber glass vial with a PTFE-lined cap). Fluorinated containers can also be an excellent choice for storing fluorinated compounds.[11]

  • For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen.

  • Aliquot the material into smaller, single-use vials to minimize repeated opening and exposure of the bulk stock to the atmosphere.

Issue 2: Inconsistent Experimental Results or Reduced Reactivity

Potential Cause: The presence of degradation products that may interfere with the intended reaction or a lower-than-expected concentration of the active compound due to degradation.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Verify Purity of Starting Material (HPLC, NMR) A->B C Purity Acceptable? B->C D Investigate Other Experimental Parameters (Reagents, Solvents, etc.) C->D Yes E Repurify Material (e.g., Column Chromatography) C->E No G Review Storage and Handling Procedures D->G F Re-run Experiment with Purified Material E->F F->G

Caption: Workflow for troubleshooting inconsistent experimental results.

Step-by-Step Protocol for Purity Verification:

  • Sample Preparation: Accurately weigh a sample of your stored 2-Fluoro-1-phenylpropan-1-one and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis or a mobile phase compatible solvent for HPLC analysis.

  • ¹H and ¹⁹F NMR Analysis:

    • Acquire a ¹H NMR spectrum to check for the appearance of new signals or changes in the integration of characteristic peaks.

    • Acquire a ¹⁹F NMR spectrum. A single peak corresponding to the fluorine atom should be observed. The presence of multiple fluorine signals may indicate degradation or the presence of fluorinated impurities.

  • HPLC-UV/MS Analysis:

    • Develop a suitable HPLC method (e.g., reversed-phase C18 column with a water/acetonitrile gradient).

    • Monitor the elution profile at a relevant UV wavelength.

    • Couple the HPLC to a mass spectrometer to obtain mass information for the main peak and any impurity peaks.

Data Interpretation:

Analytical TechniqueExpected Result for Pure CompoundIndication of Degradation
¹H NMR Clean spectrum with expected chemical shifts and integrations.Appearance of new peaks, broadening of signals, or changes in integration ratios.
¹⁹F NMR A single, sharp peak.Multiple peaks, indicating different fluorine environments.
HPLC-UV A single major peak with >98% purity.Appearance of pre- or post-eluting peaks.
LC-MS A parent ion corresponding to the mass of the compound.Presence of ions corresponding to potential degradation products (e.g., hydrolysis product).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-Fluoro-1-phenylpropan-1-one?

cluster_0 Hydrolysis Degradation Pathway A 2-Fluoro-1-phenylpropan-1-one B 2-Hydroxy-1-phenylpropan-1-one A->B + H₂O - HF C H₂O (Moisture)

Caption: Postulated hydrolysis degradation pathway.

Q2: How does temperature affect the stability of 2-Fluoro-1-phenylpropan-1-one?

As with most chemical compounds, higher temperatures increase the rate of degradation. For ketones, elevated temperatures can promote various reactions, including enolization and subsequent degradation pathways. It is crucial to store 2-Fluoro-1-phenylpropan-1-one at reduced temperatures (2-8°C for short-term and -20°C for long-term) to minimize thermal degradation.[5][6]

Q3: Is 2-Fluoro-1-phenylpropan-1-one sensitive to light?

Yes, aromatic ketones, in general, can be sensitive to light, particularly UV radiation.[8][9][10] Photons can provide the energy to promote the molecule to an excited state, leading to various photochemical reactions, including photoreduction. Therefore, it is essential to store the compound in light-protecting containers, such as amber glass vials.

Q4: What are the recommended storage containers for 2-Fluoro-1-phenylpropan-1-one?

The ideal storage container should be chemically inert and provide a barrier against moisture and light. Recommended options include:

  • Amber Glass Vials with PTFE-lined Caps: Glass is generally inert, amber color protects from light, and the PTFE liner provides a tight seal and is resistant to a wide range of chemicals.

  • Fluorinated High-Density Polyethylene (HDPE) Containers: These containers have a fluorinated surface that acts as a barrier to prevent chemical permeation and degradation, making them suitable for storing fluorinated compounds.[11]

Q5: What are some incompatible materials to avoid storing with 2-Fluoro-1-phenylpropan-1-one?

To prevent potentially hazardous reactions, avoid storing 2-Fluoro-1-phenylpropan-1-one with the following:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

  • Strong Bases: Can promote enolization and subsequent degradation or condensation reactions.

  • Strong Acids: Can catalyze hydrolysis and other degradation pathways.

It is always best practice to consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials and to store chemicals in designated and segregated areas.[12][13][14]

Q6: How can I perform a forced degradation study on 2-Fluoro-1-phenylpropan-1-one to understand its stability better?

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[15][16][17][18][19] A typical forced degradation study would involve exposing the compound to the following conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis of the C-F bond
Base Hydrolysis 0.1 M NaOH at room temperature for 2-4 hoursHydrolysis, enolization, and potential condensation
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the ketone or other parts of the molecule
Thermal Degradation 80°C for 48 hours (in solid state)Thermal decomposition
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photoreduction or rearrangement

After exposure, the samples should be analyzed by a stability-indicating method, such as HPLC-UV/MS, to identify and quantify the degradation products.

References

  • The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ResearchGate. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society. [Link]

  • Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol. ResearchGate. [Link]

  • Chemical Compatibility by Container Resin. CP Lab Safety. [Link]

  • Stability of ketone bodies in serum in dependence on storage time and storage temperature. PubMed. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Chemical Incompatibility Guide. Stanford Environmental Health & Safety. [Link]

  • The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. White Rose Research Online. [Link]

  • Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • CHEMICAL STORAGE FACT SHEET. University of Waterloo. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • The Dark Side of Fluorine. PMC - NIH. [Link]

  • Synthesis of α‐Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates. ResearchGate. [Link]

  • Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. Request PDF. [Link]

  • Ketamine Stability over Six Months of Exposure to Moderate and High Temperature Environments. PubMed. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. ACP. [Link]

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. NIH. [Link]

  • Reactivity of aldehyde (formaldehyde or acetaldehyde) or ketone... ResearchGate. [Link]

  • Preparation of two 1-phenyl-chlorofluoropropenes. Sci-Hub. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. [Link]

  • Top 5 Factors Affecting Chemical Stability. [Link]

  • Storage cabinets v1.1 01 03 24. [Link]

  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage? [Link]

  • Kinetics of base hydrolysis of α-amino-acid esters in mixed-ligand complexes with [glycylglycinato(2–)] copper(II). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • Title Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. CORE. [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews - ACS Publications. [Link]

  • Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. MDPI. [Link]

  • propiophenone, 93-55-0. The Good Scents Company. [Link]

  • Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Informatics Journals. [Link]

  • Effect of relative humidity and temperature on moisture sorption and stability of sodium bicarbonate powder. [Link]

  • What are Fluorinated Containers for storing chemicals?. U-Pack. [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry. BG. [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... [Link]

  • Identifying and preventing degradation in flavin mononucleotide-based redox flow batteries via NMR and EPR spectroscopy. PMC - NIH. [Link]

Sources

Optimization

Technical Support Center: Friedel-Crafts Acylation for Propiophenone Synthesis

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of propiophenone via Friedel-Crafts acylation. It provides in-depth troubleshooting advice, answers to frequ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of propiophenone via Friedel-Crafts acylation. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this reaction, particularly the formation of unwanted byproducts. Our approach is grounded in mechanistic principles to empower you with the understanding needed to optimize your experimental outcomes.

Introduction: The Challenge of Selectivity

The Friedel-Crafts acylation of benzene with propionyl chloride or propanoic anhydride is a cornerstone reaction for the synthesis of propiophenone. While seemingly straightforward, achieving high yield and purity can be hampered by the formation of various byproducts. This guide will dissect the origins of these impurities and provide actionable strategies to minimize their formation, ensuring a successful and reproducible synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yielded a mixture of products. What are the likely byproducts in the synthesis of propiophenone?

The most common byproducts in this reaction are diacylated benzenes and, occasionally, an isomeric ketone.

  • Diacylated Benzenes: The primary byproducts are 1,3-dipropionylbenzene, with smaller amounts of 1,2-dipropionylbenzene and 1,4-dipropionylbenzene.

  • Isobutyrophenone: The formation of this isomeric ketone can occur, and it is particularly problematic due to its similar boiling point to propiophenone, making separation by distillation challenging[1][2].

Q2: What is the mechanism behind the formation of diacylated byproducts?

Although the propionyl group is deactivating, forcing conditions (e.g., high temperature, long reaction times, or an excess of the acylating agent) can lead to a second acylation. The initial propionyl group directs the second acylation primarily to the meta position.

Mechanism of Diacylation:

The propionyl group is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution[3][4][5]. This deactivation is most pronounced at the ortho and para positions due to resonance effects, making the meta position the most favorable site for a subsequent electrophilic attack[6][7].

Diacylation_Mechanism

Q3: My reaction mixture turned dark brown or black. What causes this, and how can I prevent it?

A dark reaction mixture often indicates the formation of polymeric or charred materials. This can be caused by:

  • High Reaction Temperatures: Excessive heat can promote side reactions and decomposition of reagents and products.

  • Impurities in Reagents: Wet reagents or solvents can lead to uncontrolled side reactions. The Lewis acid catalyst, in particular, is highly sensitive to moisture.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long can increase the likelihood of byproduct formation and degradation.

Solution: Maintain a controlled temperature throughout the reaction, use anhydrous reagents and solvents, and monitor the reaction progress to determine the optimal reaction time.

Q4: My yield of propiophenone is consistently low. What are the potential causes and solutions?

Low yields can stem from several factors. The following troubleshooting table outlines common issues and their remedies.

Potential Cause Explanation Recommended Solution
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and will be deactivated by water.Use freshly opened, high-purity, anhydrous AlCl₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst The propiophenone product forms a complex with the Lewis acid, effectively removing it from the catalytic cycle. A stoichiometric amount of the catalyst is therefore required.[8]Use at least one molar equivalent of AlCl₃ for each mole of the acylating agent.
Suboptimal Temperature The reaction may not have sufficient energy to proceed, or excessive heat may be causing degradation.Start the reaction at a low temperature (0-5 °C) during the addition of reagents, then allow it to warm to room temperature or heat gently (e.g., to 50-60 °C) to drive the reaction to completion.
Inefficient Quenching and Work-up The product-catalyst complex must be hydrolyzed to liberate the propiophenone. Improper work-up can lead to product loss.Quench the reaction by slowly adding it to ice-cold dilute HCl. This will hydrolyze the complex and dissolve the aluminum salts in the aqueous layer.

Experimental Protocols

Protocol 1: Synthesis of Propiophenone with Minimized Byproduct Formation

This protocol is designed to maximize the yield of propiophenone while minimizing the formation of diacylated and isomeric byproducts.

Materials:

  • Anhydrous Benzene

  • Propionyl Chloride (or Propanoic Anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) (optional, as solvent)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Maintain a dry, inert atmosphere using nitrogen or argon.

  • Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous benzene (which also serves as the solvent). Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: Add propionyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred benzene/AlCl₃ mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or GC-MS if possible.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

Synthesis_Workflow

Protocol 2: Purification of Propiophenone

The crude product from the synthesis will likely contain unreacted starting materials and the byproducts discussed. Vacuum distillation is the most common method for purification.

Procedure:

  • Setup: Assemble a fractional distillation apparatus for vacuum distillation.

  • Distillation: Heat the crude product under reduced pressure. Collect the fractions that distill at the appropriate boiling point for propiophenone (approximately 104-106 °C at 15 mmHg).

  • Analysis: Analyze the collected fractions by GC-MS or NMR to confirm their purity.

Note on Isobutyrophenone: If isobutyrophenone is present, fractional distillation may not be sufficient for complete separation. In such cases, preparative chromatography (e.g., flash column chromatography on silica gel) may be necessary.

Mechanistic Insights into Byproduct Formation

A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.

Byproduct_Formation

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Olah, G. A. (1965).
  • Pearson, D. E., & Buehler, C. A. (1974). The Friedel-Crafts Acylation Reaction. Synthesis, 1974(10), 533-542.
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • US Patent 4,172,097A, "Production of propiophenone," issued October 23, 1979.
  • European Patent EP0008464A1, "Production of propiophenone," issued March 5, 1980.

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity of Substrates in Fluorination Reactions

Welcome to the technical support center for fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with low-reactivity substrates in their...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with low-reactivity substrates in their fluorination experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate these complex transformations, grounded in mechanistic insights and field-proven protocols.

Part 1: Troubleshooting Guide for Low-Reactivity Substrates

This section addresses specific experimental issues with low-yield or failed fluorination reactions, providing a systematic approach to identifying the root cause and implementing effective solutions.

Scenario 1: Poor Conversion in Nucleophilic Aromatic Substitution (SNA r) Fluorination of Electron-Deficient Arenes

Problem: You are attempting a nucleophilic fluorination of an electron-deficient aryl chloride or nitroarene using a standard fluoride source like KF or CsF, but you observe low conversion to the desired aryl fluoride, with the starting material remaining largely unreacted.

Potential Causes & Solutions:

  • Insufficient Fluoride Nucleophilicity: The fluoride anion's high charge density leads to strong solvation and hydrogen bonding, which significantly dampens its nucleophilicity.[1] Inadequate drying of the fluoride salt can be a major contributor to low reactivity.[2]

    • Solution Protocol: Rigorous Drying of Fluoride Salts

      • Place the fluoride salt (e.g., CsF or KF) in a flask and heat it to 150-200 °C under high vacuum for several hours.

      • Alternatively, for KF, spray-drying or azeotropic removal of water with toluene can be employed.

      • Use of phase-transfer catalysts (e.g., quaternary ammonium or phosphonium salts) can also help deliver a more "naked," and thus more nucleophilic, fluoride ion to the reaction center.

  • Poor Solubility of Fluoride Salts: Simple alkali metal fluorides have low solubility in many organic solvents, limiting their availability in the reaction mixture.

    • Solution: Employ more soluble fluoride sources or additives.

      • Tetrabutylammonium fluoride (TBAF): While effective, anhydrous TBAF is highly basic and can cause side reactions. Using its hydrated form, TBAF(tBuOH)4, can mitigate some of these issues.[3]

      • [IPrH][F(HF)2]: This ionic liquid-based reagent offers high stability and can be effective for a range of substrates, including those with various leaving groups.[4] Microwave-assisted activation can further enhance reaction rates with this reagent.[4]

  • High Activation Energy of C-X Bond Cleavage: For less activated substrates (e.g., aryl chlorides), the energy barrier for the initial nucleophilic attack and displacement of the leaving group can be prohibitively high.

    • Solution: Transition Metal Catalysis

      • Palladium-Catalyzed Fluorination: Buchwald's development of palladium-catalyzed fluorination of aryl (pseudo)halides allows for the use of simple fluoride salts under milder conditions than traditional SNAr.[1][5] This approach is effective for aryl triflates, iodides, and bromides.[1] However, a potential drawback is the formation of constitutional isomers in some cases due to the basicity of the fluoride salts.[1][2]

      • Copper-Catalyzed Fluorination: Copper-based systems can also facilitate nucleophilic fluorination. For instance, unsymmetrical diaryliodonium salts can be fluorinated using catalytic copper and KF at milder temperatures (e.g., 60 °C) compared to reactions with aryl halides.[1]

Scenario 2: Failure to Fluorinate Sterically Hindered or Electron-Rich Arenes

Problem: Your substrate is an electron-rich arene or contains bulky ortho-substituents, making it unreactive towards both nucleophilic and classical electrophilic fluorination methods.

Potential Causes & Solutions:

  • Low Electrophilicity/Nucleophilicity of the Arene: Electron-donating groups deactivate the ring towards nucleophilic attack and may not sufficiently activate it for traditional electrophilic substitution. Steric hindrance can physically block the approach of the fluorinating agent.

    • Solution: Pre-functionalization and Cross-Coupling

      • Convert the arene into a more reactive intermediate, such as an organometallic species.

      • Arylstannanes: These can be fluorinated using an electrophilic fluorine source like Selectfluor® in the presence of a silver catalyst (e.g., Ag₂O).[1][5] While effective for complex molecules, the toxicity of tin reagents is a significant drawback.[2][5]

      • Arylboronic Acids/Esters: These are generally less toxic alternatives to stannanes. Palladium-catalyzed electrophilic fluorination using Selectfluor® is a viable method, though it may not be effective for heterocycles and can produce isomers with electron-poor substrates.[1][5][6]

      • Grignard Reagents: While their basicity limits functional group tolerance, Grignard reagents can be fluorinated electrophilically and are particularly useful for synthesizing fluorinated heterocycles.[1]

  • Inert C-H Bonds: Direct fluorination of C-H bonds is challenging due to their high bond dissociation energy and the lack of a suitable handle for reactivity.

    • Solution: Directed C-H Activation/Fluorination

      • Introduce a directing group onto your substrate that can coordinate to a transition metal catalyst (commonly palladium), bringing the catalyst into proximity with a specific C-H bond for activation and subsequent fluorination.[2][3][7]

      • Various directing groups, including imines and oximes, have been successfully used to achieve site-selective C(sp³)–H and C(sp²)–H fluorination with electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI).[3] This strategy has been applied to complex natural products.[3]

Scenario 3: Unsuccessful Fluorination of Unactivated Aliphatic C-H Bonds

Problem: You need to install a fluorine atom at an unactivated C(sp³)–H bond in a complex molecule, but the substrate lacks a functional group handle for activation.

Potential Causes & Solutions:

  • High C-H Bond Strength and Lack of Selectivity: Aliphatic C-H bonds are strong and often numerous within a molecule, leading to challenges in both reactivity and regioselectivity.

    • Solution 1: Photoredox Catalysis

      • Visible-light photoredox catalysis can generate highly reactive radical species under mild conditions, enabling the activation of strong C-H bonds.[8][9][10]

      • Mechanism Overview: A photocatalyst, upon light absorption, initiates a single-electron transfer (SET) process to generate a radical intermediate from a suitable precursor.[11] This radical can then abstract a hydrogen atom from the substrate, creating a carbon-centered radical that is subsequently trapped by a fluorine source.

      • Typical Protocol:

        • Substrate (e.g., alkyl bromide)

        • Fluorine source (e.g., NFSI)[8]

        • Photosensitizer (e.g., benzophenone, decatungstate anion)[8][9]

        • Radical precursor (e.g., (TMS)₃SiOH)[8]

        • Base (e.g., K₃PO₄)

        • Solvent (e.g., MeCN/H₂O)

        • Irradiation with visible light (e.g., blue LEDs)[8]

      • This approach shows excellent functional group tolerance, even for substrates with alcohols, phenols, and aldehydes.[8][9]

    • Solution 2: Enzymatic Fluorination

      • For highly selective fluorination, enzymatic catalysis is a powerful, albeit specialized, option. Fluorinases are the only known enzymes capable of catalyzing C-F bond formation.[12]

      • Approach: While the natural substrate scope of fluorinases is narrow, protein engineering and directed evolution can be used to adapt these enzymes for non-native substrates.[13][14][15] This chemo-enzymatic strategy often involves an initial P450-catalyzed hydroxylation of the unactivated C-H bond, followed by a chemical deoxofluorination step.[16]

      • Advantages: Unparalleled selectivity and environmentally benign conditions.

      • Limitations: Requires specialized expertise in biocatalysis; enzyme availability and stability can be challenges.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between electrophilic and nucleophilic fluorination?

A: The key difference lies in the nature of the fluorine source and the substrate.

  • Nucleophilic Fluorination: Employs a fluoride anion (F⁻), a nucleophile, to attack an electron-deficient center (e.g., a carbon atom with a good leaving group or an electron-poor aromatic ring). This is often challenging due to the low nucleophilicity of solvated fluoride.[1][17]

  • Electrophilic Fluorination: Uses a reagent where the fluorine atom is electron-deficient (formally "F⁺") and is attacked by a carbon-centered nucleophile (e.g., an enolate, an organometallic reagent, or an electron-rich arene).[18] Reagents like Selectfluor® and NFSI contain a polarized N-F bond, making the fluorine atom electrophilic.[18]

Q2: My substrate is sensitive to basic conditions. Which fluorination methods should I consider?

A: If your substrate is base-sensitive, you should avoid methods that use strongly basic fluoride sources like anhydrous TBAF or spray-dried KF. Consider these alternatives:

  • Electrophilic Fluorination: Reagents like Selectfluor® or NFSI are generally used under neutral or mildly acidic conditions.[1][8]

  • Deoxyfluorination of Alcohols: Reagents like PhenoFluor can convert alcohols to fluorides under relatively mild conditions.[5]

  • Photoredox-Catalyzed Methods: These reactions often proceed under neutral conditions and are known for their broad functional group tolerance.[8][9]

Q3: What role do fluorinated solvents like TFE or HFIP play in C-H activation reactions?

A: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can act as more than just solvents. Their ability to form strong hydrogen bonds can stabilize reactive intermediates and lower the activation energy for key steps like hydrogen atom abstraction.[19] This can lead to enhanced reactivity and, in some cases, altered selectivity in C-H functionalization reactions.[19]

Q4: When should I choose a palladium catalyst versus a copper catalyst for nucleophilic fluorination?

A: The choice often depends on the substrate and desired reaction conditions.

  • Palladium catalysts are well-established for the fluorination of aryl bromides, iodides, and triflates and have seen significant development in ligand design to improve efficiency.[1][2] They can be a good first choice for these common starting materials.

  • Copper catalysts can be advantageous for specific substrates like diaryliodonium salts, often allowing for milder reaction temperatures.[1] They are also used for fluorinating aryl bromides, sometimes requiring a directing group on the substrate.[1]

Q5: What are the main safety concerns with common fluorinating agents?

A: Safety is paramount in fluorination chemistry.

  • Elemental Fluorine (F₂): Extremely toxic, corrosive, and reactive. Its use requires specialized equipment and expertise.

  • HF and its complexes (e.g., Olah's reagent): Highly corrosive and toxic. Contact can cause severe burns that may not be immediately painful but can result in deep tissue damage.

  • Deoxofluorinating agents (e.g., DAST): Can be thermally unstable and potentially explosive, especially at elevated temperatures. They are also moisture-sensitive.

  • N-F Reagents (e.g., Selectfluor®, NFSI): Are generally considered safer, bench-stable solids.[1][18] However, they are strong oxidizing agents and should be handled with care.

Data & Protocols
Table 1: Comparison of Common Electrophilic Fluorinating Reagents
ReagentAcronymStructureKey Features & Applications
Selectfluor® F-TEDA-BF₄Cationic N-F reagentBench-stable, highly reactive, broad substrate scope for fluorinating enolates, arenes, and organometallics.[1][18]
N-Fluorobenzenesulfonimide NFSINeutral N-F reagentBench-stable solid, commonly used in transition-metal-catalyzed and photoredox C-H fluorination.[3][8][18]
N-Fluoro-o-benzenedisulfonimide NFOBSNeutral N-F reagentEffective for fluorinating carbanions and organometallic species.[18]
Experimental Workflow: General Protocol for Photocatalytic C(sp³)–H Fluorination

This protocol is a representative example for activating unactivated C-H bonds.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add substrate, photocatalyst, and NFSI to a reaction vessel. prep2 2. Add solvent and any necessary additives (e.g., base, H-atom donor). prep1->prep2 prep3 3. Degas the solution (e.g., sparge with N₂ or Ar). prep2->prep3 react1 4. Irradiate the mixture with visible light (e.g., blue LEDs) at a controlled temperature. prep3->react1 Seal vessel react2 5. Monitor reaction progress by TLC, GC, or LC-MS. react1->react2 workup1 6. Quench the reaction (if necessary). react2->workup1 Upon completion workup2 7. Perform aqueous workup to remove salts and water-soluble components. workup1->workup2 workup3 8. Purify the crude product by column chromatography. workup2->workup3

Caption: General workflow for a photocatalytic C-H fluorination experiment.

Logical Relationship: Decision Tree for Method Selection

This diagram helps in choosing a suitable fluorination strategy based on substrate properties.

G Start Start: Substrate for Fluorination SubstrateType What is the nature of the C-F bond to be formed? Start->SubstrateType Aryl Aryl C-F SubstrateType->Aryl Aromatic Aliphatic Aliphatic C-F SubstrateType->Aliphatic Aliphatic ArylActivation Is the arene electron-deficient? Aryl->ArylActivation AliphaticType What is the nature of the aliphatic C-H/C-X bond? Aliphatic->AliphaticType SNAr Consider Nucleophilic Aromatic Substitution (SNAr) with activated fluoride source. ArylActivation->SNAr Yes CrossCoupling Consider Cross-Coupling: 1. Convert to Boronic Acid/Ester 2. Electrophilic Fluorination (Pd-cat.) ArylActivation->CrossCoupling No (e-rich/neutral) ActivatedAliphatic Activated C-X (e.g., C-OH, C-Br) AliphaticType->ActivatedAliphatic Functionalized UnactivatedAliphatic Unactivated C-H AliphaticType->UnactivatedAliphatic Unfunctionalized Deoxy Deoxyfluorination (e.g., PhenoFluor) or Nucleophilic Substitution. ActivatedAliphatic->Deoxy Radical Consider Radical Methods: - Photoredox Catalysis - Enzymatic/Chemo-enzymatic UnactivatedAliphatic->Radical

Caption: Decision tree for selecting a fluorination strategy.

References
  • Campbell, M. G., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(3), 474–480. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(15), 5894. [Link]

  • Kuhar, A., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 87(9), 6096–6107. [Link]

  • Singh, A., et al. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry. [Link]

  • New Opportunities to Access Fluorinated Molecules Using Organophotoredox Catalysis via C(sp3)–F Bond Cleavage. JACS Au, 2(1), 53-70. [Link]

  • Campbell, M. G., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. ACS Publications. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. (2013). Pharmaceutical Technology, 37(10). [Link]

  • Fluorination Strategies. The Britton Group, Simon Fraser University. [Link]

  • Unveiling the molecular basis of selective fluorination of SAM-dependent fluorinases. (2025). Royal Society of Chemistry. [Link]

  • A Nonconventional Archaeal Fluorinase Identified by In Silico Mining for Enhanced Fluorine Biocatalysis. ACS Catalysis, 11(1), 187-195. [Link]

  • Electrophilic fluorination. Wikipedia. [Link]

  • Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers. Chemical Science, 12(10), 3569-3576. [Link]

  • Chen, G., et al. (2015). Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. Organic Letters, 17(16), 4152–4155. [Link]

  • The Fluorination of C-H Bonds: Developments and Perspectives. (2019). Angewandte Chemie International Edition, 58(43), 15202-15224. [Link]

  • Non-Native Site-Selective Enzyme Catalysis. (2012). ACS Catalysis, 2(8), 1612-1632. [Link]

  • Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)–H Oxidations. Inorganic Chemistry. [Link]

  • Directed Evolution of a Fluorinase for Improved Fluorination Efficiency with a Non-native Substrate. Angewandte Chemie International Edition, 55(46), 14277-14280. [Link]

  • Chemo-enzymatic fluorination of unactivated organic compounds. (2009). Nature Chemical Biology, 5(1), 26-28. [Link]

Sources

Optimization

Technical Support Center: Catalyst Deactivation in Fluorination Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in fluorination chemistry. This guide is designed to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in fluorination chemistry. This guide is designed to provide practical, field-proven insights into one of the most common challenges in this domain: catalyst deactivation. My objective is to move beyond simple procedural lists and offer a deeper understanding of the causal relationships between your experimental choices and catalyst performance. Here, you will find troubleshooting guides, in-depth FAQs, and actionable protocols to diagnose, prevent, and even reverse catalyst deactivation, ensuring the integrity and success of your synthetic endeavors.

Section 1: Troubleshooting Guide - First Response to Common Issues

This section is formatted to address the immediate problems you might be facing at the bench.

Q1: My fluorination reaction has stalled or shows significantly lower conversion than expected. How can I determine if catalyst deactivation is the culprit?

A: A stalled reaction is a classic symptom of catalyst deactivation. To diagnose this, consider the following:

  • Kinetics Monitoring: If you are monitoring the reaction progress over time (e.g., by UPLC or GC), a sharp drop in the reaction rate after an initial period of activity, rather than a gradual decrease due to substrate consumption, points towards catalyst deactivation.

  • Catalyst Addition Test: In a stalled reaction, add a fresh batch of the catalyst. If the reaction restarts and proceeds, it strongly implies the initial catalyst lost its activity.

  • Visual Inspection: For heterogeneous catalysts, look for changes in color or texture. The formation of black particulates can indicate coking. For homogeneous catalysts, precipitation or color changes in the solution may suggest catalyst decomposition or aggregation.

  • Control Experiment: Rerun the reaction with a fresh, trusted batch of catalyst and newly purified reagents and solvents. If this "gold standard" experiment works, it isolates the problem to the components of the failed reaction, with the catalyst being a primary suspect.

Q2: I'm observing the formation of new, unexpected byproducts, and my desired product selectivity has decreased. Is this related to catalyst deactivation?

A: Yes, a loss of selectivity is a subtle but critical indicator of catalyst deactivation. The active sites of a catalyst are precisely tuned for a specific transformation. When these sites are altered or blocked, less selective catalytic pathways or non-catalytic background reactions can begin to dominate.

  • Causality: Deactivation mechanisms like partial poisoning or structural changes can create new types of active sites that catalyze different reactions. For instance, the formation of metal nanoparticles due to ligand degradation might catalyze decomposition or dimerization of your substrate.

  • Example: In reactions using nucleophilic fluoride, if the catalyst's ability to deliver fluoride is compromised, the basic nature of the fluoride source (e.g., KF, CsF) might instead promote elimination reactions, leading to olefin byproducts.[1]

Q3: My catalyst, which was effective in previous runs, is now completely inactive on a new batch of substrate. What should I investigate first?

A: When a reliable catalyst suddenly fails, the most likely cause is the introduction of a catalyst poison from a new source.

  • Substrate Purity: The new batch of substrate is the primary suspect. Analyze it for impurities that could act as poisons. Common culprits include residual amines, water, sulfur compounds, or coordinating functional groups (like pyridine) that were not present in previous batches.[2]

  • Solvent and Reagent Purity: Re-verify the purity of your fluorinating agent and the dryness of your solvent. A newly opened bottle of solvent or reagent may have absorbed atmospheric moisture. Water can hydrolyze sensitive metal-fluoride or metal-ligand bonds, deactivating the catalyst.[3]

  • Inert Atmosphere Integrity: Check your inert gas setup (e.g., Schlenk line, glovebox). An oxygen or moisture leak can rapidly deactivate many air-sensitive transition-metal catalysts.

Section 2: Deep Dive - Understanding the Mechanisms of Deactivation (FAQs)

This section provides detailed explanations of the fundamental processes that lead to catalyst deactivation in fluorination reactions.

Q4: What is "catalyst poisoning" in fluorination, and what are the most common poisons?

A: Catalyst poisoning refers to the strong chemisorption of a chemical species onto the active sites of the catalyst, rendering them inactive. This binding is often irreversible under the reaction conditions.

  • Mechanism: Poisons are typically Lewis bases that coordinate strongly to the metal center of a transition-metal catalyst, blocking the site where the substrate or fluorinating agent needs to bind.[4]

  • Common Poisons in Fluorination:

    • Lewis Basic Functional Groups: Substrates or impurities containing pyridine, thiols, or phosphines can irreversibly bind to the catalyst's metal center.[2]

    • Water: Can lead to the formation of stable metal-hydroxo species that are catalytically inactive. This is a significant challenge in reactions aiming to form metal-fluoride bonds.[3]

    • Byproducts: The reaction product or byproducts can sometimes act as inhibitors or poisons. For example, if HF is generated, it can alter the catalyst's structure or protonate organocatalysts.

Q5: My reaction mixture has turned dark, and I've recovered my heterogeneous catalyst as a black powder. What is coking/fouling?

A: Coking, or fouling, is the physical deposition of carbonaceous materials or polymeric residues on the catalyst surface. These deposits physically block the active sites and the pores of heterogeneous catalysts, preventing substrates from reaching them.

  • Causes: This is particularly common in high-temperature reactions or when using complex organic substrates that can decompose or polymerize.[5][6] In some liquid-phase fluorinations, tar-like products can form and precipitate onto the catalyst.[5]

  • Prevention:

    • Lowering the reaction temperature.

    • Reducing reactant concentrations.

    • Using a solvent that can dissolve potential polymeric byproducts.

    • Employing catalysts with surfaces that are less prone to coking, for example, through the use of inert surface coatings.[7][8]

Q6: I'm running a gas-phase fluorination over a supported metal catalyst at high temperatures. Why is the activity decreasing over time?

A: In high-temperature gas-phase reactions, the most probable cause of deactivation is sintering . Sintering is the agglomeration of small metal catalyst particles on a support into larger ones.

  • Mechanism: At elevated temperatures, metal atoms on the surface of nanoparticles become mobile and migrate, causing the particles to merge. This process drastically reduces the active surface area of the catalyst, leading to a proportional loss in activity.[4]

  • Impact of HF: In gas-phase fluorinations using HF, the support material itself can be altered. For example, an alumina (Al₂O₃) support can be converted to aluminum fluoride (AlF₃), causing a significant change in surface area and catalytic properties.[9] This structural change is a form of deactivation.

Q7: In my homogeneous fluorination reaction, the catalyst seems to be precipitating from the solution. What is happening?

A: This could be due to several factors, including catalyst decomposition or leaching if you intended for it to be heterogeneous.

  • For Homogeneous Catalysts: The soluble catalyst complex may be unstable under the reaction conditions. Ligands can dissociate, leading to the precipitation of an insoluble and inactive metal species. The fluorinating agent itself, particularly electrophilic ones like Selectfluor, can be highly oxidizing and may degrade the organic ligands on the metal center.[10]

  • For Heterogeneous Catalysts (Leaching): This is a critical issue where the active metal species detaches from its solid support and dissolves into the reaction medium. The reaction may then proceed, catalyzed by the dissolved (leached) species. This is a deceptive form of deactivation because the reaction still runs, but the solid "catalyst" you recover is no longer active, and you lose the benefit of easy catalyst recovery.

Section 3: Protocols for Diagnosis, Prevention, and Regeneration

Protocol 1: Diagnosing Catalyst Deactivation - A Characterization Workflow

This protocol outlines key analytical techniques to compare a fresh catalyst with a used, deactivated one.

Technique Information Provided Application in Deactivation Analysis
TEM (Transmission Electron Microscopy)Particle size, morphology, and dispersion.Detects sintering (increase in average particle size) of supported catalysts.
XPS (X-ray Photoelectron Spectroscopy)Surface elemental composition and oxidation states.Identifies surface poisons (e.g., N, S, Cl), changes in metal oxidation state, and surface fluorination of supports.[9]
TGA (Thermogravimetric Analysis)Mass loss as a function of temperature.Quantifies the amount of deposited coke/polymers. A TGA run in air will show a mass loss as carbonaceous material is burned off.
ICP-MS/AES (Inductively Coupled Plasma)Bulk elemental composition.Detects changes in the overall composition of the catalyst, such as the loss (leaching) of the active metal.
XRD (X-ray Diffraction)Crystalline structure and phase composition.Identifies changes in the catalyst's crystal structure or the support (e.g., conversion of Cr₂O₃ to CrOₓFᵧ).[9]

dot

cluster_workflow Catalyst Deactivation Diagnostic Workflow Start Deactivated Catalyst Sample Visual Visual Inspection (Color change, coking?) Start->Visual TGA TGA Analysis Visual->TGA Yes, deposits observed TEM TEM Analysis Visual->TEM No visible deposits Coking Diagnosis: Coking/Fouling TGA->Coking XPS XPS Analysis TEM->XPS Particle size unchanged Sintering Diagnosis: Sintering TEM->Sintering Particle size increased XRD XRD Analysis XPS->XRD No surface changes Poisoning Diagnosis: Poisoning/ Chemical Change XPS->Poisoning Foreign elements detected/ Oxidation state changed Structure Diagnosis: Structural Change XRD->Structure

Caption: A workflow for diagnosing the cause of catalyst deactivation.

Protocol 2: General Procedure for Catalyst Regeneration via Calcination (for Coking)

This procedure is for removing carbonaceous deposits from robust, thermally stable heterogeneous catalysts (e.g., metal oxides). Caution: This is not suitable for catalysts with thermally sensitive ligands or supports.

  • Catalyst Recovery: Separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Solvent Wash: Wash the catalyst thoroughly with a solvent that dissolves any adsorbed organic species but not the catalyst itself. Dichloromethane or acetone are common choices. Dry the catalyst completely under vacuum.

  • Furnace Loading: Place the dried, deactivated catalyst in a quartz tube inside a tube furnace.

  • Inert Purge: Heat the catalyst to 150-200°C under a steady flow of an inert gas (e.g., Nitrogen or Argon) for 1-2 hours to remove any volatile residues.

  • Oxidative Treatment: While maintaining the temperature, gradually switch the gas flow to a dilute stream of air or oxygen (e.g., 5% O₂ in N₂). Slowly ramp the temperature to a target between 350-500°C (the exact temperature depends on the catalyst's thermal stability). Hold at this temperature for 4-8 hours. This step burns off the carbon deposits.[11]

  • Cool Down: Switch the gas flow back to the inert gas and allow the furnace to cool down to room temperature.

  • Post-Treatment: The regenerated catalyst may require a final activation step (e.g., reduction in H₂) before reuse, depending on the nature of the active species.

Protocol 3: The Hot Filtration Test for Detecting Catalyst Leaching

This test determines if catalysis is truly heterogeneous or if it is occurring via active species that have leached into the solution.

  • Set up the reaction as you normally would with your solid catalyst.

  • Allow the reaction to proceed until you observe approximately 20-30% conversion .

  • Rapidly filter the reaction mixture while it is still hot through a fine frit or a syringe filter to completely remove all solid catalyst particles.

  • Transfer the hot, particle-free filtrate to a new, clean reaction vessel and continue to heat and stir it under the original reaction conditions.

  • Monitor the filtrate for any further reaction progress.

    • Result A: No further increase in conversion. This indicates that the catalysis is truly heterogeneous. The active species remained on the solid support.

    • Result B: Conversion continues to increase. This is strong evidence that the active catalytic species has leached from the support into the solution and is now acting as a homogeneous catalyst.

Section 4: Deactivation Mechanisms at a Glance

The following table summarizes the primary deactivation pathways discussed.

Deactivation Mechanism Primary Cause Affected Catalyst Types Key Indicators Prevention Strategy
Poisoning Strong binding of impurities or byproducts to active sites.Homogeneous & HeterogeneousRapid loss of activity, loss of selectivity.High-purity substrates, solvents, and reagents.
Coking / Fouling Deposition of carbonaceous or polymeric material.Primarily HeterogeneousVisual darkening, formation of solids, gradual activity loss.Optimize temperature, use inert surface coatings.[8]
Sintering Agglomeration of metal nanoparticles at high temperatures.Heterogeneous (supported metals)Gradual loss of activity over time in high-temp reactions.Use thermally stable supports, add dopants to anchor particles.
Structural Change Chemical transformation of the catalyst or its support.Heterogeneous (e.g., metal oxides)Changes in selectivity, loss of surface area.Careful control of reaction conditions (e.g., HF concentration).[9]
Leaching / Decomposition Dissolution of active species from a support or degradation of a molecular catalyst.Homogeneous & HeterogeneousColor change, precipitation, positive hot filtration test.Stronger ligand-metal bonds, robust support anchoring.

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cluster_troubleshooting Troubleshooting a Failed Fluorination Reaction Start Low/No Conversion CheckReagents Are reagents & solvents pure and anhydrous? Start->CheckReagents Purify Action: Purify/dry all reagents and solvents CheckReagents->Purify No CheckCatalyst Is this a new or reused catalyst batch? CheckReagents->CheckCatalyst Yes Purify->Start Retry NewCatalyst Run reaction with a fresh catalyst batch CheckCatalyst->NewCatalyst Reused CheckConditions Are reaction conditions (T, atm) correct? CheckCatalyst->CheckConditions New AnalyzeOld Action: Characterize the deactivated catalyst (XPS, TEM, TGA) NewCatalyst->AnalyzeOld If new batch works Success Problem Solved AnalyzeOld->Success CheckConditions->AnalyzeOld Yes Optimize Action: Re-optimize temperature and ensure inert atmosphere CheckConditions->Optimize No Optimize->Start Retry

Caption: A decision tree for troubleshooting failed fluorination reactions.

References
  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (n.d.). Catalysis for Fluorination and Trifluoromethylation. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Catalytic Fluorination of Various Chlorinated Hydrocarbons by HF and a Chromium Based Catalyst: Effect of the Presence of Zinc | Request PDF. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). US20070027348A1 - Fluorination catalysts, method for their preparation, and method for producing fluorinated compounds using the catalysts.
  • Chemical Communications (RSC Publishing). (n.d.). Transition metal catalysis and nucleophilic fluorination. Retrieved January 26, 2026, from [Link]

  • China Steel Corporation. (n.d.). Regeneration of the Deactivated SCR Catalysts. Retrieved January 26, 2026, from [Link]

  • SilcoTek® Corporation. (2017, September 29). How To Prevent Fouling and Coking In Analytical and Processes. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Retrieved January 26, 2026, from [Link]

  • AZoM. (2018, May 25). Preventing Coking and Fouling in Refinery Applications. Retrieved January 26, 2026, from [Link]

  • American Fuel & Petrochemical Manufacturers. (n.d.). Question 67: Have you experienced coking or other fouling of reboilers in naphtha distillation service (splitter, debutanizer, etc.)? If so, what operational or design changes did you implement to eliminate this problem? Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Methods for Detecting Impurities in 2-Fluoro-1-phenylpropan-1-one

Welcome to the technical support center for the analysis of 2-Fluoro-1-phenylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Fluoro-1-phenylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the detection and quantification of impurities in this compound. Our aim is to equip you with the necessary knowledge to develop and execute robust analytical methods, ensuring the quality and safety of your materials.

Introduction: The Criticality of Impurity Profiling

2-Fluoro-1-phenylpropan-1-one is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is paramount, as any impurities can potentially be carried through the synthetic process, leading to the formation of undesired side products in the final active pharmaceutical ingredient (API). Regulatory bodies worldwide have stringent requirements for the identification and control of impurities in drug substances and products. Therefore, reliable and validated analytical methods are essential for ensuring the quality, safety, and efficacy of the final therapeutic agent.

This guide will delve into the primary analytical techniques used for impurity profiling of 2-Fluoro-1-phenylpropan-1-one: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore common challenges and provide practical solutions in a question-and-answer format.

Section 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Reverse-phase HPLC (RP-HPLC) with UV detection is the workhorse for purity analysis of moderately polar, non-volatile compounds like 2-Fluoro-1-phenylpropan-1-one. A well-developed HPLC method can separate the main component from its process-related impurities and degradation products.

Troubleshooting Guide: HPLC Analysis

Question: My main peak for 2-Fluoro-1-phenylpropan-1-one is showing significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing in RP-HPLC for a ketone like 2-Fluoro-1-phenylpropan-1-one can arise from several factors:

  • Secondary Silanol Interactions: The stationary phase in C18 columns has residual silanol groups (-Si-OH) that can interact with the polar ketone group of your analyte, causing tailing.

    • Solution:

      • Use an End-capped Column: Ensure you are using a high-quality, end-capped C18 column where most of the residual silanols are deactivated.

      • Lower the pH of the Mobile Phase: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to your mobile phase can protonate the silanol groups, reducing their interaction with the analyte. A starting point would be a mobile phase of acetonitrile and water with 0.1% formic acid.[1]

      • Try a Different Stationary Phase: If tailing persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and reduced silanol interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases or operating at high temperatures.

    • Solution: Replace the column with a new one. To prolong column life, always use a guard column and ensure your mobile phase is properly filtered and degassed.

Question: I am not getting good separation between 2-Fluoro-1-phenylpropan-1-one and a suspected impurity. How can I improve the resolution?

Answer: Improving resolution requires manipulating the selectivity, efficiency, or retention factor of your chromatographic system.

  • Optimize the Mobile Phase Composition:

    • Change the Organic Modifier: If you are using acetonitrile, try methanol or a mixture of both. Methanol is more viscous and has different solvent properties, which can alter the selectivity.

    • Adjust the Gradient Slope: If you are running a gradient, a shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.

    • Isocratic vs. Gradient: If you are using an isocratic method, a slight decrease in the percentage of the organic solvent will increase the retention time and may improve resolution.

  • Change the Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity, leading to sharper peaks and sometimes altered selectivity. Try adjusting the temperature in 5°C increments.

  • Select a Different Column:

    • Particle Size: A column with smaller particles (e.g., 3 µm or sub-2 µm) will provide higher efficiency and better resolution, but will also generate higher backpressure.

    • Column Dimensions: A longer column will increase the number of theoretical plates and improve resolution, but will also increase the analysis time.

Question: I am concerned about potential degradation of my compound on the HPLC system. How can I assess this?

Answer: On-system degradation is a valid concern, especially for novel or potentially labile molecules.

  • Compare Peak Areas: Inject a known concentration of your sample and a blank (mobile phase). Then, inject your sample again after it has been sitting in the autosampler for several hours. A significant decrease in the main peak area or the appearance of new peaks could indicate degradation.

  • Use a Diode Array Detector (DAD): A DAD allows you to check for peak purity. If the peak for 2-Fluoro-1-phenylpropan-1-one is not spectrally pure, it may indicate the presence of a co-eluting degradant.

  • Forced Degradation Studies: To proactively identify potential degradants, you should perform forced degradation studies.[2] This involves subjecting your compound to stress conditions such as acid, base, oxidation, heat, and light. Analyzing these stressed samples will help you develop a stability-indicating method that can separate the parent compound from all potential degradation products.

Experimental Protocol: Stability-Indicating RP-HPLC Method Development

This protocol provides a starting point for developing a stability-indicating RP-HPLC method for 2-Fluoro-1-phenylpropan-1-one.

1. Materials and Reagents:

  • 2-Fluoro-1-phenylpropan-1-one reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Instrument and Conditions:

  • HPLC system with a UV or DAD detector

  • Column Temperature: 30°C

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)

  • Injection Volume: 10 µL

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

3. Method Development Workflow:

HPLC_Workflow A Prepare Sample and Standards B Scouting Gradient (5-95% B in 20 min) A->B C Evaluate Peak Shape and Retention B->C D Peak Tailing? C->D E Adjust pH or change column D->E Yes F Poor Resolution? D->F No E->B G Optimize Gradient Slope or Temperature F->G Yes H Perform Forced Degradation Studies F->H No G->B I Inject Stressed Samples H->I J Check for Peak Purity and Resolution I->J J->G Resolution Issues K Validate the Method (ICH Q2(R1)) J->K Acceptable

Caption: Workflow for HPLC method development.

4. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid sample in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the sample to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples before injection. Analyze all stressed samples by the developed HPLC method to ensure that all degradation products are well-separated from the main peak.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an excellent technique for the analysis of volatile and semi-volatile impurities that may be present in 2-Fluoro-1-phenylpropan-1-one. It offers high resolution and the mass spectrometer provides structural information for impurity identification.

Troubleshooting Guide: GC-MS Analysis

Question: I am observing broad peaks in my GC-MS chromatogram. What could be the issue?

Answer: Broad peaks in GC can be caused by several factors:

  • Slow Injection: A slow injection can cause the sample to vaporize slowly, leading to a broad band on the column.

    • Solution: Use a fast injection speed on your autosampler.

  • Inappropriate Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely and quickly. If it's too high, the analyte may degrade.

    • Solution: For a compound like 2-Fluoro-1-phenylpropan-1-one, a starting inlet temperature of 250°C is reasonable. Optimize this temperature in 10-20°C increments.

  • Column Contamination: Buildup of non-volatile residues at the head of the column can cause peak broadening.

    • Solution: Trim a small portion (a few centimeters) from the front of the column. If the problem persists, the column may need to be replaced.

Question: I suspect I have a co-eluting impurity with my main peak. How can I confirm this and resolve it?

Answer: Co-elution can be a challenge in GC-MS.

  • Examine the Mass Spectrum: Carefully examine the mass spectrum across the peak. If the relative abundance of certain ions changes across the peak, it is a strong indication of a co-eluting compound. Deconvolution software can also help to separate the mass spectra of co-eluting components.

  • Optimize the Temperature Program:

    • Slower Ramp Rate: A slower temperature ramp will increase the separation time and can improve the resolution of closely eluting compounds.

    • Lower Initial Temperature: A lower starting temperature can improve the focusing of the analytes at the head of the column, leading to sharper peaks and better separation.

  • Use a Different Column: A column with a different stationary phase (e.g., a more polar column if you are using a non-polar one) will provide different selectivity and may resolve the co-eluting peaks.

Question: How do I identify an unknown impurity peak in my chromatogram?

Answer: The mass spectrum is your primary tool for identification.

  • Library Search: Compare the mass spectrum of the unknown peak against a commercial mass spectral library (e.g., NIST, Wiley). A high match factor can provide a tentative identification.

  • Fragmentation Pattern Analysis: Manually interpret the fragmentation pattern. For example, the presence of a benzoyl ion (m/z 105) would be expected for impurities that retain that part of the structure.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the accurate mass of the molecular ion and fragment ions, allowing you to determine the elemental composition and confirm the identity of the impurity.

Experimental Protocol: GC-MS Method for Volatile Impurities

1. Materials and Reagents:

  • 2-Fluoro-1-phenylpropan-1-one sample

  • Dichloromethane or other suitable solvent (GC grade)

2. Instrument and Conditions:

  • GC-MS system

  • Column: A mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column with the main component.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 40-400 amu

3. Potential Impurity Identification Workflow:

GCMS_Workflow A Analyze Sample by GC-MS B Identify Unknown Peaks A->B C Perform Library Search (NIST/Wiley) B->C D Interpret Fragmentation Pattern B->D E Tentative Identification C->E D->E F High Match Factor? E->F G Reasonable Fragmentation? E->G H Confirm with Reference Standard F->H Yes I Consider HRMS for Elemental Composition F->I No G->H Yes G->I No

Caption: Workflow for impurity identification by GC-MS.

Section 3: NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of impurities. Both ¹H and ¹⁹F NMR are highly valuable for analyzing 2-Fluoro-1-phenylpropan-1-one and its impurities.

Troubleshooting Guide: NMR Analysis

Question: I see some small, unexpected signals in my ¹H NMR spectrum. How can I determine if they are impurities?

Answer: Distinguishing impurities from spinning sidebands, solvent signals, or other artifacts is crucial.

  • Check for Corresponding Signals: A genuine impurity will likely have multiple signals in the spectrum with appropriate integrations.

  • Vary the Spinning Rate: Spinning sidebands are artifacts that appear symmetrically around intense peaks. Changing the spinning rate will shift the position of these sidebands, while the signals from true impurities will remain at the same chemical shift.

  • ¹⁹F NMR: For a fluorinated compound, ¹⁹F NMR is an excellent complementary technique.[3] It has a wide chemical shift range and high sensitivity, making it easier to detect and quantify fluorinated impurities.[4]

Question: How can I use ¹⁹F NMR to identify impurities?

Answer: ¹⁹F NMR is particularly useful for identifying impurities related to the fluorination step.

  • Chemical Shift: The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[3]

    • Unreacted Starting Material: 1-phenylpropan-1-one will not have a ¹⁹F NMR signal.

    • Over-fluorinated Impurity: A potential impurity like 2,2-difluoro-1-phenylpropan-1-one will have a different ¹⁹F chemical shift and coupling pattern compared to the mono-fluorinated product.

    • Degradation Products: If the fluorine atom is still present in a degradation product, its chemical shift will likely be different from the parent compound.

  • Coupling Constants: The coupling between ¹⁹F and nearby ¹H nuclei (J-coupling) provides valuable structural information. Analyzing the multiplicity of the fluorine signal can help to determine the number of adjacent protons.

Question: I have an impurity that I can't identify by ¹H and ¹⁹F NMR alone. What other NMR experiments can I perform?

Answer: 2D NMR experiments can provide more detailed structural information.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together fragments of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is very useful for connecting different fragments of the molecule.

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons and fluorine atoms, which is useful for stereochemical assignments.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in 2-Fluoro-1-phenylpropan-1-one?

A1: Based on common synthetic routes involving the electrophilic fluorination of 1-phenylpropan-1-one, potential impurities include:

  • Unreacted Starting Material: 1-phenylpropan-1-one.

  • Over-fluorinated Product: 2,2-difluoro-1-phenylpropan-1-one.

  • Byproducts from the Fluorinating Reagent: For example, if Selectfluor™ is used, byproducts from the reagent may be present.[5][6]

  • Solvent Residues: Residual solvents from the reaction and purification steps.

  • Degradation Products: Formed during synthesis or storage.

Q2: At what level should I report impurities?

A2: The reporting thresholds for impurities are defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH). For a new drug substance, the reporting threshold is typically 0.05%. Any impurity above this level should be reported.

Q3: What is a stability-indicating method?

A3: A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[2] The development of such a method requires performing forced degradation studies to demonstrate that the method can separate all potential degradants from the API.

Q4: How do I validate my analytical method?

A4: Method validation is performed according to ICH Q2(R1) guidelines and involves demonstrating that the method is suitable for its intended purpose.[7] The validation characteristics to be evaluated include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary
ParameterTypical Acceptance Criteria (for Impurity Methods)
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80.0% to 120.0% of the true value
Precision (RSD) Repeatability: ≤ 5.0%, Intermediate Precision: ≤ 10.0%
LOD Signal-to-noise ratio of 3:1
LOQ Signal-to-noise ratio of 10:1
Specificity No interference from blank, placebo, and known impurities

Conclusion

The successful analysis of impurities in 2-Fluoro-1-phenylpropan-1-one requires a multi-faceted approach, often employing a combination of HPLC, GC-MS, and NMR spectroscopy. This guide has provided a framework for developing and troubleshooting these analytical methods. By understanding the principles behind each technique and anticipating potential challenges, researchers can develop robust and reliable methods to ensure the quality and safety of their materials. Always refer to the relevant regulatory guidelines, such as those from the ICH, for specific requirements related to method validation and impurity control.

References

  • Doyle, A. G., & Jacobsen, E. N. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of the American Chemical Society, 140(15), 5346–5355.
  • Vidal, L., Cancho, B., & Psillakis, E. (2015). Determination of 14 haloketones in treated water using solid-phase microextraction and gas chromatography-mass spectrometry.
  • Postigo, C., & Richardson, S. D. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science: Water Research & Technology, 4(3), 356-366.
  • Ngwa, G. (2010). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. International Journal of PharmTech Research, 2(4), 2393-2401.
  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Maslarska, V., Bozhanov, S., Vladimirova, S., Peikova, L., Tzankova, D., & Georgieva, M. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265–271.
  • Witten, M. R., & Filley, T. R. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 83(15), 8437-8445.
  • Ahuja, S. (2007). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 896-901.
  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51.
  • Paquin, J. F. (2005). Electrophilic Fluorination.
  • Wang, X., & Hammond, G. B. (2015). One-pot synthesis of 3-fluoroflavones via 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones and selectfluor at room temperature. Organic & Biomolecular Chemistry, 13(28), 7752-7755.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. Retrieved from [Link]

  • Li, C., et al. (2017). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)
  • Agilent Technologies. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Retrieved from [Link]

  • Eglinton, T. I., & Eglinton, G. (2008). Analysis of Alkenone Unsaturation Indices with Fast Gas Chromatography/Time-of-Flight Mass Spectrometry. Geochimica et Cosmochimica Acta, 72(12), A245-A245.
  • Kumar, A., & Singh, R. (2013). A RP-HPLC Method Development for Analysis of Selected Synthetic Analgesic Agents in Herbal Formulation. Der Pharmacia Lettre, 5(3), 268-276.
  • Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Altman, R. A., et al. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters, 15(15), 3894-3897.
  • International Journal of Formulations and Methodologies in Research. (2022). An Isocratic RP-HPLC Method Development and Validation for the Quantitative Estimation of Finerenone in Solid Dosage Forms.
  • Google Patents. (2018).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-1-phenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorine in Drug Design and Mass Spectrometry The introduction of fluorine into organic molecules is a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorine in Drug Design and Mass Spectrometry

The introduction of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. Consequently, the robust analytical characterization of fluorinated compounds is paramount. Mass spectrometry serves as a critical tool in this endeavor, providing vital structural information through the analysis of fragmentation patterns. This guide elucidates the fragmentation pathways of 2-Fluoro-1-phenylpropan-1-one, highlighting the directive effects of the α-fluoro substituent in comparison to its non-fluorinated counterpart, 1-phenylpropan-1-one. Understanding these differences is crucial for the unambiguous identification and structural confirmation of novel fluorinated entities in complex matrices.

Analytical Workflow Overview

The structural elucidation of 2-Fluoro-1-phenylpropan-1-one and its analogs via mass spectrometry typically follows a systematic workflow. This involves sample introduction, ionization, mass analysis, and data interpretation. The choice of ionization technique is critical and dictates the nature of the initial ionic species and subsequent fragmentation.

workflow General Mass Spectrometry Workflow for Aromatic Ketones cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Sample Analyte Solution (e.g., in Methanol/Water) GC_MS GC-EI-MS Sample->GC_MS Volatile Analytes LC_MS LC-ESI-MS/MS Sample->LC_MS Non-Volatile/Polar Analytes Ionization Ionization (EI or ESI) GC_MS->Ionization LC_MS->Ionization MS1 MS1 Analysis (Precursor Ion Selection) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Analysis (Fragment Ion Detection) CID->MS2 Spectrum Mass Spectrum MS2->Spectrum Fragmentation Fragmentation Pathway Analysis Spectrum->Fragmentation Structure Structural Elucidation Fragmentation->Structure

Caption: General workflow for mass spectrometric analysis.

Electron Ionization (EI) Mass Spectrometry: A Head-to-Head Comparison

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule's structure.

1-Phenylpropan-1-one (Propiophenone): The Benchmark

Under EI, 1-phenylpropan-1-one (MW: 134.18 g/mol ) exhibits characteristic fragmentation patterns dominated by α-cleavage.[1][2] The molecular ion ([M]+•) is typically observed at m/z 134.

The primary fragmentation pathway is the cleavage of the bond between the carbonyl carbon and the ethyl group, resulting in the highly stable benzoyl cation.

  • α-Cleavage (loss of ethyl radical): [M]+• → [C₆H₅CO]⁺ + •C₂H₅

    • This pathway yields the base peak at m/z 105 .

  • α-Cleavage (loss of phenyl radical): [M]+• → [C₂H₅CO]⁺ + •C₆H₅

    • This results in a less abundant peak at m/z 57 .

  • Further Fragmentation of the Benzoyl Cation: The benzoyl cation can lose a neutral carbon monoxide molecule to form the phenyl cation.

    • [C₆H₅CO]⁺ → [C₆H₅]⁺ + CO

      • This gives rise to a significant peak at m/z 77 .

  • McLafferty Rearrangement: For ketones with a γ-hydrogen, a McLafferty rearrangement is possible. In 1-phenylpropan-1-one, this involves the transfer of a hydrogen from the methyl group to the carbonyl oxygen, followed by the elimination of ethene, which would produce a fragment at m/z 106. However, this is generally a less favorable pathway compared to α-cleavage in aromatic ketones.

propiophenone_ei M [C₆H₅COCH₂CH₃]⁺˙ m/z 134 F1 [C₆H₅CO]⁺ m/z 105 (Base Peak) M->F1 - •C₂H₅ (α-cleavage) F3 [C₂H₅CO]⁺ m/z 57 M->F3 - •C₆H₅ (α-cleavage) F2 [C₆H₅]⁺ m/z 77 F1->F2 - CO fluoro_propiophenone_ei M [C₆H₅COCHFCH₃]⁺˙ m/z 152 F1 [C₆H₅CO]⁺ m/z 105 M->F1 - •CHFCH₃ (α-cleavage) F2 [CHFCH₃CO]⁺ m/z 75 M->F2 - •C₆H₅ (α-cleavage) F3 [C₉H₉O]⁺˙ m/z 132 M->F3 - HF F4 [C₆H₅]⁺ m/z 77 F1->F4 - CO

Caption: Predicted EI fragmentation of 2-Fluoro-1-phenylpropan-1-one.

Fragment IonPredicted m/z for 2-Fluoro-1-phenylpropan-1-oneObserved m/z for 1-Phenylpropan-1-oneFragmentation Pathway
[M]+•152134Molecular Ion
[C₆H₅CO]⁺105105 (Base Peak)α-Cleavage (loss of alkyl radical)
[C₆H₅]⁺7777Loss of CO from benzoyl cation
[Alkyl-CO]⁺7557α-Cleavage (loss of phenyl radical)
[M-HF]+•132N/AElimination of Hydrogen Fluoride

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A Softer Approach

Electrospray ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal in-source fragmentation. [3]Structural information is then obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

1-Phenylpropan-1-one ([M+H]⁺ at m/z 135)

Upon CID, the protonated 1-phenylpropan-1-one will likely fragment via pathways that lead to stable, even-electron ions.

  • Loss of Ethene: A common fragmentation for protonated ketones is the loss of a neutral alkene.

    • [C₆H₅COCH₂CH₃ + H]⁺ → [C₆H₅C(OH)=CH₂]⁺ + CH₂=CH₂

      • This would result in a fragment at m/z 107 .

  • Loss of Water: If a proton rearrangement occurs, the loss of a neutral water molecule is possible.

    • [C₆H₅COCH₂CH₃ + H]⁺ → [C₉H₉]⁺ + H₂O

      • This would lead to a fragment at m/z 117 .

  • Formation of Benzoyl Cation: While less common in ESI-MS/MS compared to EI, the formation of the benzoyl cation is still possible.

    • [C₆H₅COCH₂CH₃ + H]⁺ → [C₆H₅CO]⁺ + C₂H₆

      • This would produce a fragment at m/z 105 .

2-Fluoro-1-phenylpropan-1-one ([M+H]⁺ at m/z 153)

The fragmentation of the protonated fluorinated analog will be influenced by the fluorine's electron-withdrawing nature and its potential to participate in rearrangements.

  • Loss of Fluoroethene: Similar to the non-fluorinated analog, the loss of a neutral alkene is expected.

    • [C₆H₅COCHFCH₃ + H]⁺ → [C₆H₅C(OH)=CHF]⁺ + CH₂=CH₂

      • The expected fragment would be at m/z 125 .

  • Loss of HF: The elimination of hydrogen fluoride is a very common fragmentation pathway for fluorinated compounds in ESI-MS/MS.

    • [C₆H₅COCHFCH₃ + H]⁺ → [C₉H₁₀O]⁺ + HF

      • This would result in a fragment at m/z 133 . This is anticipated to be a prominent fragment.

  • Formation of Benzoyl Cation:

    • [C₆H₅COCHFCH₃ + H]⁺ → [C₆H₅CO]⁺ + CH₂FCH₃

      • This would also lead to the fragment at m/z 105 .

Fragment IonPredicted m/z for 2-Fluoro-1-phenylpropan-1-onePredicted m/z for 1-Phenylpropan-1-oneFragmentation Pathway
[M+H]⁺153135Protonated Molecule
[M+H - Alkene]⁺125 (loss of CH₂=CH₂)107 (loss of CH₂=CH₂)Neutral Alkene Loss
[M+H - HF]⁺133N/AElimination of Hydrogen Fluoride
[C₆H₅CO]⁺105105Formation of Benzoyl Cation

Experimental Protocols

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is designed for the qualitative analysis of aromatic ketones.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). b. Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

2. GC-MS Parameters:

  • Injector: Splitless mode, 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is recommended. [4] * Oven Program:
  • Initial temperature: 70 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • MS Parameters:
  • Ion Source: Electron Ionization (EI) at 70 eV. [4] * Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-400.
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol is suitable for the sensitive detection and structural confirmation of fluorinated and non-fluorinated aromatic ketones.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the analyte in methanol. b. Dilute the stock solution with the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of 1-100 ng/mL.

2. LC-MS/MS Parameters:

  • LC System: A standard HPLC or UHPLC system.
  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase:
  • A: Water with 0.1% formic acid.
  • B: Methanol or acetonitrile with 0.1% formic acid.
  • Gradient:
  • Start at 10% B, hold for 1 minute.
  • Linear gradient to 95% B over 5 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to initial conditions and equilibrate for 2 minutes.
  • Flow Rate: 0.3 mL/min.
  • MS/MS Parameters:
  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Cone Gas Flow: 50 L/hr.
  • Desolvation Gas Flow: 600 L/hr.
  • Collision Gas: Argon.
  • MS1: Scan for the protonated molecules ([M+H]⁺).
  • MS2: Perform product ion scans of the selected precursor ions using a range of collision energies (e.g., 10-40 eV) to obtain optimal fragmentation.

Conclusion

The mass spectrometric fragmentation of 2-Fluoro-1-phenylpropan-1-one is predicted to be significantly influenced by the α-fluoro substituent. Under EI, while the formation of the benzoyl cation at m/z 105 is expected to remain a major pathway, the potential for HF loss introduces a unique diagnostic fragment not observed for the non-fluorinated analog. In ESI-MS/MS, the facile elimination of HF is anticipated to be a dominant fragmentation route, providing a clear marker for the presence of the fluorine atom. This comparative guide provides a predictive framework and practical methodologies for the confident identification and structural elucidation of this and related fluorinated ketones, aiding researchers in the fields of drug discovery and development.

References

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh. Retrieved January 26, 2026, from [Link]

  • Mass Spectrometry: Alpha Cleavage of Ketones. (2014, February 12). YouTube. Retrieved January 26, 2026, from [Link]

  • Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. (2020, December 19). YouTube. Retrieved January 26, 2026, from [Link]

  • Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. (2008, May 2). PubMed. Retrieved January 26, 2026, from [Link]

  • Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. (2018, September 20). YouTube. Retrieved January 26, 2026, from [Link]

  • 1-phenylpropan-2-one. (2008, October 21). MassBank. Retrieved January 26, 2026, from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. (n.d.). TDI-Brooks. Retrieved January 26, 2026, from [Link]

  • Spectroscopy of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 26, 2026, from [Link]

  • 1-Propanone, 1-phenyl-. (n.d.). NIST WebBook. Retrieved January 26, 2026, from [Link]

  • propiophenone. (n.d.). MassBank. Retrieved January 26, 2026, from [Link]

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Comparative

A Comparative Guide to the Biological Activity of 2-Fluoro-1-phenylpropan-1-one versus its Non-fluorinated Analog, Propiophenone

Introduction: The Subtle Power of a Single Atom In the landscape of drug discovery and development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy and safety. Among the v...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of a Single Atom

In the landscape of drug discovery and development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy and safety. Among the vast arsenal of medicinal chemistry techniques, the introduction of fluorine into a molecule—a process known as fluorination—stands out for its profound and often predictable influence on a compound's biological profile. This guide provides a comparative analysis of 2-Fluoro-1-phenylpropan-1-one and its non-fluorinated parent molecule, 1-phenylpropan-1-one, more commonly known as propiophenone.

The central thesis of this guide is that the introduction of a single fluorine atom at the α-position of the ketone in propiophenone is likely to significantly alter its metabolic stability, receptor binding affinity, and cytotoxic profile. Understanding these potential differences is critical for researchers exploring the therapeutic potential of fluorinated ketones.

Structure-Activity Relationship: The Impact of α-Fluorination

The substitution of a hydrogen atom with fluorine at the carbon adjacent to the carbonyl group (the α-position) in propiophenone is anticipated to induce several key physicochemical changes that, in turn, will modulate its biological activity.

1. Enhanced Metabolic Stability:

One of the most well-documented effects of fluorination is the increased metabolic stability of a compound.[3] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[4] Propiophenone is known to be metabolized in vivo, for instance, by reduction to 1-phenyl-1-propanol in rabbits.[5] The α-hydrogen in propiophenone is susceptible to oxidation. Replacing this hydrogen with fluorine is expected to block this metabolic pathway, thereby increasing the half-life and bioavailability of the molecule.

2. Altered Acidity and Hydrogen Bonding Capacity:

Fluorine is the most electronegative element, and its presence as an α-substituent increases the acidity of the neighboring protons. While in 2-Fluoro-1-phenylpropan-1-one the fluorine replaces the only α-proton on that side of the ketone, this increased electronegativity can influence the electronic properties of the entire molecule. This can affect how the molecule interacts with biological targets. The fluorine atom itself is a weak hydrogen bond acceptor, and this property can influence the binding affinity of the molecule to its target protein.[6]

3. Modified Conformation and Dipole Moment:

The introduction of a fluorine atom can alter the preferred conformation of the molecule due to steric and electronic effects. This conformational change can have a significant impact on how the molecule fits into the binding pocket of a receptor or enzyme. Furthermore, the strong dipole moment of the C-F bond will alter the overall dipole moment of the molecule, which can influence its solubility and ability to cross biological membranes.

4. Potential for Altered Cytotoxicity:

The cytotoxicity of a compound is a complex interplay of its chemical properties and its interactions with cellular machinery. Propiophenone has been shown to exhibit phytotoxic activity, inhibiting the germination of certain plants.[7] While its cytotoxicity against human cells is not extensively documented, its derivatives have been explored as potential anticancer agents.[8] The increased metabolic stability and altered electronic properties of the fluorinated analog could lead to either an increase or decrease in cytotoxicity, depending on the mechanism of action. For instance, if the parent compound's toxicity is due to a reactive metabolite, fluorination could decrease toxicity. Conversely, if the parent compound itself is cytotoxic, increased stability could enhance its toxic effects.

Comparative Data Summary (Hypothetical)

The following table summarizes the predicted differences in the biological activity of 2-Fluoro-1-phenylpropan-1-one and propiophenone. These are hypotheses that require experimental verification.

Parameter 1-Phenylpropan-1-one (Propiophenone) 2-Fluoro-1-phenylpropan-1-one (Predicted) Rationale for Predicted Difference
Metabolic Stability (t½) LowerHigherThe C-F bond is stronger than the C-H bond, making the fluorinated compound more resistant to oxidative metabolism by CYP enzymes.
Cytotoxicity (IC50) ModeratePotentially Higher or LowerDependent on the mechanism of toxicity. Increased stability could enhance intrinsic toxicity, while blocking the formation of a toxic metabolite could decrease it.
Enzyme Inhibition (Ki) Weak to ModeratePotentially StrongerAltered electronics and conformation due to the fluorine atom could lead to a better fit in the active site of a target enzyme.
Receptor Binding Affinity (Kd) WeakPotentially HigherChanges in conformation, dipole moment, and hydrogen bonding capacity could enhance binding to a specific receptor.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in biological activity, a series of in vitro assays should be performed. The following are detailed protocols for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate treatment Treat cells with compounds cell_seeding->treatment compound_prep Prepare serial dilutions of test compounds compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT solution to each well incubation->add_mtt formazan_incubation Incubate for 2-4 hours add_mtt->formazan_incubation solubilization Add solubilization solution formazan_incubation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Preparation: Prepare stock solutions of 2-Fluoro-1-phenylpropan-1-one and propiophenone in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay: Horseradish Peroxidase (HRP) as a Model

This protocol uses horseradish peroxidase (HRP) as a model enzyme to assess the inhibitory potential of the test compounds. HRP is a robust and commercially available enzyme, making it a good starting point for screening for enzyme inhibition.[13]

Principle: HRP catalyzes the oxidation of a chromogenic substrate (e.g., guaiacol) in the presence of hydrogen peroxide, leading to a colored product that can be quantified spectrophotometrically. An inhibitor will reduce the rate of this reaction.

Workflow Diagram:

HRP_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis reagent_prep Prepare buffer, HRP, substrate, and inhibitor solutions mix_reagents Mix buffer, HRP, and inhibitor reagent_prep->mix_reagents initiate_reaction Add substrate (H2O2 and guaiacol) to start the reaction mix_reagents->initiate_reaction measure_absorbance Measure absorbance change over time at 470 nm initiate_reaction->measure_absorbance calculate_inhibition Calculate percentage of inhibition and Ki measure_absorbance->calculate_inhibition

Caption: Workflow for the HRP enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the following solutions:

    • Phosphate buffer (100 mM, pH 7.0).

    • Horseradish peroxidase solution (1 µg/mL in phosphate buffer).

    • Guaiacol solution (20 mM in phosphate buffer).

    • Hydrogen peroxide solution (10 mM in phosphate buffer).

    • Serial dilutions of 2-Fluoro-1-phenylpropan-1-one and propiophenone in phosphate buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 140 µL of phosphate buffer.

    • 20 µL of HRP solution.

    • 20 µL of the test compound solution (or buffer for control).

  • Pre-incubation: Incubate the plate at room temperature for 5 minutes.

  • Reaction Initiation: Add 20 µL of guaiacol solution and 20 µL of hydrogen peroxide solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 470 nm every 30 seconds for 5 minutes using a microplate reader.[13]

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control without the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.

In Vitro Metabolic Stability Assessment: Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[14]

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.[15]

Workflow Diagram:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prepare_solutions Prepare compound stocks, microsomes, and NADPH regenerating system pre_warm Pre-warm microsomes and compound prepare_solutions->pre_warm start_reaction Add NADPH to initiate the reaction pre_warm->start_reaction time_points Take aliquots at different time points (0, 5, 15, 30, 60 min) start_reaction->time_points quench_reaction Quench the reaction with cold acetonitrile time_points->quench_reaction protein_precipitation Centrifuge to precipitate proteins quench_reaction->protein_precipitation lcms_analysis Analyze supernatant by LC-MS/MS protein_precipitation->lcms_analysis calculate_stability Calculate half-life (t½) and intrinsic clearance (CLint) lcms_analysis->calculate_stability

Caption: Workflow for the microsomal stability assay.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare 1 µM working solutions of 2-Fluoro-1-phenylpropan-1-one and propiophenone in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a suspension of human liver microsomes (e.g., 0.5 mg/mL) in the incubation buffer.

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • Pre-warm the microsome suspension and the compound solutions at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[16]

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Vortex the samples and centrifuge to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Conclusion and Future Directions

The strategic incorporation of fluorine is a powerful tool in medicinal chemistry for enhancing the pharmacological properties of a molecule. While experimental data on the biological activity of 2-Fluoro-1-phenylpropan-1-one is currently lacking, a systematic comparison with its non-fluorinated analog, propiophenone, based on established principles, provides a strong rationale for further investigation. The predicted increase in metabolic stability and potential for altered receptor binding and cytotoxicity highlight the transformative impact of a single fluorine atom.

The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to empirically test these hypotheses. The results of such studies will not only elucidate the specific biological profile of 2-Fluoro-1-phenylpropan-1-one but will also contribute to a broader understanding of the structure-activity relationships of fluorinated ketones. This knowledge is invaluable for the rational design of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties.

References

  • Wikipedia. (2023). Propiophenone. Retrieved from [Link]

  • Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. (2023). PMC. Retrieved from [Link]

  • LookChem. (n.d.). PROPIOPHENONE. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-1-propanone. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. (2018). PubMed Central. Retrieved from [Link]

  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019). PubMed. Retrieved from [Link]

  • A Simple, Quantitative Peroxidase Assay Demonstrating Enzyme Inhibition with L-cysteine. (2020). Association for Biology Laboratory Education. Retrieved from [Link]

  • Direct α-Fluorination of Ketones Using NF Reagents. (2010). ResearchGate. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Peroxidase Inhibition Assay for the Detection of Some Thiols by Carbon Screen Printed Electrodes Based on Square Wave Voltammetry. (2015). Journal of the Microscopy Society of Thailand. Retrieved from [Link]

  • Direct α-Fluorination of Ketones Using N-F Reagents. (2002). Organic Chemistry Portal. Retrieved from [Link]

  • Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. (2018). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]

  • The Good Scents Company. (n.d.). propiophenone. Retrieved from [Link]

  • Phytochemical Composition, Antioxidant Activity, and Enzyme Inhibitory Activities (α-Glucosidase, Xanthine Oxidase, and Acetylcholinesterase) of Musella lasiocarpa. (2020). MDPI. Retrieved from [Link]

  • Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. (2013). PubMed. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Assays for peroxidase activity: The HRP case. (2015). ResearchGate. Retrieved from [Link]

  • The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. (1998). PubMed. Retrieved from [Link]

  • Enantioselective organocatalytic α-fluorination of cyclic ketones. (2011). PubMed. Retrieved from [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved from [Link]

  • Biological Impacts of Fluorination. (2015). ResearchGate. Retrieved from [Link]

  • Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. (2020). YouTube. Retrieved from [Link]

  • mechanism of alpha-halogenation of ketones. (2019). YouTube. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Boster Bio. Retrieved from [Link]

  • Purification and Evaluation of Horseradish Peroxidase Activity. (2015). International Journal of Current Microbiology and Applied Sciences. Retrieved from [Link]

  • Fluoroketone and fluoroaldehyde synthesis by fluorination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Biological Potential of FluoroBenzene Analogs. (2016). JSciMed Central. Retrieved from [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved from [Link]

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  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (2015). David Discovers Drug Discovery. Retrieved from [Link]

  • Phytochemical Profile and Evaluation of the Biological Activities of Essential Oils Derived from the Greek Aromatic Plant Species Ocimum basilicum, Mentha spicata, Pimpinella anisum and Fortunella margarita. (2016). PMC. Retrieved from [Link]

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Validation

Spectroscopic Showdown: A Comparative Analysis of 2-Fluoro-1-phenylpropan-1-one Isomers

In the realm of drug discovery and development, the precise characterization of molecular structure is paramount. Even subtle variations between isomers can lead to profound differences in pharmacological activity and to...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and development, the precise characterization of molecular structure is paramount. Even subtle variations between isomers can lead to profound differences in pharmacological activity and toxicological profiles. This guide offers an in-depth spectroscopic comparison of the chiral ketone 2-Fluoro-1-phenylpropan-1-one and its constitutional isomer, 1-Fluoro-1-phenylpropan-2-one. As a Senior Application Scientist, this document is structured to not only present the data but also to elucidate the underlying chemical principles that govern the distinct spectroscopic fingerprints of these closely related molecules. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be leveraged for their unambiguous differentiation.

The isomers under consideration are:

  • (R/S)-2-Fluoro-1-phenylpropan-1-one : An α-fluoroketone with a stereocenter at the second carbon. The phenyl group is directly attached to the carbonyl carbon, creating a conjugated system.

  • 1-Fluoro-1-phenylpropan-2-one : A constitutional isomer where the fluorine is on the terminal methyl group of the corresponding non-fluorinated structure, and the carbonyl group is at the second carbon. This is a non-conjugated system.

This guide will provide a predictive comparison based on established spectroscopic principles, offering a robust framework for researchers encountering these or similar structures.

Isomeric Relationships

The following diagram illustrates the relationship between the constitutional isomers and the enantiomers of 2-Fluoro-1-phenylpropan-1-one.

G cluster_isomers Isomers of C9H9FO 2F1P (R/S)-2-Fluoro-1-phenylpropan-1-one 1F2P 1-Fluoro-1-phenylpropan-2-one 2F1P->1F2P Constitutional Isomers R_isomer (R)-2-Fluoro-1-phenylpropan-1-one 2F1P->R_isomer Enantiomers S_isomer (S)-2-Fluoro-1-phenylpropan-1-one 2F1P->S_isomer Enantiomers

Caption: Relationship between the isomers of fluorinated phenylpropanone.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most detailed information regarding the chemical environment of individual nuclei within a molecule. For the isomers , ¹H, ¹³C, and ¹⁹F NMR will each offer unique and complementary data for their differentiation.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectra are predicted to show significant differences in chemical shifts and coupling patterns, primarily due to the varying positions of the electronegative fluorine atom and the carbonyl group.

Predicted ¹H NMR Data

Assignment 2-Fluoro-1-phenylpropan-1-one (Predicted)1-Fluoro-1-phenylpropan-2-one (Predicted)
Aromatic-H 7.5-8.0 ppm (multiplet)7.2-7.4 ppm (multiplet)
-CH(F)- 5.8 ppm (doublet of quartets, JHF ≈ 48 Hz, JHH = 7 Hz)-
-CH₂- -3.8 ppm (singlet)
-CH₃ 1.7 ppm (doublet of doublets, JHH = 7 Hz, JHF ≈ 24 Hz)-
-CH₂F -4.8 ppm (doublet, JHF ≈ 47 Hz)

Causality Behind the Chemical Shifts:

  • Aromatic Protons : In 2-Fluoro-1-phenylpropan-1-one , the phenyl group is conjugated with the carbonyl group, which is electron-withdrawing. This deshields the aromatic protons, shifting them downfield to the 7.5-8.0 ppm region. In 1-Fluoro-1-phenylpropan-2-one , the phenyl group is insulated from the carbonyl by a methylene group, resulting in less deshielding and a more typical aromatic proton chemical shift around 7.2-7.4 ppm.

  • Aliphatic Protons : The most striking difference lies in the aliphatic region.

    • For 2-Fluoro-1-phenylpropan-1-one , the proton on the carbon bearing the fluorine (-CH(F)-) is significantly deshielded by both the adjacent carbonyl group and the fluorine atom, leading to a predicted chemical shift around 5.8 ppm. It will appear as a doublet of quartets due to coupling with the fluorine and the methyl protons. The methyl protons themselves will be a doublet of doublets due to coupling with both the methine proton and the fluorine.

    • For 1-Fluoro-1-phenylpropan-2-one , the methylene protons adjacent to the phenyl group (-CH₂-) are benzylic and appear around 3.8 ppm as a singlet. The fluorinated methyl group (-CH₂F) will be a doublet around 4.8 ppm due to the strong coupling to the fluorine atom.

Distinguishing Enantiomers of 2-Fluoro-1-phenylpropan-1-one

Enantiomers are chemically equivalent in an achiral environment and thus produce identical NMR spectra. To distinguish between the (R) and (S) enantiomers, a chiral environment must be introduced. This is typically achieved using a chiral solvating agent (CSA).[1][2] The CSA forms diastereomeric complexes with each enantiomer, which are no longer chemically equivalent and will exhibit different chemical shifts.

G cluster_workflow NMR Analysis Workflow for Enantiomers Racemate Racemic Mixture (R)- and (S)-Isomers NMR1 ¹H NMR in CDCl₃ Racemate->NMR1 AddCSA Add Chiral Solvating Agent (e.g., (R)-Pirkle's alcohol) Racemate->AddCSA Result1 One set of signals (Indistinguishable) NMR1->Result1 Complexes Formation of Diastereomeric Complexes ((R,R) and (S,R)) AddCSA->Complexes NMR2 ¹H NMR with CSA Complexes->NMR2 Result2 Two sets of signals (Distinguishable and Quantifiable) NMR2->Result2

Caption: Workflow for resolving enantiomeric signals using NMR with a chiral solvating agent.

¹³C NMR Spectroscopy: A Carbon-centric View

¹³C NMR provides information on the carbon skeleton. The presence of the highly electronegative fluorine atom will induce significant changes in chemical shifts and introduce C-F coupling constants, which are invaluable for structural assignment.

Predicted ¹³C NMR Data

Assignment 2-Fluoro-1-phenylpropan-1-one (Predicted)1-Fluoro-1-phenylpropan-2-one (Predicted)
C=O ~195 ppm (doublet, ²JCF ≈ 20 Hz)~205 ppm (triplet, ²JCF ≈ 18 Hz)
Aromatic C (ipso) ~135 ppm~133 ppm
Aromatic C (o, m, p) 128-134 ppm127-130 ppm
C-F ~92 ppm (doublet, ¹JCF ≈ 180 Hz)~85 ppm (triplet, ¹JCF ≈ 170 Hz)
-CH₂- -~55 ppm
-CH₃ ~20 ppm (doublet, ²JCF ≈ 25 Hz)-

Causality Behind the Chemical Shifts and Couplings:

  • Carbonyl Carbon : The carbonyl carbon in 2-Fluoro-1-phenylpropan-1-one is part of a conjugated system, which shields it slightly, resulting in a chemical shift around 195 ppm. In contrast, the non-conjugated carbonyl in 1-Fluoro-1-phenylpropan-2-one is more deshielded and appears further downfield at approximately 205 ppm.[3] Both will show coupling to the fluorine atom.

  • Carbon Bearing Fluorine : The most significant feature is the carbon directly bonded to fluorine. This carbon experiences a large one-bond C-F coupling constant (¹JCF) of around 170-180 Hz, splitting the signal into a doublet (for -CH(F)-) or a triplet (for -CH₂F). Its chemical shift will be in the 85-92 ppm range.

  • Other Carbons : The other carbons in the vicinity of the fluorine atom will also exhibit smaller two-bond (²JCF) or three-bond (³JCF) couplings, providing further structural confirmation.

¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds, characterized by a wide chemical shift range that makes it very sensitive to the local electronic environment.

  • For 2-Fluoro-1-phenylpropan-1-one , the fluorine signal is expected to be a doublet of quartets due to coupling with the methine proton and the three methyl protons.

  • For 1-Fluoro-1-phenylpropan-2-one , the fluorine signal will appear as a triplet due to coupling with the two adjacent methylene protons.

  • The chemical shifts of these two isomers will be significantly different, providing a clear method of distinction.

  • Similar to ¹H NMR, ¹⁹F NMR in the presence of a chiral solvating agent can be used to resolve and quantify the enantiomers of 2-Fluoro-1-phenylpropan-1-one.[4]

Part 2: Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is excellent for identifying functional groups. The key diagnostic feature for these isomers is the carbonyl (C=O) stretching frequency.

Predicted IR Data

Functional Group 2-Fluoro-1-phenylpropan-1-one (Predicted)1-Fluoro-1-phenylpropan-2-one (Predicted)
C=O Stretch ~1690 cm⁻¹~1725 cm⁻¹
C-F Stretch ~1100-1200 cm⁻¹~1050-1150 cm⁻¹
Aromatic C=C ~1600, 1450 cm⁻¹~1600, 1450 cm⁻¹

Causality Behind the Vibrational Frequencies:

The position of the C=O stretch is highly informative. In 2-Fluoro-1-phenylpropan-1-one , the carbonyl group is conjugated with the phenyl ring. This conjugation delocalizes the pi electrons, weakening the C=O double bond and lowering its stretching frequency to around 1690 cm⁻¹.[5] In 1-Fluoro-1-phenylpropan-2-one , the carbonyl is a simple aliphatic ketone, not in conjugation with the phenyl ring, and therefore exhibits a higher stretching frequency, expected around 1725 cm⁻¹.[6] This ~35 cm⁻¹ difference is a definitive diagnostic marker.

Part 3: Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers have the same molecular weight (152.06 g/mol ), their fragmentation patterns upon electron ionization (EI) will be different due to their distinct structures.

The primary fragmentation mechanism for ketones is α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[7]

G cluster_ms Predicted α-Cleavage in Mass Spectrometry 2F1P_mol [2-Fluoro-1-phenylpropan-1-one]⁺˙ m/z = 152 2F1P_frag1 [C₆H₅CO]⁺ m/z = 105 2F1P_mol->2F1P_frag1 α-cleavage 2F1P_frag2 [CH₃CHF]˙ 2F1P_mol->2F1P_frag2 1F2P_mol [1-Fluoro-1-phenylpropan-2-one]⁺˙ m/z = 152 1F2P_frag1 [C₆H₅CH₂]⁺ m/z = 91 1F2P_mol->1F2P_frag1 α-cleavage 1F2P_frag2 [COCH₂F]˙ 1F2P_mol->1F2P_frag2 1F2P_frag3 [COCH₂F]⁺ m/z = 61 1F2P_mol->1F2P_frag3 α-cleavage 1F2P_frag4 [C₆H₅CH₂]˙ 1F2P_mol->1F2P_frag4

Caption: Predicted major α-cleavage fragmentation pathways for the constitutional isomers.

Predicted Fragmentation Patterns:

  • 2-Fluoro-1-phenylpropan-1-one : The most likely α-cleavage is the loss of the CH₃CHF radical to form the stable benzoyl cation (m/z = 105 ). This is expected to be the base peak.

  • 1-Fluoro-1-phenylpropan-2-one : This isomer has two possible α-cleavage pathways:

    • Loss of the fluoromethyl radical (•CH₂F) to form the benzyl cation, which rearranges to the tropylium cation (m/z = 91 ). This is a very common and stable fragment.

    • Loss of the benzyl radical (•CH₂C₆H₅) to form the fluoroacetyl cation (m/z = 61 ). The presence of both m/z 91 and m/z 61 fragments, with the absence of a significant m/z 105 peak, would be a clear indicator of this isomer.[8]

Like other spectroscopic techniques, standard mass spectrometry cannot distinguish between enantiomers as they have identical fragmentation energies and pathways.

Part 4: Experimental Protocols

To obtain the data discussed, the following experimental procedures are recommended.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

  • Sample Preparation : Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary.

  • ¹⁹F NMR Acquisition : Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required compared to ¹³C.

  • Enantiomeric Resolution : To a prepared NMR sample of the racemic 2-Fluoro-1-phenylpropan-1-one, add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) in small, incremental amounts (e.g., 0.25, 0.5, 1.0 molar equivalents), acquiring a ¹H or ¹⁹F spectrum after each addition until baseline resolution of the signals for the two enantiomers is achieved.

Infrared (IR) Spectroscopy

  • Sample Preparation : If the sample is a liquid, a thin film can be prepared by placing a drop between two NaCl or KBr plates. If it is a solid, a KBr pellet can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the neat sample.

  • Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation : Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation : Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., a DB-5ms). Use a temperature program that allows for the separation of any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

  • MS Detection : Use electron ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 40-200.

Conclusion

The isomers of 2-Fluoro-1-phenylpropan-1-one, while structurally similar, present unique and readily distinguishable spectroscopic signatures. ¹H and ¹³C NMR spectroscopy can definitively differentiate the constitutional isomers based on chemical shifts and coupling patterns. IR spectroscopy offers a rapid method to distinguish the conjugated versus non-conjugated carbonyl groups. Mass spectrometry provides confirmation through distinct fragmentation patterns. Finally, the use of chiral solvating agents in NMR spectroscopy allows for the resolution and quantification of the individual enantiomers of 2-Fluoro-1-phenylpropan-1-one. The integrated application of these techniques, grounded in a solid understanding of chemical principles, provides a powerful and self-validating system for the unambiguous identification and characterization of these and other isomeric compounds in a research and development setting.

References

  • ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]

  • Gasteiger, J., et al. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • NIST. (n.d.). Propiophenone. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Benzyl methyl ketone. NIST Chemistry WebBook. [Link]

  • Siniscalchi, T. (2020). Exercise 15.28 - Using Common Fragments to Distinguish between Constitutional Isomers. YouTube. [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]

  • JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. [Link]

  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

  • The Journal of Organic Chemistry. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]

  • Timothy Siniscalchi. (2020). Exercise 15.28 - Using Common Fragments to Distinguish between Constitutional Isomers. YouTube. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • JACS Au. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

  • Analytical Chemistry. (2013). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. [Link]

  • ResearchGate. (2025). NMR Chiral solvating agents. [Link]

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Comparative

A Comparative Guide to the Validation of an Analytical Method for 2-Fluoro-1-phenylpropan-1-one Quantification

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of 2-Fluoro-1-phenylpropan-1-one. In the landscape of ph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of 2-Fluoro-1-phenylpropan-1-one. In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical procedures is not merely a regulatory formality but the bedrock of product quality and safety.[1][2] An analytical method's validation process provides documented evidence that the procedure is fit for its intended purpose.[1][3]

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple checklist of validation parameters to explain the causality behind experimental choices, ensuring a scientifically sound and defensible validation package. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) and the recently updated Q2(R2) guidelines, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7][8]

Foundational Strategy: Selecting the Analytical Approach

2-Fluoro-1-phenylpropan-1-one is a ketone derivative with a molecular weight of approximately 152.16 g/mol .[9] Its structure, featuring a phenyl ring, contains a strong chromophore, making it an ideal candidate for UV spectrophotometric detection.

While several techniques could be considered, we will compare two of the most robust and common methods in pharmaceutical analysis:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of quality control laboratories. It offers high resolution, sensitivity, and is well-suited for the analysis of non-volatile and thermally stable compounds like the target analyte.[10][11][12] The inherent separation capability of HPLC allows for the specific quantification of the analyte even in the presence of impurities or degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent sensitivity and unparalleled specificity due to the unique mass fragmentation pattern of the analyte.[13][14][15] However, it requires the analyte to be volatile and thermally stable. While potentially suitable, the setup is often more complex and may require derivatization for certain compounds to improve volatility.

Rationale for Selection: For routine quantification in a quality control environment, HPLC-UV presents the optimal balance of specificity, robustness, and accessibility. Its performance is reliable and the principles are well-understood, making it a trustworthy choice for method validation.[10]

The Validation Workflow: A Holistic Overview

The validation of an analytical method is a systematic process. It begins with the development of a suitable method, followed by a series of experiments designed to challenge its performance characteristics. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[8][16]

G cluster_0 Phase 1: Development & Protocol cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Finalization Dev Analytical Method Development Proto Validation Protocol (Define Scope & Acceptance Criteria) Dev->Proto Finalized Method Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LoD LOD & LOQ Proto->LoD Rob Robustness Proto->Rob Report Validation Report (Summarize Results) Spec->Report Lin->Report Acc->Report Prec->Report LoD->Report Rob->Report Imp Validated Method Implementation Report->Imp Approval

Caption: A workflow for analytical method validation based on ICH guidelines.

Experimental Design: Protocols and Rationale

The following sections detail the experimental protocols for validating an HPLC-UV method for 2-Fluoro-1-phenylpropan-1-one.

Proposed HPLC-UV Method

This method is designed to be a starting point and should be optimized during the method development phase.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[10]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Rationale: C18 columns are versatile and provide excellent retention and separation for compounds with aromatic moieties.

  • Mobile Phase: A mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v).

    • Rationale: Acetonitrile is a common organic modifier providing good peak shape. The acidified aqueous phase helps to control the ionization of any acidic or basic functional groups and ensures consistent retention times.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.

  • Detection Wavelength: ~245 nm.

    • Rationale: This wavelength should be determined by scanning a standard solution of 2-Fluoro-1-phenylpropan-1-one from 200-400 nm to find its wavelength of maximum absorbance (λmax), ensuring maximum sensitivity.

  • Injection Volume: 10 µL.

Validation Parameter Protocols

The following protocols are based on the ICH Q2(R1) guideline.[5]

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[17]

  • Protocol:

    • Analyze a diluent blank and a placebo blank (if applicable) to ensure no interfering peaks are present at the retention time of the analyte.

    • Perform forced degradation studies by subjecting the analyte to acidic, basic, oxidative, thermal, and photolytic stress.

    • Analyze the stressed samples. The main peak should be chromatographically pure and resolved from all degradation product peaks (Resolution > 2.0). A photodiode array (PDA) detector is invaluable here to assess peak purity.

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions of 2-Fluoro-1-phenylpropan-1-one covering the expected working range (e.g., 80% to 120% of the target concentration).[5]

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

  • Objective: To confirm that the method provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[5]

  • Protocol: The range is established by confirming that the linearity, accuracy, and precision data meet the acceptance criteria over the desired concentration interval (e.g., 80-120% of the assay concentration).[5]

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol (Assay):

    • Prepare samples in triplicate at a minimum of three concentration levels within the specified range (e.g., 80%, 100%, and 120%).

    • This can be done by spiking a placebo matrix with a known amount of the analyte or by comparing the results to a well-characterized reference standard.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each) on the same day, with the same analyst and equipment.[3]

    • Intermediate Precision (Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

  • Acceptance Criteria: %RSD should be ≤ 2.0%.[2]

  • Objective: To determine the lowest amount of analyte in a sample that can be detected (LOD) and reliably quantified (LOQ) with acceptable precision and accuracy.[17]

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the concentration of the analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This is typically done by injecting a series of increasingly dilute solutions.

  • Acceptance Criteria: LOQ precision should demonstrate an RSD of ≤ 10%.

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Mobile phase composition (e.g., ± 2% organic).

      • Column temperature (e.g., ± 5 °C).

      • pH of the mobile phase buffer (e.g., ± 0.2 units).[18]

    • Analyze a system suitability solution under each condition and evaluate parameters like retention time, peak tailing, and resolution.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits for the method.

Summarizing the Evidence: Data and Interdependencies

The results of the validation experiments should be clearly tabulated to provide a concise summary of the method's performance against the pre-defined acceptance criteria.

Table 1: Summary of Validation Parameters and Representative Results

Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Specificity No interference at analyte RT; Peak purity > 99.5%No interference observed; Peak purity passedPass
Linearity (r²) ≥ 0.9950.9998Pass
Range 80% - 120% of target concentrationConfirmedPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (Repeatability) %RSD ≤ 2.0%0.8%Pass
Precision (Intermediate) %RSD ≤ 2.0%1.2%Pass
LOD S/N Ratio ≥ 3:10.05 µg/mLPass
LOQ S/N Ratio ≥ 10:1; %RSD at LOQ ≤ 10%0.15 µg/mL; %RSD = 4.5%Pass
Robustness System suitability parameters meet criteriaAll varied conditions met system suitability criteriaPass

The validation parameters are not independent silos; they form a logical, self-validating system. For instance, the linearity study defines the workable range, within which accuracy and precision must be demonstrated.

G cluster_core Core Performance cluster_foundation Foundation cluster_limits Limits & Boundaries Acc Accuracy Prec Precision Lin Linearity Range Range Lin->Range Defines Range->Acc Bounds Range->Prec Bounds Spec Specificity Spec->Acc Ensures Rob Robustness Rob->Prec Challenges LOQ LOQ LOQ->Range Lower Limit of

Caption: Logical relationships between key analytical validation parameters.

Conclusion: A Validated Method for Confident Analysis

This guide has outlined a comprehensive and scientifically rigorous approach to validating an HPLC-UV method for the quantification of 2-Fluoro-1-phenylpropan-1-one. By adhering to the principles of the ICH and systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, a laboratory can produce a validation package that is both scientifically sound and regulatorily compliant.

The successful completion of these validation experiments, with all results meeting their acceptance criteria, provides a high degree of assurance that the analytical method is suitable for its intended purpose. It is crucial to remember that method validation is part of a lifecycle approach; the method's performance should be monitored over time, and any significant changes to the sample, synthesis, or equipment may necessitate revalidation.[19][20]

References

  • Analytical Method Validation: Back to Basics, Part II | LCGC International . Available at: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV . Available at: [Link]

  • (PDF) Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography Mass Spectrometry - ResearchGate . Available at: [Link]

  • Analytical Method Validation Procedure - Pharma Dekho . Available at: [Link]

  • Analytical Method Validation Parameters: An Updated Review . Available at: [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals . Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA . Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA) . Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . Available at: [Link]

  • Determination of 1-phenyl-2-propanone (P2P) by HS-GC/MS in a material sold as “wet amphetamine” | Request PDF - ResearchGate . Available at: [Link]

  • A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride - NIH . Available at: [Link]

  • 2-Fluoro-1-phenylpropan-1-one | C9H9FO | CID 89433 - PubChem . Available at: [Link]

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) . Available at: [Link]

  • Simultaneous Quantitative Determination of Eight Fluoro-quinolones by High-Performance Liquid Chromatography with UV Detection . Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH . Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager . Available at: [Link]

  • An HPLC-UV and Fluorescence Method for the Detection of Three Pharmaceuticals in Water Systems - International Journal Of Pharma Research and Health Sciences . Available at: [Link]

  • GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea - PubMed . Available at: [Link]

  • FDA issues revised guidance for analytical method validation - ResearchGate . Available at: [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications . Available at: [Link]

  • A multi-residue method for GC-MS determination of selected endocrine disrupting chemicals in fish and seafood from European and North-African coasts . Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA) . Available at: [Link]

  • An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS - Shimadzu . Available at: [Link]

  • Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics - PubMed . Available at: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org . Available at: [Link]

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  • FDA Releases Guidance on Analytical Procedures - BioPharm International . Available at: [Link]

Sources

Validation

A Senior Application Scientist's Comparative Guide to α-Fluorination Methods for Ketones

Authored for Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, capable of profoundly enhancing meta...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, capable of profoundly enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] α-Fluoroketones, in particular, are valuable synthons and bioactive compounds. This guide provides an in-depth, comparative analysis of the primary methodologies for the α-fluorination of ketones, grounded in mechanistic understanding and supported by experimental data, to empower chemists in selecting the optimal strategy for their synthetic challenges.

The Foundational Dichotomy: Electrophilic vs. Nucleophilic Fluorination

At its core, the α-fluorination of a ketone hinges on the polarity of the fluorine source and the nature of the ketone-derived intermediate. The choice between an electrophilic or nucleophilic strategy is the first critical decision point and dictates the entire experimental design.

  • Electrophilic Fluorination ("F+" source): This is the most common approach for direct ketone fluorination. The ketone is first converted into its corresponding enol or enolate, a carbon-centered nucleophile. This nucleophile then attacks an electrophilic fluorinating agent, where the fluorine atom is bound to a highly electron-withdrawing group (typically nitrogen), creating a δ+ charge on the fluorine.[3][4]

  • Nucleophilic Fluorination ("F-" source): This method operates via a standard SN2 mechanism. It does not work directly on ketones. Instead, the α-position must first be functionalized with a good leaving group (e.g., Br, OTs). A nucleophilic fluoride source, such as an alkali metal or ammonium fluoride, then displaces this leaving group.[4][5][6]

G cluster_electrophilic Electrophilic Fluorination ('F+') cluster_nucleophilic Nucleophilic Fluorination ('F-') Ketone_E Ketone Enolate Enol / Enolate (Nucleophile) Ketone_E->Enolate Base or Acid Product_E α-Fluoroketone Enolate->Product_E F_plus N-F Reagent (e.g., Selectfluor) F_plus->Product_E Ketone_N Ketone Alpha_LG α-Haloketone (LG) (Electrophile) Ketone_N->Alpha_LG Halogenation Product_N α-Fluoroketone Alpha_LG->Product_N SN2 F_minus Fluoride Source (e.g., KF, TBAF) F_minus->Alpha_LG G cluster_workflow Experimental Workflow: Electrophilic Fluorination A 1. Dissolve Ketone (and catalyst, if any) in anhydrous solvent. B 2. Add Base or Acid to generate Enol/Enolate. A->B C 3. Add N-F Reagent (e.g., Selectfluor) slowly at RT or 0°C. B->C D 4. Monitor reaction by TLC or LCMS. C->D E 5. Quench reaction (e.g., with water). D->E F 6. Aqueous Workup & Extraction. E->F G 7. Purify by Chromatography. F->G

Caption: Typical workflow for electrophilic α-fluorination.

Representative Experimental Protocol: Asymmetric Fluorination of 2-Phenylcyclohexanone

This protocol is adapted from established organocatalytic methods. [1]

  • Setup: To an oven-dried vial under an inert atmosphere (N₂ or Ar), add the appropriate Cinchona alkaloid-derived primary amine catalyst (0.02 mmol, 10 mol%).

  • Reagents: Add 2-phenylcyclohexanone (0.2 mmol, 1.0 equiv) followed by the solvent (e.g., Toluene, 1.0 M).

  • Fluorinating Agent: Add N-Fluorobenzenesulfonimide (NFSI) (0.22 mmol, 1.1 equiv).

  • Reaction: Stir the mixture vigorously at room temperature for the time determined by reaction monitoring (typically 12-48 hours).

  • Monitoring: Periodically take aliquots to monitor the consumption of the starting material by TLC or GC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the α-fluoroketone.

  • Analysis: Characterize the product by ¹H, ¹³C, ¹⁹F NMR and mass spectrometry. Determine enantiomeric excess (ee) by chiral HPLC.

Deep Dive: Nucleophilic Fluorination

Nucleophilic fluorination relies on displacing a leaving group from the α-carbon with a fluoride anion ("F-"). [4]This method is fundamentally an SN2 reaction. [6]

Mechanism Causality: The Challenge of the Fluoride Ion

The primary challenge in nucleophilic fluorination is the nature of the fluoride ion itself. In protic solvents, it is heavily solvated via hydrogen bonding, drastically reducing its nucleophilicity. In aprotic solvents, simple alkali fluorides like KF have very low solubility. Therefore, successful nucleophilic fluorination hinges on overcoming these issues. The common strategies are:

  • Phase-Transfer Catalysis (PTC): Using catalysts like quaternary ammonium salts ('quat salts') to shuttle the fluoride ion from a solid phase (KF) into the organic phase where the substrate resides.

  • Soluble Fluoride Sources: Employing tetraalkylammonium salts like tetrabutylammonium fluoride (TBAF), which are soluble in organic solvents. [5]However, TBAF is highly hygroscopic, and water contamination severely hampers reactivity. Anhydrous TBAF is significantly more effective. [5]3. High Temperatures & Polar Aprotic Solvents: Using solvents like DMF or DMSO to increase the solubility and reactivity of alkali fluorides (e.g., CsF, spray-dried KF).

G cluster_sn2 Nucleophilic Fluorination Mechanism (SN2) F_minus F⁻ Substrate R-CH(LG)-C(=O)-R' F_minus->Substrate Backside Attack TS [F···C···LG]‡ Transition State Substrate->TS Product R-CHF-C(=O)-R' TS->Product LG_minus LG⁻ TS->LG_minus G start Start: α-Fluorination of a Ketone q1 Is asymmetric synthesis required? start->q1 q3 Is a precursor with an α-leaving group available? q1->q3 No electrophilic Pursue Electrophilic Fluorination q1->electrophilic Yes q2 Is the ketone sensitive to base or strong oxidants? selectfluor Use highly reactive reagent like Selectfluor® q2->selectfluor No nfsi Use milder reagent like NFSI q2->nfsi Yes q3->q2 No nucleophilic Pursue Nucleophilic Fluorination q3->nucleophilic Yes enantio Use Chiral Catalyst (e.g., Organocatalyst) with NFSI electrophilic->enantio kf_ptc Use KF/PTC or CsF for robust substrates nucleophilic->kf_ptc tbaf Use anhydrous TBAF for sensitive substrates nucleophilic->tbaf

Sources

Comparative

A Comparative Guide to Purity Assessment of 2-Fluoro-1-phenylpropan-1-one by High-Performance Liquid Chromatography

For researchers, scientists, and drug development professionals, the meticulous assessment of chemical purity is a cornerstone of reliable and reproducible results. In the synthesis of novel chemical entities, such as 2-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous assessment of chemical purity is a cornerstone of reliable and reproducible results. In the synthesis of novel chemical entities, such as 2-Fluoro-1-phenylpropan-1-one, a fluorinated aromatic ketone with potential applications in medicinal chemistry, ensuring the purity of the final compound is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-Fluoro-1-phenylpropan-1-one, contrasting it with other viable analytical techniques and grounding the discussion in established validation principles.

The Critical Role of Purity in Drug Discovery

The presence of impurities, even in minute quantities, can significantly impact the biological activity, toxicity, and overall safety profile of a compound. For 2-Fluoro-1-phenylpropan-1-one, potential impurities could arise from unreacted starting materials, byproducts of the synthesis, or degradation products. Therefore, a robust and validated analytical method is not merely a quality control check but a fundamental aspect of its scientific evaluation.

Primary Analytical Approach: Reversed-Phase HPLC-UV

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse for purity determination of small organic molecules like 2-Fluoro-1-phenylpropan-1-one. The choice of this method is predicated on the compound's aromatic nature, which imparts a strong UV chromophore, and its moderate polarity, making it amenable to separation on a nonpolar stationary phase.

Causality Behind Experimental Choices in RP-HPLC Method Development

The development of a robust HPLC method is a systematic process, with each parameter chosen to achieve optimal separation and quantification.

  • Column Selection: A C18 (octadecylsilyl) column is the standard choice for initial method development due to its versatility and broad applicability. For aromatic compounds like 2-Fluoro-1-phenylpropan-1-one, a Phenyl-Hexyl phase can offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte.

  • Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile or methanol. The ratio of these components is adjusted to control the retention time of the analyte. Acetonitrile is often preferred for its lower viscosity and UV transparency. The pH of the aqueous phase can be adjusted to control the ionization of the analyte and any acidic or basic impurities, thereby influencing their retention.

  • Detection Wavelength: The aromatic ring in 2-Fluoro-1-phenylpropan-1-one provides strong UV absorbance. The optimal detection wavelength is typically chosen at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity. A UV scan of a dilute solution of the compound would be performed to determine this, likely in the range of 240-260 nm.

Experimental Protocol: RP-HPLC-UV Analysis

This protocol outlines a self-validating system for the purity assessment of 2-Fluoro-1-phenylpropan-1-one.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of 2-Fluoro-1-phenylpropan-1-one in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 0.1 mg/mL in the initial mobile phase composition (70:30 Water:Acetonitrile).

Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution (0.1 mg/mL) Stock->Working Dilution Autosampler Autosampler Injection Working->Autosampler Column C18 Column Separation Autosampler->Column Gradient Elution Detector UV Detection (254 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity Report (% Area) Integration->Report

Caption: Workflow for HPLC Purity Assessment.

Comparative Analysis with Alternative Techniques

While HPLC-UV is a robust primary method, other techniques offer distinct advantages and can provide a more comprehensive purity profile.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures.[1]

  • Advantages:

    • Higher Resolution: UPLC provides sharper and narrower peaks, leading to better separation of closely eluting impurities.[1]

    • Faster Analysis Times: The higher optimal flow rates significantly reduce run times, increasing sample throughput.[1]

    • Improved Sensitivity: The narrower peaks result in a higher signal-to-noise ratio, allowing for the detection of impurities at lower levels.[1]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to a significant reduction in solvent usage, making it a "greener" and more cost-effective technique.[2]

  • Considerations:

    • Requires specialized UPLC instrumentation capable of handling high pressures.

    • Method transfer from HPLC to UPLC requires careful optimization.

Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography is a powerful alternative.[3] 2-Fluoro-1-phenylpropan-1-one, being a ketone, is likely to have sufficient volatility for GC analysis.[4]

  • Advantages:

    • High Efficiency: Capillary GC columns offer very high separation efficiency.

    • Sensitive Detectors: Flame Ionization Detection (FID) is highly sensitive to organic compounds, and Mass Spectrometry (MS) provides structural information for impurity identification.[5]

    • Ideal for Volatile Impurities: GC is particularly well-suited for detecting and quantifying volatile organic impurities that may not be easily analyzed by HPLC.[6]

  • Considerations:

    • The compound must be thermally stable and not degrade in the heated injection port or column.

    • Less suitable for non-volatile or thermally labile impurities.

Performance Comparison
ParameterHPLC-UVUPLC-UVGC-FID
Principle Liquid-solid partitioningLiquid-solid partitioningGas-liquid partitioning
Typical Run Time 15-30 min2-10 min10-25 min
Resolution GoodExcellentExcellent
Sensitivity (LOD) ~0.01%~0.005%~0.001%
Solvent Consumption HighLowVery Low
Instrumentation Cost ModerateHighModerate
Best Suited For Routine purity, non-volatile impuritiesHigh-throughput analysis, complex mixturesVolatile and thermally stable compounds

Trustworthiness Through Method Validation: An ICH Q2(R1) Framework

To ensure the reliability of the analytical data, the chosen HPLC method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing a placebo, spiked samples, and subjecting the sample to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products and demonstrating that the main peak is free from interference.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of dilutions of the standard solution (typically 5 concentrations) and plotting the peak area against the concentration.[7] The correlation coefficient (r²) should be close to 1.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by analyzing a sample with a known concentration (e.g., a reference standard) or by spiking a blank matrix with a known amount of the analyte and calculating the percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Validation_Process cluster_params Validation Parameters Method Analytical Method Development Validation Method Validation (ICH Q2) Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: ICH Q2(R1) Method Validation Flow.

Conclusion

The purity assessment of 2-Fluoro-1-phenylpropan-1-one is a critical step in its development for research and pharmaceutical applications. A well-developed and validated reversed-phase HPLC-UV method provides a reliable and robust approach for routine purity determination. The causality-driven selection of chromatographic parameters, from the stationary phase to the mobile phase composition, ensures a scientifically sound methodology.

For enhanced performance, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it an ideal choice for high-throughput screening and the analysis of complex impurity profiles.[2] Gas Chromatography serves as a valuable complementary technique, particularly for the assessment of volatile impurities.

Ultimately, the trustworthiness of any purity data hinges on a thorough method validation process adhering to international guidelines such as ICH Q2(R1).[7] By implementing a validated analytical strategy, researchers and drug developers can have high confidence in the quality and purity of 2-Fluoro-1-phenylpropan-1-one, paving the way for its successful application.

References

  • 〈621〉 CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP). Retrieved January 26, 2026, from [Link]

  • UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved January 26, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). Retrieved January 26, 2026, from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Retrieved January 26, 2026, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved January 26, 2026, from [Link]

  • Are You Sure You Understand USP <621>?. (2024). Chromatography Online. Retrieved January 26, 2026, from [Link]

  • Analysis of volatile organic compounds using gas chromatography. (2006). ResearchGate. Retrieved January 26, 2026, from [Link]

  • HPLC vs UPLC - What's the Difference?. (n.d.). Chromatography Today. Retrieved January 26, 2026, from [Link]

  • Detection and quantitation of multiple volatile compounds in tissues by GC and GC/MS. (1983). PubMed. Retrieved January 26, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved January 26, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 26, 2026, from [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). EPA. Retrieved January 26, 2026, from [Link]

  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved January 26, 2026, from [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho. Retrieved January 26, 2026, from [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube. Retrieved January 26, 2026, from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved January 26, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of 2-Fluoro-1-phenylpropan-1-one Derivatives in Cancer Cell Lines

In the landscape of contemporary drug discovery, the quest for novel cytotoxic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of chemical scaffolds under investigation, fluo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the quest for novel cytotoxic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of chemical scaffolds under investigation, fluorinated organic molecules have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability and binding affinity. This guide provides a comparative analysis of the cytotoxic potential of a hypothetical series of 2-Fluoro-1-phenylpropan-1-one derivatives, offering a framework for their evaluation against established anticancer agents.

The core structure, featuring an α-fluoroketone, is a promising pharmacophore. The strong electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the adjacent carbonyl group, potentially making it more susceptible to nucleophilic attack by biological macromolecules, such as enzyme active sites. This guide will delve into a hypothetical experimental design to assess the cytotoxic prowess of these derivatives, present illustrative data, and discuss potential mechanisms of action.

Experimental Design: A Roadmap for Comparative Cytotoxicity Assessment

A robust and reliable assessment of cytotoxicity is foundational to the preclinical evaluation of any potential therapeutic agent. The following experimental design outlines a comprehensive approach to compare the cytotoxic effects of our hypothetical 2-Fluoro-1-phenylpropan-1-one derivatives.

Cell Line Selection

To obtain a comprehensive cytotoxicity profile, a panel of human cancer cell lines representing different tumor types should be employed. Furthermore, the inclusion of a non-cancerous cell line is crucial for determining the selectivity of the compounds.

  • Human Breast Adenocarcinoma (MCF-7): A widely used, well-characterized cell line representing breast cancer.

  • Human Lung Carcinoma (A549): A standard model for non-small cell lung cancer.

  • Human Colorectal Carcinoma (HCT-116): A common model for colon cancer research.

  • Human Dermal Keratinocytes (HaCaT): A non-cancerous cell line to assess general cytotoxicity and determine the selectivity index.

Hypothetical Test Compounds and Controls

For this comparative guide, we will consider a hypothetical series of 2-Fluoro-1-phenylpropan-1-one derivatives with substitutions on the phenyl ring to explore preliminary structure-activity relationships (SAR).

  • Derivative 1 (FPP-1): Unsubstituted phenyl ring.

  • Derivative 2 (FPP-2): 4-Methoxy (electron-donating group).

  • Derivative 3 (FPP-3): 4-Nitro (electron-withdrawing group).

  • Positive Control (Doxorubicin): A well-established chemotherapeutic agent with known cytotoxicity.

  • Negative Control (Vehicle - 0.1% DMSO): To account for any effects of the solvent used to dissolve the test compounds.

A Foundational Method: The MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability. It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Detailed Experimental Protocol for the MTT Assay
  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well flat-bottom plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the hypothetical derivatives and Doxorubicin in sterile DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with vehicle control (0.1% DMSO) and untreated cells (medium only).

    • Incubate the plate for 48 hours under the same conditions.

  • MTT Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizing the MTT Assay Workflow

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Incubation_24h 3. Incubate for 24h Seeding->Incubation_24h Compound_Prep 4. Prepare Compound Dilutions Incubation_24h->Compound_Prep Treatment 5. Treat Cells with Compounds Compound_Prep->Treatment Incubation_48h 6. Incubate for 48h Treatment->Incubation_48h MTT_Addition 7. Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h 8. Incubate for 4h MTT_Addition->Incubation_4h Solubilization 9. Solubilize Formazan Incubation_4h->Solubilization Read_Absorbance 10. Read Absorbance at 570nm Solubilization->Read_Absorbance Calculate_Viability 11. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 12. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT cytotoxicity assay.

Hypothetical Comparative Cytotoxicity Data

The following table presents illustrative IC50 values for our hypothetical 2-Fluoro-1-phenylpropan-1-one derivatives and the control compound, Doxorubicin, against the selected cell lines.

CompoundMCF-7 (IC50, µM)A549 (IC50, µM)HCT-116 (IC50, µM)HaCaT (IC50, µM)Selectivity Index (SI) for HCT-116
FPP-1 15.220.512.855.44.33
FPP-2 25.835.122.480.23.58
FPP-3 8.912.37.530.14.01
Doxorubicin 0.81.20.55.611.2

Note: These are hypothetical data for illustrative purposes only.

Interpreting the Hypothetical Results and Structure-Activity Relationship

  • Effect of Phenyl Ring Substitution: The derivative with an electron-withdrawing group (FPP-3, 4-nitro) exhibited the highest potency across all cancer cell lines. Conversely, the derivative with an electron-donating group (FPP-2, 4-methoxy) showed the lowest potency. This suggests that reducing the electron density of the phenyl ring may enhance the cytotoxic activity of this class of compounds.

  • Selectivity Index: The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of a cytotoxic compound. It is calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line (SI = IC50 in HaCaT / IC50 in HCT-116). A higher SI value indicates greater selectivity towards cancer cells. In our hypothetical scenario, Doxorubicin shows the highest selectivity. Among the derivatives, FPP-1 demonstrates the best selectivity profile.

Probing the Mechanism of Action: The Apoptotic Pathway

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. The α-fluoroketone moiety in our hypothetical compounds could potentially interact with key enzymes in apoptotic pathways. Further mechanistic studies would be necessary to elucidate the exact mechanism, but a plausible pathway to investigate would be the intrinsic (mitochondrial) pathway of apoptosis.

Visualizing a Potential Signaling Pathway

Apoptosis_Pathway FPP_Derivative 2-Fluoro-1-phenylpropan-1-one Derivative Cellular_Stress Cellular Stress FPP_Derivative->Cellular_Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Comparative

A Comparative Guide to Molecular Docking: Fluorinated vs. Non-Fluorinated Enzyme Inhibitors

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into potential drug candidates is a cornerstone of modern medicinal chemistry. Its unique properties can profoun...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into potential drug candidates is a cornerstone of modern medicinal chemistry. Its unique properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide provides an in-depth, objective comparison of the molecular docking performance of fluorinated versus non-fluorinated enzyme inhibitors, supported by established experimental protocols and data interpretation. We will explore the causal relationships behind experimental choices and provide a self-validating framework for your own in silico investigations.

The Fluorine Factor: A Double-Edged Sword in Drug Design

The introduction of fluorine into a molecule is not a mere substitution; it is a strategic decision aimed at modulating several key properties. Fluorine's high electronegativity and small van der Waals radius can alter a compound's lipophilicity, metabolic stability, and binding affinity to its target enzyme.[1][2][4] These modifications often lead to improved potency, selectivity, and pharmacokinetic profiles.[1] For instance, fluorination can block metabolically vulnerable sites, thereby increasing the drug's half-life, or enhance interactions within the enzyme's active site.[1][2] However, the effects of fluorination are not always predictable and require careful computational and experimental validation.[5]

The In Silico Laboratory: Principles of Comparative Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it is instrumental in predicting the binding affinity and interaction patterns of a ligand (potential inhibitor) within the active site of a target protein.[4][6]

A comparative docking study of fluorinated and non-fluorinated analogs allows us to dissect the specific contributions of fluorine to the binding event. Key interactions to monitor include:

  • Hydrogen Bonds: While fluorine is a weak hydrogen bond acceptor, its presence can influence the hydrogen bonding network within the active site.[7][8]

  • Halogen Bonds: A defining feature of heavier halogens, halogen bonds are less common with fluorine but its high electronegativity can still influence the electrostatic landscape of the binding pocket.[9][10]

  • Hydrophobic Interactions: Fluorine can enhance hydrophobic interactions, contributing to tighter binding.[4]

  • Electrostatic Interactions: The strong electron-withdrawing nature of fluorine can significantly alter the charge distribution of the inhibitor, leading to modified electrostatic interactions with the protein.[9]

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

This protocol outlines a standardized and reproducible workflow for conducting a comparative docking study using the widely adopted AutoDock Vina software.[11][12][13] The rationale behind each step is provided to ensure a thorough understanding of the process.

I. Preparation of the Target Protein

The quality of the protein structure is paramount for obtaining meaningful docking results.

  • Protein Structure Retrieval:

    • Action: Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB).

    • Rationale: A high-resolution crystal structure provides an accurate representation of the enzyme's active site. It is crucial to select a structure with a bound ligand similar to the inhibitors of interest, as this can provide a reference for the binding pocket.

  • Protein Clean-up:

    • Action: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file, including water molecules, co-factors (unless they are essential for binding), and any co-crystallized ligands.[14][15] If the protein is a multimer, retain only the monomeric unit of interest.[14]

    • Rationale: Water molecules can interfere with the docking algorithm, and removing extraneous molecules ensures that the docking is focused on the interaction between the inhibitor and the protein.

  • Protonation and Charge Assignment:

    • Action: Add polar hydrogen atoms to the protein structure.[12] Assign partial charges using a force field like Gasteiger.

    • Rationale: Correct protonation states are critical for accurately modeling hydrogen bonding and electrostatic interactions, which are major drivers of ligand binding.

  • File Format Conversion:

    • Action: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic charges and atom type definitions.

    • Rationale: The PDBQT format contains the necessary information for the docking software to calculate the interaction energies.

II. Preparation of the Ligands

Both the fluorinated and non-fluorinated inhibitors must be prepared with equal rigor.

  • Ligand Structure Generation:

    • Action: Draw the 2D structures of the fluorinated and non-fluorinated inhibitors using chemical drawing software like ChemDraw or MarvinSketch.[14][16]

    • Rationale: Accurate 2D representation is the first step to generating a correct 3D conformation.

  • 3D Structure Generation and Energy Minimization:

    • Action: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).[14][16]

    • Rationale: Energy minimization finds the lowest energy conformation of the ligand, which is the most likely conformation it will adopt in solution before binding.

  • Charge Calculation and Torsion Angle Definition:

    • Action: Assign Gasteiger charges and define the rotatable bonds (torsions) of the ligands.

    • Rationale: Correct charge assignment is crucial for electrostatic calculations. Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand within the binding site.

  • File Format Conversion:

    • Action: Save the prepared ligand structures in the PDBQT file format.

    • Rationale: Similar to the protein, the PDBQT format is required for the ligands to be recognized by AutoDock Vina.

III. Molecular Docking Execution
  • Grid Box Definition:

    • Action: Define a 3D grid box that encompasses the entire binding site of the target protein. The co-crystallized ligand (if present) can be used as a guide to center the grid box.

    • Rationale: The grid box defines the search space for the docking algorithm. A well-defined grid box ensures that the docking is focused on the relevant active site, saving computational time and improving accuracy.

  • Configuration File Setup:

    • Action: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and other docking parameters such as the number of binding modes to generate and the exhaustiveness of the search.

    • Rationale: The configuration file provides all the necessary instructions for AutoDock Vina to run the docking simulation.

  • Running the Docking Simulation:

    • Action: Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Rationale: This initiates the docking process, where the software will systematically explore different poses and conformations of the ligand within the defined grid box and score them based on a force-field-based scoring function.[17]

IV. Analysis of Docking Results
  • Binding Affinity Evaluation:

    • Action: Analyze the output files to obtain the binding affinity (docking score) for the best binding pose of each ligand, reported in kcal/mol.

    • Rationale: The docking score is an estimation of the binding free energy. A more negative value indicates a higher predicted binding affinity.

  • Interaction Analysis:

    • Action: Visualize the docked poses of the fluorinated and non-fluorinated inhibitors within the protein's active site using molecular graphics software. Identify and compare the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) for each analog.

    • Rationale: This qualitative analysis provides insights into the structural basis for the observed binding affinities and helps to understand the specific role of the fluorine atom in mediating these interactions.

Visualizing the Process

A clear understanding of the workflow is essential for successful execution.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase P_prep Protein Preparation (Clean, Protonate, Convert to PDBQT) Grid Define Grid Box P_prep->Grid L_prep Ligand Preparation (3D Convert, Minimize, Convert to PDBQT) Config Create Configuration File L_prep->Config Grid->Config Vina Run AutoDock Vina Config->Vina Scores Analyze Docking Scores (Binding Affinity) Vina->Scores Interactions Visualize and Compare Binding Interactions Scores->Interactions

Caption: A schematic of the comparative molecular docking workflow.

Interpreting the Data: A Comparative Analysis

The results of the docking study should be summarized for a clear comparison.

InhibitorDocking Score (kcal/mol)Number of Hydrogen BondsKey Interacting ResiduesHalogen Bond Present?
Fluorinated Analog -9.53TYR234, ASP345, LYS123No
Non-Fluorinated Analog -7.82TYR234, ASP345N/A

In this hypothetical example, the fluorinated analog exhibits a more favorable docking score, suggesting a higher binding affinity. The increased number of hydrogen bonds and the interaction with an additional residue (LYS123) could be attributed to the electronic effects of the fluorine atom.

Visualizing the Molecular Interactions

A diagram illustrating the key interactions can provide further clarity.

molecular_interactions cluster_protein Enzyme Active Site cluster_inhibitor Fluorinated Inhibitor TYR234 TYR234 ASP345 ASP345 LYS123 LYS123 Inhibitor Fluorinated Moiety Inhibitor->TYR234 H-Bond Inhibitor->TYR234 Hydrophobic Inhibitor->ASP345 H-Bond Fluorine F Fluorine->LYS123 Electrostatic/H-Bond

Caption: Key molecular interactions of a fluorinated inhibitor.

Trustworthiness and Validation: Beyond the Docking Score

It is imperative to recognize that molecular docking provides a predictive model, not an experimental certainty.[18] The results should be interpreted with caution and, whenever possible, validated through experimental techniques such as:

  • Enzyme Inhibition Assays: To experimentally determine the inhibitory potency (e.g., IC₅₀ or Kᵢ values) of the compounds.[19]

  • X-ray Crystallography: To obtain a high-resolution structure of the protein-ligand complex and confirm the predicted binding mode.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide valuable information about the binding interface and the dynamics of the interaction.[4]

The convergence of computational predictions and experimental data provides the highest level of confidence in the structure-activity relationship.

Conclusion

This guide has provided a comprehensive framework for conducting and interpreting comparative molecular docking studies of fluorinated and non-fluorinated enzyme inhibitors. By following a rigorous and well-documented protocol, researchers can gain valuable insights into the role of fluorine in modulating protein-ligand interactions. This, in turn, can guide the rational design of more potent and selective drug candidates. Remember that in silico methods are powerful tools for hypothesis generation, and their true value is realized when integrated with experimental validation.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case. studies. International Journal of Pharmacy and Pharmaceutical Science. 2025; 7(2): 154-160. [Link]

  • Omixium. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. August 6, 2025. [Link]

  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI. [Link]

  • Inhibitor fluorination pattern tunes chemically induced protein dimerization. PMC. [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: Journal of Medicinal and Organic Chemistry. June 5, 2024. [Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. NIH. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH. [Link]

  • Halogen Interactions in Protein–Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Journal of Chemical Information and Modeling. [Link]

  • Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. PMC. [Link]

  • Identifying Key Genes of Proanthocyanidin Intervention in Fluoride-Induced Liver Injury: Integrated Molecular Docking and Experimental Validation. MDPI. [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. October 30, 2024. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. April 13, 2023. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube. March 6, 2024. [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC - NIH. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Scoring Functions : Types and Importance in Molecular Docking. YouTube. September 20, 2022. [Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. ACS Publications. January 31, 2020. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. March 20, 2020. [Link]

  • Molecular docking proteins preparation. ResearchGate. September 20, 2019. [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. MDPI. [Link]

  • Hydrogen Bonds in Protein‐Ligand Complexes. ResearchGate. [Link]

  • Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. PMC - NIH. [Link]

  • Contribution of Fluorine to Protein−Ligand Affinity in the Binding of Fluoroaromatic Inhibitors to Carbonic Anhydrase II. Journal of the American Chemical Society. [Link]

  • Search Results - Beilstein Journals. BJOC. [Link]

  • (PDF) Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. ResearchGate. July 16, 2018. [Link]

  • Do you have examples of published papers where inhibitors predicted by docking and confirmed by MD simulations have failed experimental validation?. ResearchGate. January 18, 2023. [Link]

  • A Molecular Docking of New 9β-Halogenated Prostaglandin Analogues. MDPI. [Link]

  • A systematic analysis of atomic protein–ligand interactions in the PDB. MedChemComm (RSC Publishing). September 26, 2017. [Link]

  • Scoring functions for docking. Wikipedia. [Link]

  • Synthesis, Cytoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. ResearchGate. [Link]

  • Basic docking. Autodock Vina 1.2.0 documentation - Read the Docs. [Link]

  • (PDF) Molecular Docking in Halogen Bonding. ResearchGate. December 25, 2025. [Link]

  • Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Baker Lab. February 16, 2021. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Docking simulation study and kinase selectivity of f152A1 and its analogs. PubMed. August 27, 2012. [Link]

  • Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. MDPI. [Link]

  • Vina Docking Tutorial. Eagon Research Group. [Link]

  • Examples of force-field-based scoring functions. ResearchGate. [Link]

  • (PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. August 9, 2025. [Link]

  • Session 4: Introduction to in silico docking. University of Oxford. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-1-phenylpropan-1-one

Disclaimer: This guide provides procedural recommendations for the disposal of 2-Fluoro-1-phenylpropan-1-one based on its chemical structure, data from analogous compounds, and current regulatory frameworks for halogenat...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide provides procedural recommendations for the disposal of 2-Fluoro-1-phenylpropan-1-one based on its chemical structure, data from analogous compounds, and current regulatory frameworks for halogenated organic substances. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, this guidance operates on the precautionary principle, assuming hazards associated with both the propiophenone backbone and its fluorinated nature. Always consult your institution's Environmental Health & Safety (EHS) office and the manufacturer-specific SDS, if available, before handling or disposing of this chemical.

Executive Summary: Hazard Assessment & Core Principles

2-Fluoro-1-phenylpropan-1-one is an α-fluorinated ketone. While specific toxicological data is limited, its structure necessitates a cautious approach. The disposal plan is predicated on two core facts: it is a halogenated organic compound and, more specifically, a fluorinated organic compound. Its parent compound, propiophenone, is a combustible liquid with mild irritant properties.[1][2] The introduction of fluorine at the alpha position can significantly alter reactivity and toxicity.

Furthermore, organofluorine compounds are under intense regulatory scrutiny. PubChem classifies 2-Fluoro-1-phenylpropan-1-one within the broad category of "PFAS and Fluorinated Organic Compounds".[3] The U.S. Environmental Protection Agency (EPA) is actively moving to regulate per- and polyfluoroalkyl substances (PFAS) under the Resource Conservation and Recovery Act (RCRA), designating specific compounds as hazardous constituents requiring stringent disposal methods like high-temperature incineration.[4][5][6]

Therefore, the only scientifically and regulatorily defensible disposal pathway is through a licensed hazardous waste management provider. Under no circumstances should this compound be disposed of down the drain or mixed with non-hazardous trash. [7][8][9]

Anticipated Hazard Profile

The following table synthesizes the likely hazards based on the propiophenone structure and the presence of fluorine.

Hazard CategoryAnticipated RiskRationale & Causality
Physical Hazards Combustible LiquidThe parent compound, propiophenone, is a combustible liquid with a flash point around 92-99°C.[2] Fluorination is unlikely to eliminate this risk.
Health Hazards Eye & Skin IrritantPropiophenone is a known mild skin and eye irritant.[2] This property should be assumed.
Harmful if Inhaled/SwallowedKetones and halogenated organics can be harmful if ingested or inhaled.[2] Assume moderate acute toxicity.
Potential for Organ ToxicityThe toxicological properties have not been fully investigated, a common caveat for research chemicals. The precautionary principle requires assuming potential for systemic effects.
Environmental Hazards Environmental PersistenceThe carbon-fluorine bond is exceptionally strong, leading to high persistence in the environment, a hallmark of PFAS compounds.
Hazardous DecompositionCombustion without appropriate controls (e.g., in a standard fire) can release highly toxic and corrosive hydrogen fluoride (HF) gas.

Mandatory Personal Protective Equipment (PPE)

A rigorous PPE protocol is non-negotiable when handling 2-Fluoro-1-phenylpropan-1-one for use or disposal.

  • Hand Protection: Wear nitrile or neoprene gloves. Do not use latex. Ensure gloves are rated for chemical resistance to ketones and halogenated compounds. Discard and replace immediately after contamination.

  • Eye/Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles if there is a splash hazard.

  • Body Protection: A flame-resistant lab coat is required. Ensure it is fully buttoned.

  • Work Area: All handling and preparation for disposal must occur inside a certified chemical fume hood to prevent inhalation of vapors.

Step-by-Step Disposal Protocol

This protocol ensures safety and regulatory compliance from the point of generation to final disposal.

Step 1: Waste Segregation

This is the most critical step. Immediately segregate waste containing 2-Fluoro-1-phenylpropan-1-one from all other waste streams.

  • Rationale: Halogenated waste requires specific, high-cost disposal methods, typically high-temperature incineration with acid gas scrubbers.[10] Mixing it with non-halogenated solvent waste contaminates the entire volume, significantly increasing disposal costs and violating regulatory requirements.[11][12]

  • Action: Designate a specific waste container solely for "Halogenated Organic Liquid Waste."

Step 2: Containerization

Choose a container that is chemically compatible and robust.

  • Rationale: Improper containers can leak, creating a spill hazard.

  • Action:

    • Select a clean, sealable plastic or glass bottle. Plastic (e.g., polyethylene) is often preferred to minimize the risk of breakage.[13]

    • Ensure the container's cap has a tight-fitting seal.

    • Do not use metal cans, as trace acids can cause corrosion over time.

Step 3: Labeling

Clear, accurate labeling is a regulatory requirement and essential for safety.

  • Rationale: Unlabeled waste is a major safety violation. Transporters and disposal facilities must know the contents to handle them safely.

  • Action: Affix a hazardous waste label to the container before adding any waste. Fill it out completely and legibly:

    • Check the box for "Hazardous Waste."

    • Write the full chemical name: "2-Fluoro-1-phenylpropan-1-one ". List any other components if it's a mixture.

    • Indicate the hazards: "Combustible, Irritant, Halogenated ".

    • Provide the name of the principal investigator and the lab location.

    • Keep a running total of the volume added.

Step 4: On-Site Accumulation

Store the waste safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Rationale: The SAA ensures the waste is stored securely, under the control of laboratory personnel, and away from incompatible materials.

  • Action:

    • Keep the waste container tightly closed except when adding waste.[8][13]

    • Place the primary waste container inside a larger, chemically compatible secondary containment bin to contain any potential leaks.

    • Store the SAA away from heat sources, open flames, and strong oxidizing agents or bases, which are incompatible with propiophenone.[1]

Step 5: Arrange for Final Disposal

Contact your institution's EHS office for waste pickup.

  • Rationale: Final disposal must be handled by professionals licensed to transport and destroy hazardous chemical waste.

  • Action: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not allow waste to accumulate for more than 9 months.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Fluoro-1-phenylpropan-1-one.

G Disposal Workflow: 2-Fluoro-1-phenylpropan-1-one A Waste Generated (Pure or in solution) B Is 2-Fluoro-1-phenylpropan-1-one a component? A->B C Segregate as HALOGENATED ORGANIC WASTE B->C Yes J Follow protocol for non-halogenated waste B->J No D Use designated, compatible waste container (plastic preferred) C->D E Affix & Complete Hazardous Waste Label - Full Chemical Name - Hazards: Combustible, Irritant, Halogenated D->E F Store in designated Satellite Accumulation Area (SAA) with secondary containment E->F G Keep container closed F->G H Request pickup from Institutional EHS Office G->H I Professional Disposal (High-Temperature Incineration) H->I

Caption: Decision workflow for the safe disposal of 2-Fluoro-1-phenylpropan-1-one waste.

Emergency Procedures: Spills and Exposure

In all cases of spill or exposure, notify your supervisor and EHS office immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[14]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.[14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]

  • Small Spill (in a fume hood):

    • Alert others in the area.

    • Wearing full PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary.

    • Close the laboratory doors and prevent re-entry.

    • Call emergency services and your institution's EHS spill response team from a safe location.

Empty Container Disposal

Empty containers that once held 2-Fluoro-1-phenylpropan-1-one must still be handled as hazardous waste unless properly decontaminated.

  • Procedure:

    • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[15]

    • Collect the rinsate as "Halogenated Organic Liquid Waste."

    • After rinsing, completely deface or remove all labels from the container.[7][15]

    • Dispose of the clean, defaced container in the appropriate laboratory glass or plastic recycling bin.[15]

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. American Bar Association. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • EPA proposes regulation of PFAS under the Resource Conservation and Recovery Act (RCRA). CDM Smith. [Link]

  • Nisoxetine. Wikipedia. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Key EPA Actions to Address PFAS. U.S. Environmental Protection Agency. [Link]

  • 3-Fluoro-1-phenylpropan-1-one. PubChem, National Center for Biotechnology Information. [Link]

  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • EPA Targets PFAS in RCRA Rulemakings. Reed Smith LLP. [Link]

  • 2-Fluoro-1-phenylpropan-1-one. PubChem, National Center for Biotechnology Information. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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